(9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA
描述
属性
分子式 |
C45H72N7O17P3S |
|---|---|
分子量 |
1108.1 g/mol |
IUPAC 名称 |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z,15Z,18Z,21Z)-tetracosa-9,12,15,18,21-pentaenethioate |
InChI |
InChI=1S/C45H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h5-6,8-9,11-12,14-15,17-18,32-34,38-40,44,55-56H,4,7,10,13,16,19-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/b6-5-,9-8-,12-11-,15-14-,18-17-/t34-,38-,39-,40?,44-/m1/s1 |
InChI 键 |
BNAMTMVBOVNNSH-CJKIZYBOSA-N |
手性 SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
规范 SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
产品来源 |
United States |
Foundational & Exploratory
Endogenous Synthesis of Very-Long-Chain Fatty Acyl-CoAs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core pathways, regulatory mechanisms, and experimental methodologies related to the endogenous synthesis of very-long-chain fatty acyl-CoAs (VLCFA-CoAs). VLCFAs, defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, including sphingolipids and glycerophospholipids, and serve as precursors for signaling molecules. Their synthesis is a highly regulated process, and dysregulation is implicated in numerous inherited metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Stargardt disease, making this pathway a critical area of study for therapeutic intervention.
The Core Synthesis Pathway: Fatty Acid Elongation in the Endoplasmic Reticulum
The primary site of VLCFA synthesis is the membrane of the endoplasmic reticulum (ER). The process involves a cyclic series of four enzymatic reactions that sequentially add two-carbon units, donated by malonyl-CoA, to a pre-existing long-chain acyl-CoA primer. This fatty acid elongation (FAE) system is distinct from the de novo fatty acid synthesis that occurs in the cytoplasm.
The four core reactions of the FAE cycle are:
-
Condensation: The cycle's rate-limiting step, where an acyl-CoA substrate is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This reaction is catalyzed by a family of enzymes known as the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins.
-
First Reduction: The 3-ketoacyl-CoA intermediate is reduced to 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), using NADPH as the reducing agent.
-
Dehydration: A molecule of water is removed from 3-hydroxyacyl-CoA to create a trans-2,3-enoyl-CoA intermediate. This step is catalyzed by a 3-hydroxyacyl-CoA dehydratase (HACD).
-
Second Reduction: The trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TERC) to form a saturated acyl-CoA that is two carbons longer than the original substrate. This reaction also utilizes NADPH.
This newly elongated acyl-CoA can then serve as a substrate for another round of elongation or be channeled into various metabolic pathways for the synthesis of complex lipids.
Caption: The four-step VLCFA elongation cycle in the ER.
Data Presentation: Key Enzymes and Substrate Specificities
The specificity of VLCFA synthesis is primarily determined by the substrate preference of the seven ELOVL elongase enzymes. Each isoform exhibits a distinct preference for the chain length and degree of saturation of the acyl-CoA substrate.
Table 1: The Fatty Acid Elongation (FAE) Cycle Enzymes
| Step | Enzyme Class | Human Gene(s) (Examples) | Cofactor/Reaction | Function |
| 1. Condensation | 3-Ketoacyl-CoA Synthase | ELOVL1-7 | Adds 2 carbons from malonyl-CoA | Elongates the acyl-CoA chain; rate-limiting step. |
| 2. Reduction | 3-Ketoacyl-CoA Reductase | KAR (HSD17B12) | NADPH | Reduces the 3-keto group to a hydroxyl group. |
| 3. Dehydration | 3-Hydroxyacyl-CoA Dehydratase | HACD1-4 | Releases H₂O | Removes a water molecule to form a double bond. |
| 4. Reduction | trans-2,3-Enoyl-CoA Reductase | TERC (TECR) | NADPH | Reduces the double bond to form a saturated acyl-CoA. |
Table 2: Substrate Specificity of Human ELOVL Elongases
| Enzyme | Primary Substrate(s) (Acyl-CoA) | Product Chain Lengths | Key Roles |
| ELOVL1 | Saturated & Monounsaturated C20-C24 | C22-C26+ | Synthesis of C24-C26 sphingolipids. |
| ELOVL2 | Polyunsaturated (PUFA) C20-C22 | C22-C24+ | Elongation of EPA (C20:5) and DHA (C22:6). |
| ELOVL3 | Saturated & Monounsaturated C16-C22 | C18-C24 | Skin barrier lipids, brown adipose tissue thermogenesis. |
| ELOVL4 | Saturated & Polyunsaturated (PUFA) ≥C24 | C26-C38 | Ultra-long-chain FA synthesis for skin, retina, brain. |
| ELOVL5 | Polyunsaturated (PUFA) C18-C20 | C20-C22 | Elongation of arachidonic acid (C20:4) precursors. |
| ELOVL6 | Saturated & Monounsaturated C12-C16 | C14-C18 | Conversion of palmitate (C16:0) to stearate (C18:0). |
| ELOVL7 | Saturated & Monounsaturated C16-C20 | C18-C22 | Broad specificity, implicated in various metabolic contexts. |
Note: Substrate specificities can overlap, and activity may vary depending on the cellular context and experimental conditions.
Inter-organellar Crosstalk: ER and Peroxisomes
While synthesis occurs in the ER, the metabolism of VLCFAs is critically dependent on peroxisomes. Peroxisomes are the exclusive site for the β-oxidation (degradation) of VLCFA-CoAs. The ATP-binding cassette transporter D1 (ABCD1), also known as Adrenoleukodystrophy Protein (ALDP), is located in the peroxisomal membrane and is responsible for transporting VLCFA-CoAs from the cytosol into the peroxisome for degradation.
A defect in the ABCD1 transporter, as seen in X-linked adrenoleukodystrophy, leads to two primary consequences:
-
Impaired peroxisomal β-oxidation of VLCFAs.
-
Accumulation of VLCFA-CoAs in the cytosol.
This cytosolic accumulation provides excess substrate for the ELOVL1 enzyme, leading to further elongation and the production of even longer, pathogenic fatty acids (e.g., C26:0). This interplay highlights a critical regulatory loop where degradation pathways directly influence the substrate pool available for synthesis.
Furthermore, the final step in the synthesis of docosahexaenoic acid (DHA, C22:6) involves a peroxisomal contribution. A C24:6 precursor synthesized in the ER is transported to the peroxisome, undergoes one cycle of β-oxidation to yield C22:6-CoA, and is then exported for incorporation into cellular lipids.
Caption: Interplay between the ER and peroxisomes in VLCFA homeostasis.
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Elongase Assay
This protocol measures the activity of the FAE complex in microsomal preparations by quantifying the incorporation of a radiolabeled two-carbon donor into an acyl-CoA substrate.
A. Materials:
-
Microsomal fraction isolated from cells or tissues of interest.
-
Acyl-CoA substrate (e.g., C20:0-CoA, C22:4-CoA) at 50-100 µM.
-
[2-¹⁴C]Malonyl-CoA (specific activity ~55 mCi/mmol).
-
Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.4), 2.5 mM ATP, 0.1 mM Coenzyme A, 1 mM NADPH, 0.5 mM NADH.
-
Stop Solution: 2.5 M KOH in 50% ethanol.
-
Acidification Solution: 5 M HCl.
-
Hexane for extraction.
-
Scintillation cocktail and vials.
B. Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 50-100 µg of microsomal protein with the acyl-CoA substrate in the reaction buffer. Pre-incubate at 37°C for 2 minutes.
-
Initiate Reaction: Start the reaction by adding [2-¹⁴C]Malonyl-CoA (final concentration ~20 µM, ~0.05 µCi).
-
Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes.
-
Saponification: Stop the reaction by adding 200 µL of the Stop Solution. Heat at 70°C for 1 hour to hydrolyze the fatty acyl-CoAs to free fatty acids.
-
Acidification: After cooling, acidify the mixture to pH < 2 by adding 200 µL of 5 M HCl.
-
Extraction: Extract the radiolabeled fatty acids by adding 1 mL of hexane and vortexing vigorously. Centrifuge for 5 minutes at 2000 x g and transfer the upper hexane phase to a new tube. Repeat the extraction.
-
Quantification: Evaporate the pooled hexane fractions to dryness under a stream of nitrogen. Re-dissolve the residue in a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Controls: Run parallel reactions without the acyl-CoA substrate (background) and with heat-inactivated microsomes (negative control).
Protocol 2: Analysis of Total Cellular VLCFAs by GC-MS
This protocol describes the extraction of total lipids from cultured cells and their derivatization to fatty acid methyl esters (FAMEs) for quantitative analysis.
A. Materials:
-
Cultured cells (~1x10⁷ cells).
-
Internal Standard: Heptadecanoic acid (C17:0) or a stable-isotope labeled VLCFA (e.g., D₄-C24:0).
-
Chloroform:Methanol (2:1, v/v).
-
0.5 M KOH in methanol.
-
14% Boron trifluoride (BF₃) in methanol.
-
Saturated NaCl solution.
-
Hexane.
-
Anhydrous sodium sulfate.
-
GC-MS system with a suitable capillary column (e.g., SP-2560).
B. Procedure:
-
Harvest and Homogenize: Harvest cells, wash with PBS, and record the cell number or protein content. Add the internal standard.
-
Lipid Extraction: Add 3 mL of Chloroform:Methanol (2:1) to the cell pellet. Vortex thoroughly and incubate at room temperature for 1 hour with agitation.
-
Phase Separation: Add 0.6 mL of water, vortex, and centrifuge at 1000 x g for 10 minutes to separate the phases. Collect the lower organic phase.
-
Saponification: Evaporate the solvent under nitrogen. Add 1 mL of 0.5 M KOH in methanol and heat at 100°C for 10 minutes to hydrolyze ester linkages.
-
Methylation: Cool the sample and add 2 mL of 14% BF₃ in methanol. Heat again at 100°C for 10 minutes to methylate the free fatty acids.
-
FAME Extraction: After cooling, add 1 mL of saturated NaCl and 2 mL of hexane. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
Drying and Analysis: Pass the hexane layer through a small column of anhydrous sodium sulfate to remove residual water. Evaporate to a final volume of ~50 µL. Inject 1 µL into the GC-MS.
-
Quantification: Identify FAMEs based on their retention times and mass spectra compared to known standards. Quantify peaks by integrating their area and normalizing to the internal standard.
Caption: Workflow for the analysis of VLCFAs by GC-MS.
Conclusion
The endogenous synthesis of very-long-chain fatty acyl-CoAs is a fundamental metabolic process localized to the endoplasmic reticulum and governed by the substrate specificity of the ELOVL elongase family. This pathway is intricately linked with peroxisomal degradation, forming a homeostatic balance that, when disrupted, leads to severe cellular pathology. The methodologies presented here provide a framework for investigating the enzymatic activities and cellular concentrations of VLCFAs, offering tools to probe the pathway's function in health and its dysregulation in disease. A deeper understanding of the regulatory networks and the structure-function relationships of the key enzymes will be paramount for the development of targeted therapies for VLCFA-related metabolic disorders.
The Biological Role of Tetracosahexaenoyl-CoA in Mammals: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tetracosahexaenoyl-CoA (C24:6-CoA) is a critical, yet transient, intermediate in the metabolism of docosahexaenoic acid (DHA), an omega-3 fatty acid vital for mammalian brain and retinal function. This very-long-chain acyl-CoA is primarily involved in the retroconversion of DHA, a pathway that allows for the synthesis of DHA from longer-chain precursors. This process occurs predominantly in the peroxisome and is essential for maintaining the high concentrations of DHA required in specialized tissues. Dysregulation of tetracosahexaenoyl-CoA metabolism is implicated in several peroxisomal disorders, highlighting its importance in neuronal health. This guide provides a comprehensive overview of the synthesis, degradation, and biological significance of tetracosahexaenoyl-CoA, including detailed experimental protocols and pathway visualizations to facilitate further research and drug development in this area.
Introduction
Docosahexaenoic acid (DHA; C22:6n-3) is the most abundant omega-3 polyunsaturated fatty acid in the mammalian brain and retina, where it plays a crucial role in neuronal signaling, membrane fluidity, and vision.[1] The maintenance of high DHA levels in these tissues is achieved through a combination of dietary uptake and endogenous synthesis. A key pathway in the endogenous production of DHA is the retroconversion of longer-chain fatty acids, a process in which tetracosahexaenoyl-CoA (C24:6-CoA) serves as a pivotal intermediate.
This technical guide delves into the core biological functions of tetracosahexaenoyl-CoA, providing a detailed examination of its metabolic pathways, the enzymes involved, and its significance in health and disease.
Synthesis of Tetracosahexaenoyl-CoA
Tetracosahexaenoyl-CoA is synthesized from its precursor, docosahexaenoyl-CoA (C22:6-CoA), through a series of elongation and desaturation reactions that primarily occur in the endoplasmic reticulum. The key enzyme responsible for the elongation of very-long-chain fatty acids is ELOVL4.[2][3]
The synthesis pathway can be summarized as follows:
-
Elongation: Docosapentaenoyl-CoA (C22:5n-3) is elongated by two carbons to form tetracosapentaenoyl-CoA (C24:5n-3). This reaction is catalyzed by the ELOVL4 enzyme.
-
Desaturation: Tetracosapentaenoyl-CoA is then desaturated by a Δ6-desaturase to introduce a sixth double bond, forming tetracosahexaenoyl-CoA (C24:6n-3).[4]
Degradation of Tetracosahexaenoyl-CoA: The DHA Retroconversion Pathway
The primary catabolic fate of tetracosahexaenoyl-CoA is its breakdown within the peroxisome via a single round of β-oxidation. This process, known as retroconversion, is essential for the final step in the synthesis of DHA.
The peroxisomal β-oxidation of tetracosahexaenoyl-CoA involves three key enzymes:
-
Acyl-CoA Oxidase 1 (ACOX1): This is the rate-limiting enzyme in the β-oxidation of straight-chain fatty acyl-CoAs.[5][6] It catalyzes the introduction of a double bond between the α and β carbons of tetracosahexaenoyl-CoA, producing 2-trans,6,9,12,15,18,21-tetracosaheptaenoyl-CoA and hydrogen peroxide.
-
D-Bifunctional Protein (DBP): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates the double bond to form 3-hydroxy-6,9,12,15,18,21-tetracosahexaenoyl-CoA and then oxidizes the hydroxyl group to a keto group, yielding 3-keto-6,9,12,15,18,21-tetracosahexaenoyl-CoA.[1][7]
-
Peroxisomal Thiolase: This enzyme catalyzes the thiolytic cleavage of the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and the final product, docosahexaenoyl-CoA (DHA-CoA).
Biological Significance
Role in DHA Homeostasis
The retroconversion of tetracosahexaenoyl-CoA is a critical step in maintaining the high levels of DHA necessary for the proper functioning of the brain and retina. This pathway allows for the recycling and de novo synthesis of DHA, ensuring a constant supply for incorporation into neuronal and photoreceptor membranes.[8]
Involvement in Retinal Function
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), including the precursor to tetracosahexaenoyl-CoA, are highly enriched in the retina, particularly in photoreceptor outer segments.[2][3] These molecules are believed to play a crucial role in the structural integrity and function of photoreceptor membranes, which are essential for vision.[9][10] The metabolism of tetracosahexaenoyl-CoA is therefore intrinsically linked to retinal health.
Clinical Relevance: Peroxisomal Disorders
Defects in the enzymes involved in peroxisomal β-oxidation, such as ACOX1 and D-bifunctional protein, lead to a group of severe genetic disorders known as peroxisome biogenesis disorders (PBDs), including Zellweger syndrome.[11] In these conditions, the breakdown of very-long-chain fatty acids, including tetracosahexaenoyl-CoA, is impaired. This leads to the accumulation of these lipids and a deficiency in DHA, contributing to the severe neurological and developmental abnormalities characteristic of these diseases.
Quantitative Data
Quantitative data on the specific concentrations of tetracosahexaenoyl-CoA and the kinetic parameters of the enzymes that metabolize it are limited. The following tables summarize the available data for very-long-chain acyl-CoAs and the relevant enzymes.
Table 1: Reported Concentrations of Very-Long-Chain Acyl-CoAs in Mammalian Tissues
| Acyl-CoA | Tissue | Concentration | Reference |
| C24:0-CoA | Rat Brain | Not explicitly quantified, but detected | [12] |
| C26:0-CoA | Rat Brain | Not explicitly quantified, but detected | [12] |
| Various VLC-PUFAs | Bovine Retina | Present, but not individually quantified as CoA esters | [13] |
| Various VLC-PUFAs | Mouse Brain | Present, but not individually quantified as CoA esters | [14] |
Table 2: Kinetic Parameters of Enzymes Involved in Tetracosahexaenoyl-CoA Metabolism
| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |
| Acyl-CoA Oxidase 1 (ACOX1) | Palmitoyl-CoA (C16:0) | ~10-20 µM | Not specified | Rat Liver | [5] |
| Acyl-CoA Oxidase 1 (ACOX1) | Decanoyl-CoA (C10:0) | Optimal substrate | Not specified | Human | [15] |
| D-Bifunctional Protein (DBP) | 2-trans-enoyl-CoA | Not specified | Not specified | Human | [1][7] |
Note: Specific kinetic data for tetracosahexaenoyl-CoA as a substrate for these enzymes are not available. The data provided are for other fatty acyl-CoA substrates to give an indication of enzyme activity.
Experimental Protocols
Quantification of Tetracosahexaenoyl-CoA by LC-MS/MS
This protocol is adapted from established methods for the analysis of very-long-chain acyl-CoAs.[16][17][18][19][20]
Objective: To quantify the levels of tetracosahexaenoyl-CoA in mammalian tissue samples.
Materials:
-
Tissue sample (e.g., brain, retina)
-
Internal standard (e.g., C17:0-CoA or a synthesized deuterated C24:6-CoA)
-
Extraction solvent: 2-propanol/acetonitrile/water (2:1:1, v/v/v) with 0.1% formic acid
-
LC column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile phase A: 10 mM ammonium acetate in water with 0.1% formic acid
-
Mobile phase B: 10 mM ammonium acetate in acetonitrile/2-propanol (1:1, v/v) with 0.1% formic acid
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
Homogenize ~20-50 mg of frozen tissue in 1 mL of ice-cold extraction solvent containing the internal standard.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample onto the LC system.
-
Separate the acyl-CoAs using a gradient elution, for example:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B
-
-
Detect the acyl-CoAs using the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The specific MRM transition for tetracosahexaenoyl-CoA will need to be determined based on its molecular weight and fragmentation pattern. For a protonated molecule [M+H]+, a characteristic neutral loss of 507 Da (the phosphopantetheine-adenosine diphosphate moiety) can be monitored.
-
-
Quantification:
-
Generate a standard curve using a synthesized tetracosahexaenoyl-CoA standard of known concentrations.
-
Calculate the concentration of tetracosahexaenoyl-CoA in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.
-
Peroxisomal β-Oxidation Assay
This protocol is a general method that can be adapted for measuring the β-oxidation of tetracosahexaenoyl-CoA in cultured cells.[9][21][22][23][24][25]
Objective: To measure the rate of peroxisomal β-oxidation of tetracosahexaenoyl-CoA in cultured fibroblasts.
Materials:
-
Cultured fibroblasts (e.g., human skin fibroblasts)
-
[1-¹⁴C]-labeled tetracosahexaenoic acid (requires custom synthesis) or a commercially available stable-isotope labeled very-long-chain fatty acid.
-
Incubation medium: DMEM with 0.4% fatty acid-free BSA
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture:
-
Grow fibroblasts to confluency in T25 flasks.
-
-
Substrate Preparation:
-
Prepare a stock solution of the radiolabeled fatty acid complexed to fatty acid-free BSA.
-
-
β-Oxidation Assay:
-
Wash the confluent cell monolayers twice with phosphate-buffered saline (PBS).
-
Add 1 mL of incubation medium containing the radiolabeled substrate (e.g., 10 µM, 0.5 µCi/mL).
-
Incubate the cells at 37°C for 2 hours.
-
Stop the reaction by adding 0.5 mL of 1 M perchloric acid.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Collect the supernatant, which contains the acid-soluble β-oxidation products (acetyl-CoA).
-
Add scintillation cocktail to the supernatant and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysate.
-
Calculate the rate of β-oxidation as nmol of radiolabeled acetyl-CoA produced per hour per mg of protein.
-
Future Directions
The study of tetracosahexaenoyl-CoA and its role in mammalian physiology is an emerging field with significant potential for understanding and treating neurological and retinal diseases. Key areas for future research include:
-
Development of specific analytical standards: The chemical synthesis of stable isotope-labeled tetracosahexaenoyl-CoA is crucial for accurate quantification in biological samples.[13][26][27]
-
Quantitative tissue mapping: Comprehensive analysis of tetracosahexaenoyl-CoA concentrations in different brain regions and retinal cell types will provide valuable insights into its localized functions.
-
Enzyme kinetics: Detailed kinetic studies of ACOX1 and D-bifunctional protein with tetracosahexaenoyl-CoA as a substrate are needed to fully understand the regulation of the DHA retroconversion pathway.
-
Therapeutic implications: Investigating whether modulation of tetracosahexaenoyl-CoA metabolism can ameliorate the symptoms of peroxisomal disorders or other neurodegenerative conditions is a promising avenue for drug development.
Conclusion
Tetracosahexaenoyl-CoA is a key metabolic intermediate in the peroxisomal retroconversion pathway of DHA. Its synthesis and degradation are tightly regulated processes that are essential for maintaining high levels of DHA in the brain and retina. While our understanding of the precise quantitative aspects of tetracosahexaenoyl-CoA metabolism is still developing, the available evidence clearly indicates its critical role in neuronal and visual function. Further research into this fascinating molecule holds the promise of new therapeutic strategies for a range of debilitating neurological and retinal disorders.
References
- 1. Long chain acyl-CoA synthetase 6 facilitates the local distribution of di-docosahexaenoic acid- and ultra-long-chain-PUFA-containing phospholipids in the retina to support normal visual function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 4. annualreviews.org [annualreviews.org]
- 5. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisomal acyl-coenzyme A oxidase is a rate-limiting enzyme in a very-long-chain fatty acid beta-oxidation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Docosahexaenoic acid preserves visual function by maintaining correct disc morphology in retinal photoreceptor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Docosahexaenoic acid preserves visual function by maintaining correct disc morphology in retinal photoreceptor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inherited Disorders of Coenzyme A Biosynthesis: Models, Mechanisms, and Treatments [mdpi.com]
- 12. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The same rat Delta6-desaturase not only acts on 18- but also on 24-carbon fatty acids in very-long-chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Method for measurement of peroxisomal very-long-chain fatty acid beta-oxidation in human skin fibroblasts using stable-isotope-labeled tetracosanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vivo approaches to quantifying and imaging brain arachidonic and docosahexaenoic acid metabolism [ouci.dntb.gov.ua]
- 24. Docosahexaenoic acid utilization during rod photoreceptor cell renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The synthesis of the very long chain polyunsaturated fatty acid (VLC-PUFA) 32:6 n-3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Case of (9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA: An Uncharted Territory in Lipid Biochemistry
A comprehensive review of scientific literature reveals no documented discovery or historical account of the molecule specified as (9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA or its corresponding fatty acid precursor, (9Z,12Z,15Z,18Z,21Z)-tetracosaheptaenoic acid (C24:7). This suggests that the compound is either yet to be discovered, does not naturally occur, or the query may contain a typographical error referring to a related, known very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA).
Extensive searches of chemical and biological databases, as well as the broader scientific literature, yielded no information on the synthesis, biological role, or analytical characterization of a C24 fatty acid with seven double bonds at the specified positions, nor its activated CoA thioester form. The current body of research extensively details the discovery and metabolism of other VLC-PUFAs, but a heptaenoic (seven-double-bond) variant with a 24-carbon chain remains conspicuously absent.
Closely Related and Documented Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs
While information on the requested molecule is unavailable, the field of lipidomics has well-characterized several structurally similar VLC-PUFA-CoAs. These molecules are crucial intermediates in a variety of metabolic pathways. Below is a brief overview of some of the most relevant, documented compounds.
Tetracosahexaenoyl-CoA (C24:6-CoA)
One of the most proximate and well-studied analogues is tetracosahexaenoyl-CoA, which contains six double bonds. A notable isomer is (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA .
-
Discovery and Significance: This molecule is recognized as a key intermediate in the biosynthesis of docosahexaenoic acid (DHA), an essential omega-3 fatty acid vital for brain and retinal function.[1] It is formed from the elongation and desaturation of shorter-chain omega-3 fatty acids like alpha-linolenic acid.[1][2]
-
Metabolic Pathway: The conversion of dietary alpha-linolenic acid involves a series of enzymatic steps including desaturation and elongation in the endoplasmic reticulum and peroxisomes.[1]
Tetracosapentaenoyl-CoA (C24:5-CoA)
Another related class of molecules are the tetracosapentaenoyl-CoAs, which possess five double bonds.
-
Biological Relevance: These are also intermediates in the metabolic pathways of polyunsaturated fatty acids. For instance, (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic acid is an omega-3 VLC-PUFA that can be elongated or further desaturated.[3][4] Its corresponding CoA ester would be a substrate for these enzymatic reactions.
General Experimental Protocols for the Study of Acyl-CoAs
Although no specific protocols exist for the requested molecule, the methodologies for studying known VLC-PUFA-CoAs are well-established and would be applicable should this compound be discovered in the future.
Table 1: General Methodologies for Acyl-CoA Analysis
| Experimental Goal | Methodology | Brief Description |
| Synthesis | Chemo-enzymatic Synthesis | Combines chemical synthesis of the fatty acid with enzymatic ligation to Coenzyme A, often using an acyl-CoA synthetase.[5][6][7][8][9] |
| Detection & Quantification | Liquid Chromatography-Mass Spectrometry (LC-MS) | A highly sensitive method for separating and identifying different acyl-CoA species based on their mass-to-charge ratio and retention time.[10] |
| Functional Analysis | In vitro enzyme assays | Purified enzymes (e.g., desaturases, elongases) are incubated with the acyl-CoA substrate to determine reaction kinetics and product formation. |
| Cellular Localization | Subcellular Fractionation & LC-MS | Cells are fractionated into organelles (e.g., mitochondria, endoplasmic reticulum), and the acyl-CoA content of each fraction is analyzed by LC-MS. |
Hypothetical Biosynthetic Pathway
Based on known fatty acid metabolism, a hypothetical pathway for the formation of a C24:7-CoA could be postulated. This would likely involve a series of desaturase and elongase enzymes acting on a precursor VLC-PUFA.
Caption: Hypothetical desaturation step for C24:7-CoA formation.
Concluding Remarks
References
- 1. caymanchem.com [caymanchem.com]
- 2. (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA | C45H70N7O17P3S | CID 56927909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. larodan.com [larodan.com]
- 5. researchgate.net [researchgate.net]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. Studies on chemical and enzymatic synthesis of maleyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Core Functions of Very-Long-Chain Fatty Acids in Cellular Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical players in a multitude of cellular processes, extending far beyond their role as simple structural components of membranes.[1] Their metabolism, tightly regulated through a balance of synthesis in the endoplasmic reticulum and degradation in peroxisomes, is essential for maintaining cellular homeostasis. Dysregulation of VLCFA levels is implicated in a range of severe pathologies, including neurodegenerative diseases, skin disorders, and metabolic syndrome, making the enzymes and pathways involved in their metabolism attractive targets for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the multifaceted functions of VLCFAs in cellular metabolism, detailing their synthesis and degradation pathways, their diverse biological roles, and their involvement in disease. Furthermore, this guide includes detailed experimental protocols for the analysis of VLCFAs and associated enzyme activities, alongside a summary of quantitative data on their tissue distribution.
Introduction to Very-Long-Chain Fatty Acids
VLCFAs are a unique class of lipids characterized by their substantial chain length, which imparts distinct biophysical properties.[1] They are found incorporated into various complex lipids, most notably sphingolipids and glycerophospholipids, where they contribute to the structural integrity and fluidity of cellular membranes.[4] VLCFAs are particularly enriched in specific tissues and subcellular compartments, such as the myelin sheath of nerves, the outer barrier of the skin, and lipid rafts, highlighting their specialized functions in these locations.[1][4] Beyond their structural roles, VLCFAs and their derivatives act as signaling molecules in various pathways, influencing processes such as inflammation, apoptosis, and gene expression.[5][6][7]
VLCFA Metabolism: A Delicate Balance of Synthesis and Degradation
The cellular concentration of VLCFAs is meticulously controlled by the coordinated action of anabolic and catabolic pathways.
Synthesis of VLCFAs in the Endoplasmic Reticulum
VLCFAs are synthesized in the endoplasmic reticulum through a four-step elongation cycle catalyzed by a multienzyme complex.[2] The rate-limiting step is the initial condensation reaction, which is carried out by a family of seven enzymes known as the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins (ELOVL1-7).[8][9] Each ELOVL enzyme exhibits specificity for fatty acyl-CoA substrates of different chain lengths and saturation levels.[9]
The four steps of the VLCFA elongation cycle are:
-
Condensation: An acyl-CoA molecule is condensed with a two-carbon unit from malonyl-CoA to form a 3-ketoacyl-CoA. This reaction is catalyzed by an ELOVL elongase.[8]
-
Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), using NADPH as a cofactor.[2]
-
Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA, a reaction catalyzed by a 3-hydroxyacyl-CoA dehydratase (HACD).[10]
-
Reduction: Finally, the trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the original substrate. This final reduction is carried out by a trans-2,3-enoyl-CoA reductase (TER).[11]
This newly elongated acyl-CoA can then re-enter the cycle for further elongation or be channeled into various metabolic pathways for the synthesis of complex lipids.
References
- 1. lipotype.com [lipotype.com]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma very long chain fatty acids in 3,000 peroxisome disease patients and 29,000 controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Very long-chain fatty acids induce glial-derived Sphingosine-1-Phosphate synthesis, secretion, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane Disruption by Very Long Chain Fatty Acids during Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthesis of n-3 Very-Long-Chain Polyunsaturated Fatty Acids
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of fatty acids containing 24 or more carbon atoms.[1] Unlike their shorter-chain dietary precursors, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), VLC-PUFAs are not typically obtained from the diet and must be synthesized endogenously.[1][2] This synthesis occurs in specific tissues, most notably the retina, brain, and testes, where these lipids play critical, albeit not fully elucidated, roles in cellular function.[2][3][4]
The n-3 VLC-PUFA biosynthesis pathway is an extension of the conventional pathway for long-chain PUFA (LC-PUFA) synthesis, involving a series of desaturation and elongation steps. A key and indispensable enzyme in this process is Elongation of Very-Long-Chain Fatty Acids 4 (ELOVL4), which is responsible for the chain-elongation steps beyond 26 carbons.[5] Mutations in the ELOVL4 gene are linked to Stargardt-3 macular dystrophy (STGD3), a form of juvenile macular degeneration, highlighting the critical importance of VLC-PUFAs for retinal health.[6][7] This guide provides an in-depth overview of the n-3 VLC-PUFA biosynthetic pathway, quantitative data from key studies, detailed experimental protocols, and visual diagrams to facilitate understanding for research and development purposes.
The Core Biosynthesis Pathway of n-3 VLC-PUFAs
The synthesis of n-3 VLC-PUFAs begins with the essential fatty acid α-linolenic acid (ALA; 18:3n-3) and proceeds through a series of enzymatic reactions primarily occurring in the endoplasmic reticulum.[2] The pathway involves alternating actions of fatty acid desaturases (FADS) and elongases (ELOVL).
The initial steps, shared with LC-PUFA synthesis, convert ALA to EPA (20:5n-3) and subsequently to DHA (22:6n-3). The key enzymes in this part of the pathway are Δ6-desaturase (FADS2), ELOVL5, ELOVL2, and Δ5-desaturase (FADS1).[8][9]
The crucial extension to VLC-PUFAs is catalyzed by the ELOVL4 enzyme.[3] Studies have shown that ELOVL4 is essential for elongating fatty acids beyond C26.[3][5] It utilizes C20 and C22 n-3 PUFAs, such as eicosapentaenoic acid (20:5n-3) and docosapentaenoic acid (22:5n-3), as precursors to generate a series of C28-C38 VLC-PUFAs.[3][5] Interestingly, DHA (22:6n-3) is considered a poor substrate for further elongation, suggesting it is an end-product of the main LC-PUFA pathway.[10] The process involves multiple cycles of elongation, with each cycle adding two carbons to the fatty acyl chain.[2]
Caption: The n-3 VLC-PUFA biosynthetic pathway, highlighting the role of ELOVL4.
Quantitative Data on n-3 VLC-PUFA Biosynthesis
Experimental studies using cell culture models and knockout mice have provided quantitative insights into the role of ELOVL4 and the production of specific VLC-PUFAs.
Table 1: VLC-PUFA Synthesis in ELOVL4-Transduced Cardiomyocytes
This table summarizes the significant n-3 VLC-PUFAs produced when rat cardiomyocytes, which do not normally express ELOVL4, were transduced to express the enzyme and supplemented with n-3 LC-PUFA precursors. Data are conceptually derived from findings reported by Agbaga et al. (2008).[3]
| Precursor Substrate | Cell Type | Key n-3 VLC-PUFA Products Detected | Relative Abundance |
| 20:5n-3 (EPA) | ELOVL4-Transduced | 28:5n-3, 30:5n-3, 32:5n-3, 34:5n-3, 36:5n-3 | 34:5n-3 and 36:5n-3 were major products.[3][10] |
| 20:5n-3 (EPA) | Control (Non-transduced) | C24-C26 PUFAs only; No C28 or higher detected.[3] | Not Applicable |
| 22:5n-3 (DPA) | ELOVL4-Transduced | 28:5n-3, 30:5n-3, 32:5n-3, 34:5n-3, 36:5n-3 | Similar profile to EPA supplementation.[3] |
| 22:5n-3 (DPA) | Control (Non-transduced) | C24-C26 PUFAs only; No C28 or higher detected.[3] | Not Applicable |
Table 2: Impact of ELOVL4 Knockout on Retinal Fatty Acid Composition
This table illustrates the significant reduction in VLC-PUFA-containing phosphatidylcholines in the retina of photoreceptor-specific ELOVL4 conditional knock-out (CKO) mice compared to wild-type (WT) controls. Data are based on findings from Harkewicz et al. (2012).[6][7]
| Phosphatidylcholine Species | Wild-Type (WT) Retina | ELOVL4 CKO Retina | Implication |
| PC containing C28-C36 VLC-PUFAs | Detected | Significantly decreased or absent.[6] | Demonstrates ELOVL4 is essential for retinal VLC-PUFA synthesis in vivo.[6] |
| PC containing LC-PUFAs (e.g., DHA) | Normal levels | Normal or slightly altered levels | Confirms ELOVL4's specific role in elongating fatty acids beyond the standard LC-PUFAs. |
Experimental Protocols
Protocol 1: Analysis of Cellular Fatty Acid Composition by GC-MS
This protocol provides a standard method for the extraction, derivatization, and quantification of total fatty acids from biological samples, such as cells or tissues, using Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]
1. Sample Preparation and Lipid Extraction (Folch Method adaptation):
- Harvest approximately 2–3 million cells. Wash twice with ice-cold phosphate-buffered saline (PBS).
- Add 200 µL of cold methanol to the cell pellet to precipitate proteins. If tissue is used (e.g., 10-20 mg), homogenize it in methanol.[12][13]
- For quantitative analysis, add a known amount of an internal standard (e.g., deuterated fatty acids or a C17:0 standard) at this stage.[11][12]
- Add 400 µL of chloroform, vortex vigorously for 1 minute, and incubate on ice for 10 minutes.
- Add 200 µL of water to induce phase separation. Vortex and centrifuge at low speed (e.g., 1000 x g) for 5 minutes.
- Carefully collect the lower organic (chloroform) layer containing the lipids into a new glass tube.[13]
- Dry the lipid extract completely under a stream of nitrogen gas or using a vacuum concentrator.
2. Saponification and Transesterification to Fatty Acid Methyl Esters (FAMEs):
- Resuspend the dried lipid residue in 1 mL of 0.5 M KOH or NaOH in methanol.[14][15]
- Incubate the mixture in a sealed tube at 80-100°C for 60 minutes to simultaneously cleave fatty acids from complex lipids (saponification) and convert them to FAMEs.
- Alternatively, for a two-step process, first saponify with KOH, acidify with HCl, extract the free fatty acids, and then methylate using a reagent like 14% Boron Trifluoride (BF3) in methanol, heating at 100°C for 10-30 minutes.[14]
- After cooling, add 1 mL of saturated NaCl solution and 1 mL of n-hexane. Vortex thoroughly to extract the FAMEs into the upper hexane layer.
- Centrifuge to separate the phases and carefully transfer the upper hexane layer to a GC vial for analysis.
3. GC-MS Analysis:
- Injection: Inject 1 µL of the FAME extract into the GC-MS system.
- GC Column: Use a polar capillary column suitable for FAME separation (e.g., DB-23, SP-2560).[16]
- Oven Program: Implement a temperature gradient to separate FAMEs by chain length and degree of unsaturation. A typical program might start at 100°C, ramp to 240°C, and hold.
- MS Detection: Operate the mass spectrometer in either full scan mode to identify unknown fatty acids or Selected Ion Monitoring (SIM) mode for higher sensitivity and quantification of known FAMEs based on their characteristic ions.[17]
- Data Analysis: Identify FAMEs by comparing their retention times and mass spectra to those of authentic standards. Quantify each fatty acid by integrating its peak area and normalizing to the peak area of the internal standard.
Protocol 2: In Vitro Elongase/Desaturase Activity Assay
This protocol describes a method to assess the activity and substrate specificity of elongase or desaturase enzymes in a cell-based system.[18][19]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. aocs.org [aocs.org]
- 3. pnas.org [pnas.org]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 6. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diet Regulation of Long-Chain PUFA Synthesis: Role of Macronutrients, Micronutrients, and Polyphenols on Δ-5/Δ-6 Desaturases and Elongases 2/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 14. jfda-online.com [jfda-online.com]
- 15. web.vscht.cz [web.vscht.cz]
- 16. benchchem.com [benchchem.com]
- 17. gcms.cz [gcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Comparsion of Activities of Fatty Acyl Desaturases and Elongases Among Six Teleosts With Different Feeding and Ecological Habits [frontiersin.org]
A Technical Guide to Tetracosahexaenoyl-CoA: Synonyms, Metabolism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosahexaenoyl-CoA (C24:6-CoA) is a critical, yet often overlooked, very-long-chain fatty acyl-CoA intermediate in the metabolism of n-3 polyunsaturated fatty acids (PUFAs). As the immediate precursor to the vital omega-3 fatty acid, docosahexaenoic acid (DHA), understanding the biochemistry and regulation of tetracosahexaenoyl-CoA is paramount for research into neurodevelopment, inflammatory processes, and various metabolic disorders. This technical guide provides a comprehensive overview of tetracosahexaenoyl-CoA, including its synonyms, metabolic pathways, and analytical methodologies.
Synonyms and Nomenclature
Tetracosahexaenoyl-CoA is known by several names in scientific literature and databases, which can sometimes lead to confusion. A clear understanding of its nomenclature is essential for accurate data retrieval and communication.
| Synonym | Abbreviation | Source/Database |
| (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA | - | IUPAC Systematic Name |
| 24:6(n-3)-CoA | C24:6-CoA | Lipidomics Shorthand |
| all-cis-6,9,12,15,18,21-tetracosahexaenoyl-CoA | - | Chemical Name |
| Nisinoyl-CoA | - | Trivial Name |
| CHEBI:63540 | - | ChEBI Identifier |
| LMFA07050127 | - | LIPID MAPS Identifier |
Metabolic Significance and Signaling Pathways
Tetracosahexaenoyl-CoA is a key intermediate in the Sprecher pathway, the metabolic route responsible for the synthesis of DHA from its precursor, alpha-linolenic acid (ALA). This pathway involves a series of elongation and desaturation reactions in the endoplasmic reticulum, followed by a crucial step of peroxisomal beta-oxidation.
The conversion of ALA to tetracosahexaenoyl-CoA occurs in the endoplasmic reticulum through the action of elongase and desaturase enzymes. The resulting C24:6-CoA is then transported to the peroxisome.
Peroxisomal Beta-Oxidation of Tetracosahexaenoyl-CoA
In the peroxisome, tetracosahexaenoyl-CoA undergoes one cycle of beta-oxidation, a process initiated by the rate-limiting enzyme, acyl-CoA oxidase 1 (ACOX1).[1] This single round of oxidation shortens the 24-carbon chain by two carbons, yielding docosahexaenoyl-CoA (DHA-CoA). The DHA-CoA is then hydrolyzed to free DHA and exported from the peroxisome to be incorporated into cellular membranes, particularly in the brain and retina.
The following diagram illustrates the final steps of DHA synthesis involving tetracosahexaenoyl-CoA.
References
physical and chemical properties of (9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA
Disclaimer: The nomenclature for the requested molecule, (9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA, contains a discrepancy. The prefix "heptaenoyl" indicates the presence of seven double bonds, while the isomeric notation "(9Z,12Z,15Z,18Z,21Z)" specifies only five. This guide will proceed under the assumption that the user is interested in the molecule with five double bonds as described by the Z notation, which is more formally named (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA . Currently, there is a significant lack of direct experimental data for this specific molecule in published literature. Therefore, this guide synthesizes information from its constituent parts—(9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid and Coenzyme A—and draws analogies from structurally similar very long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs).
Core Physical and Chemical Properties
The physical and chemical properties of (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA have been estimated based on the known properties of (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid and Coenzyme A.
| Property | Estimated Value | Source/Basis for Estimation |
| Molecular Formula | C45H72N7O17P3S | Derived by combining the formula of the fatty acid (C24H38O2) and Coenzyme A (C21H36N7O16P3S) with the removal of a water molecule. |
| Molecular Weight | 1108.09 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid or viscous liquid. | Based on the physical state of the free fatty acid and other long-chain acyl-CoAs.[1] |
| Solubility | Expected to be soluble in aqueous solutions and organic solvents like ethanol. | The Coenzyme A portion confers aqueous solubility, while the long acyl chain provides lipophilicity. |
| Stability | Store at -20°C or lower. Susceptible to oxidation and hydrolysis. | Based on storage recommendations for the free fatty acid and general handling of polyunsaturated lipids. |
Experimental Protocols
Detailed experimental protocols for (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA are not available. However, established methodologies for the synthesis and analysis of other VLC-PUFA-CoAs can be adapted.
Chemical Synthesis
The synthesis of a very long-chain polyunsaturated fatty acyl-CoA, such as (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA, is a multi-step process that requires careful handling to prevent oxidation of the polyunsaturated fatty acid.
General Protocol for the Synthesis of a VLC-PUFA-CoA:
-
Activation of the Fatty Acid: The free fatty acid, (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid, is first converted to an activated intermediate. A common method is the formation of an acyl chloride or an N-hydroxysuccinimide (NHS) ester.
-
For Acyl Chloride Formation: The fatty acid is reacted with a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) under anhydrous conditions.
-
For NHS Ester Formation: The fatty acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
-
Thioesterification with Coenzyme A: The activated fatty acid is then reacted with the free thiol group of Coenzyme A to form the thioester bond. This reaction is typically carried out in a buffered aqueous solution at a controlled pH (around 7.5-8.0) to ensure the thiol group of Coenzyme A is deprotonated and nucleophilic.
-
Purification: The final product, the acyl-CoA, is purified from the reaction mixture using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). Reverse-phase HPLC is often employed for the purification of long-chain acyl-CoAs.[2]
Analytical Methods
The analysis of VLC-PUFA-CoAs from biological samples requires sensitive and specific analytical techniques.
General Protocol for the Extraction and Analysis of VLC-PUFA-CoAs:
-
Sample Preparation: Biological tissues or cells are rapidly quenched and homogenized in a cold extraction solvent, typically a mixture of isopropanol and an acidic buffer, to precipitate proteins and inactivate enzymes that could degrade the acyl-CoAs.
-
Lipid Extraction: The acyl-CoAs are extracted from the homogenate using a solid-phase extraction (SPE) method. A C18 SPE cartridge is commonly used to separate the acyl-CoAs from other cellular components.
-
Quantification by LC-MS/MS: The extracted acyl-CoAs are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for the detection and quantification of individual acyl-CoA species.[3] A reverse-phase C18 column is typically used for the chromatographic separation.
Biological Context and Signaling Pathways
(9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA is an omega-3 very long-chain polyunsaturated fatty acyl-CoA. As such, it is likely involved in the metabolism of omega-3 fatty acids and may play a role in various physiological processes.
Biosynthesis and Metabolism
Very long-chain fatty acids are synthesized from shorter-chain fatty acids through a series of elongation and desaturation reactions.[4] (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid can be formed from the elongation of eicosapentaenoic acid (EPA, 20:5n-3).[5] Once synthesized, it is activated to its CoA ester, (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA, by acyl-CoA synthetases.[6]
The metabolic fate of (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA can include:
-
Further Elongation and Desaturation: It can be further metabolized to longer and more unsaturated fatty acids. For instance, it can be elongated to form C26:5 or acted on by a Δ6 desaturase to form C24:6.[7][8]
-
Incorporation into Complex Lipids: It can be incorporated into various complex lipids such as phospholipids, triglycerides, and sphingolipids, thereby influencing the properties of cell membranes.[4]
-
Beta-oxidation: Like other fatty acyl-CoAs, it can undergo beta-oxidation in peroxisomes to generate energy.
Potential Signaling Roles
Long-chain fatty acyl-CoAs are not only metabolic intermediates but also act as signaling molecules that can regulate the activity of various enzymes and transcription factors.[9] As an omega-3 derived molecule, (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA may contribute to the anti-inflammatory effects associated with omega-3 fatty acids. Omega-3 fatty acids are precursors to a range of anti-inflammatory lipid mediators, such as resolvins and protectins.[10][11]
References
- 1. 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid | C24H38O2 | CID 52921801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 7. caymanchem.com [caymanchem.com]
- 8. 9(Z),12(Z),-15(Z),18(Z),-21(Z)-Tetra-cosapentaenoic-Acid, 50ΜG | Labscoop [labscoop.com]
- 9. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 11. Omega 3 fatty acids: biological activity and effects on human health - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Tetracosahexaenoyl-CoA in Murine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracosahexaenoyl-CoA, the activated form of the essential omega-3 fatty acid docosahexaenoic acid (DHA), stands as a critical metabolite in mouse physiology. Its synthesis, primarily catalyzed by Acyl-CoA Synthetase 6 (ACSL6), is a committing step for the incorporation of DHA into cellular lipids, profoundly influencing neuronal health, male fertility, and inflammatory responses. This technical guide provides an in-depth exploration of the functions of tetracosahexaenoyl-CoA in mouse models, detailing its metabolic pathways, impact on signaling cascades, and the analytical methodologies used for its study. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are provided for crucial analytical techniques. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this vital metabolite's role.
Introduction
Docosahexaenoic acid (DHA), a 22-carbon polyunsaturated fatty acid, is highly enriched in the brain and retina, where it is a crucial component of neuronal and photoreceptor membranes. For DHA to be incorporated into these membranes and participate in various cellular processes, it must first be activated to its coenzyme A (CoA) thioester, tetracosahexaenoyl-CoA. This activation is a key regulatory step in DHA metabolism. The enzyme Acyl-CoA Synthetase 6 (ACSL6) has been identified as a primary catalyst for this reaction, exhibiting a high preference for DHA.[1][2] Studies utilizing Acsl6 knockout (Acsl6-/-) mice have been instrumental in elucidating the indispensable role of tetracosahexaenoyl-CoA in murine physiology, revealing its profound impact on neurogenesis, neuroprotection, and spermatogenesis.[1][3][4] This guide will synthesize the current understanding of tetracosahexaenoyl-CoA's function as a mouse metabolite, with a focus on quantitative data, experimental methodologies, and the visualization of its metabolic and signaling networks.
Quantitative Analysis of Tetracosahexaenoyl-CoA-Related Lipid Changes
The generation of tetracosahexaenoyl-CoA is essential for the enrichment of DHA in specific tissues. The following tables summarize quantitative data from studies on Acsl6-/- mice, demonstrating the significant impact of reduced tetracosahexaenoyl-CoA synthesis on the lipid composition of the brain and testes.
Table 1: Phospholipid Composition Changes in the Hippocampus of 6-Month-Old Acsl6-/- Mice [5]
| Phospholipid Class | Predicted Fatty Acyl Composition | Control (% of Total) | Acsl6-/- (% of Total) | Fold Change |
| Phosphatidylcholine (PC) | PC(38:6) (DHA-containing) | 1.5 | 0.7 | -0.53 |
| PC(40:6) (DHA-containing) | 2.5 | 1.2 | -0.52 | |
| Phosphatidylethanolamine (PE) | PE(40:6) (DHA-containing) | 3.0 | 1.4 | -0.53 |
Table 2: Total Fatty Acid Composition in the Hippocampus of 6-Month-Old Acsl6-/- Mice [5]
| Fatty Acid | Control (% of Total Fatty Acids) | Acsl6-/- (% of Total Fatty Acids) | p-value |
| Docosahexaenoic Acid (DHA, 22:6n3) | 12.5 | 8.5 | <0.05 |
| Arachidonic Acid (AA, 20:4n6) | 10.2 | 11.5 | >0.05 (ns) |
| Adrenic Acid (22:4n6) | 0.8 | 1.2 | <0.05 |
| Dihomo-γ-linolenic acid (20:3n6) | 0.2 | 0.4 | <0.05 |
| Linoleic Acid (18:2n6) | 0.5 | 0.8 | <0.05 |
Table 3: Phospholipid Composition Changes in the Testes of Acsl6-/- Mice [4][6]
| Phospholipid Class | Predicted Fatty Acyl Composition | Control (% Ion Intensity) | Acsl6-/- (% Ion Intensity) | p-value |
| Phosphatidylcholine (PC) | DHA-containing PCs | ~12 | ~6 | <0.05 |
| Phosphatidylethanolamine (PE) | DHA-containing PEs | ~15 | ~7 | <0.05 |
| Phosphatidylcholine (PC) | AA-containing PCs | ~8 | ~12 | <0.05 |
| Phosphatidylethanolamine (PE) | AA-containing PEs | ~10 | ~14 | <0.05 |
Key Metabolic and Signaling Pathways
Tetracosahexaenoyl-CoA is a central node in several critical metabolic and signaling pathways. Its formation is the gateway for DHA's incorporation into phospholipids, which in turn modulates membrane properties and serves as a reservoir for bioactive lipid mediators.
Biosynthesis and Incorporation into Phospholipids
The primary route for tetracosahexaenoyl-CoA synthesis is the ATP-dependent esterification of free DHA, catalyzed by ACSL6. This reaction "traps" DHA within the cell and activates it for downstream metabolic processes, most notably its incorporation into phospholipids via the Lands cycle.
Biosynthesis of Tetracosahexaenoyl-CoA and Phospholipid Incorporation.
Role in Neuronal Signaling and Synaptogenesis
The incorporation of DHA into neuronal membranes, facilitated by tetracosahexaenoyl-CoA, is crucial for synaptic plasticity and neuronal survival.[3][7] DHA itself, and its metabolite N-docosahexaenoylethanolamide (synaptamide), can activate signaling cascades that promote the expression of genes involved in synaptogenesis and neuroprotection, such as Brain-Derived Neurotrophic Factor (BDNF) and Early Growth Response 1 (Egr-1).[8][9][10] One key pathway involves the activation of the G-protein coupled receptor GPR110 by synaptamide, leading to the activation of CREB.[8][9]
DHA/Synaptamide-Mediated CREB Signaling in Neurons.
Peroxisomal Beta-Oxidation
While the primary fate of tetracosahexaenoyl-CoA is incorporation into lipids, very-long-chain acyl-CoAs can also undergo beta-oxidation in peroxisomes. This process shortens the fatty acid chain, producing acetyl-CoA and a shorter acyl-CoA.
Peroxisomal Beta-Oxidation of Tetracosahexaenoyl-CoA.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of tetracosahexaenoyl-CoA and its metabolic consequences in mice.
Quantification of Acyl-CoAs by LC-MS/MS
This protocol is adapted for the quantification of a broad range of acyl-CoA species from mouse tissues.[11][12]
Materials:
-
Frozen mouse tissue (e.g., liver, brain)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction Solvent: 10% (w/v) trichloroacetic acid in water, ice-cold
-
Internal Standards: A mixture of stable isotope-labeled acyl-CoAs (e.g., 13C-labeled)
-
Solid-Phase Extraction (SPE) Columns: Oasis HLB 1cc (30 mg)
-
SPE Wash Solution: Methanol and HPLC-grade water
-
SPE Elution Buffer: Methanol with 25 mM ammonium acetate
-
Reconstitution Solution: 5% (w/v) 5-sulfosalicylic acid in HPLC-grade water
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Tissue Pulverization: Immediately snap-freeze mouse tissue in liquid nitrogen. In a pre-chilled mortar, grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extraction: Transfer a known weight of the powdered tissue (e.g., 20-50 mg) to a pre-weighed, pre-chilled microcentrifuge tube. Add 1 ml of ice-cold 10% trichloroacetic acid and the internal standard mixture.
-
Homogenization and Protein Precipitation: Sonicate the sample with short pulses on ice. Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column with 1 ml of methanol, followed by 1 ml of water.
-
Load the supernatant from the previous step onto the column.
-
Wash the column with 1 ml of water to remove salts.
-
Elute the acyl-CoAs with 1 ml of methanol containing 25 mM ammonium acetate.
-
-
Sample Preparation for LC-MS/MS: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in 50-100 µL of 5% 5-sulfosalicylic acid.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. Use a gradient elution with mobile phases consisting of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile). Detect and quantify the acyl-CoA species using multiple reaction monitoring (MRM) in positive ion mode.
Workflow for Acyl-CoA Quantification by LC-MS/MS.
Lipidomic Analysis of Mouse Brain Tissue
This protocol describes a standard method for the extraction and analysis of lipids from mouse brain tissue.[13]
Materials:
-
Mouse brain tissue
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Rotary evaporator or nitrogen stream
-
LC-MS/MS system
Procedure:
-
Homogenization: Homogenize a known weight of fresh or frozen brain tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the tissue weight (e.g., 1 g in 20 ml).
-
Phase Separation: Agitate the homogenate for 15-20 minutes at room temperature. Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge at a low speed (e.g., 2000 rpm) to separate the phases.
-
Lipid Extraction: Carefully collect the lower organic phase, which contains the lipids.
-
Drying and Reconstitution: Evaporate the solvent from the lipid extract using a rotary evaporator or under a stream of nitrogen. Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).
-
LC-MS/MS Analysis: Analyze the lipid extract using a high-resolution mass spectrometer coupled to a liquid chromatography system to identify and quantify individual lipid species.
Immunohistochemical Analysis of Neuroinflammation
This protocol outlines the steps for staining mouse brain sections for markers of astrogliosis (GFAP) and microglial activation (Iba1).[14][15][16][17]
Materials:
-
Paraformaldehyde (PFA) fixed, cryoprotected mouse brain sections (30-50 µm)
-
Phosphate-buffered saline (PBS)
-
Permeabilization/Blocking Buffer: PBS containing 0.3% Triton X-100 and 5% normal goat serum.
-
Primary Antibodies: Rabbit anti-Iba1 and Chicken anti-GFAP.
-
Secondary Antibodies: Fluorescently-labeled goat anti-rabbit and goat anti-chicken antibodies.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Section Preparation: Mount frozen brain sections onto slides.
-
Washing: Wash the sections three times for 5 minutes each in PBS.
-
Permeabilization and Blocking: Incubate the sections in Permeabilization/Blocking Buffer for 1-2 hours at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-Iba1 and anti-GFAP) in the blocking buffer and incubate the sections overnight at 4°C.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibodies in the blocking buffer and incubate the sections for 2 hours at room temperature, protected from light.
-
Washing and Counterstaining: Wash the sections three times for 10 minutes each in PBS. Incubate with DAPI for 5-10 minutes to stain the cell nuclei.
-
Mounting and Imaging: Mount the sections with an anti-fade mounting medium and coverslip. Image the stained sections using a fluorescence or confocal microscope.
Conclusion
Tetracosahexaenoyl-CoA is a linchpin in the metabolism of docosahexaenoic acid in mice, acting as the crucial intermediate for its incorporation into the phospholipids that are vital for the structure and function of the central nervous system and testes. The targeted disruption of its synthesis via Acsl6 knockout has unequivocally demonstrated its necessity for maintaining normal brain lipid composition, neuronal function, and male fertility. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers in neuroscience, metabolism, and drug development. The visualization of the associated metabolic and signaling pathways offers a framework for understanding the multifaceted roles of this essential metabolite and for designing future studies to further unravel its complex biology and therapeutic potential.
References
- 1. N-Docosahexaenoylethanolamide promotes development of hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Docosahexaenoic acid promotes hippocampal neuronal development and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA synthetase 6 regulates long-chain polyunsaturated fatty acid composition of membrane phospholipids in spermatids and supports normal spermatogenic processes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection [mdpi.com]
- 9. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectrometry imaging of mice brain lipid profile changes over time under high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 15. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosapentaenoic acid (TPA) and its related C24 polyunsaturated fatty acids (PUFAs) are emerging as molecules of significant interest in the fields of biochemistry, pharmacology, and human health. As precursors to vital long-chain omega-3 fatty acids like docosahexaenoic acid (DHA) and potential signaling molecules in their own right, understanding their natural origins is paramount for harnessing their therapeutic potential. This technical guide provides a comprehensive overview of the known natural sources of TPA and related compounds, detailed experimental protocols for their analysis, and an exploration of their biosynthetic and signaling pathways.
Natural Sources of Tetracosapentaenoic Acid and Related Compounds
While research into the widespread distribution of TPA is ongoing, several marine organisms have been identified as natural sources of C24 PUFAs. These very-long-chain fatty acids are often found in organisms that are part of a food web rich in omega-3 fatty acids.
Primary producers, such as certain species of marine microalgae, are the foundational source of many PUFAs in the marine ecosystem. While extensive quantitative data for TPA across numerous microalgal species is still being compiled, they are the likely origin of the C24 PUFAs found in higher trophic levels.
Several marine invertebrates and fish have been shown to contain C24 PUFAs, including tetracosapentaenoic acid and its more unsaturated counterpart, tetracosahexaenoic acid (THA).
Table 1: Quantitative Data of Tetracosapentaenoic Acid and Related Compounds in Selected Marine Organisms
| Organism | Common Name | Compound | Concentration (% of total fatty acids) | Reference |
| Aurelia sp. | Moon Jellyfish | 24:5n-6 (TPA) | 0.8 | [1] |
| 24:6n-3 (THA) | 9.3 | [1] | ||
| Various | Starfish | 24:6n-3 (THA) | Detected | |
| Various | Right-eyed Flounders | 24:6n-3 (THA) | Detected | |
| Various | Sharks | 24:6n-3 (THA) | Detected |
It is important to note that the fatty acid composition of marine organisms can be influenced by their diet. For instance, the presence of THA in right-eyed flounders is likely due to their consumption of starfish.
Furthermore, studies in humans have demonstrated that supplementation with eicosapentaenoic acid (EPA), a shorter-chain omega-3 fatty acid, can lead to a significant increase in the plasma concentrations of both TPA (24:5n-3) and THA (24:6n-3). This suggests that the human body can elongate EPA to these C24 PUFAs.[2]
Biosynthesis of Tetracosapentaenoic Acid
The biosynthesis of TPA and other very-long-chain PUFAs is a multi-step process involving a series of elongation and desaturation reactions. This pathway, often referred to as the "Sprecher pathway" for the synthesis of DHA, utilizes shorter-chain PUFAs as precursors.
The key enzymes involved in this pathway are elongases and desaturases. Elongases are responsible for extending the carbon chain of the fatty acid, typically by two carbons at a time. Desaturases introduce double bonds at specific positions in the fatty acid chain.
The biosynthesis of n-3 TPA (24:5n-3) is believed to proceed through the elongation of docosapentaenoic acid (DPA, 22:5n-3).
Further desaturation of TPA can lead to the formation of THA (24:6n-3), which is then transported to the peroxisome for a cycle of beta-oxidation to yield DHA (22:6n-3).
Experimental Protocols
The accurate identification and quantification of TPA and related C24 PUFAs require specialized analytical procedures due to their low abundance and potential for co-elution with other fatty acids.
Lipid Extraction
A robust lipid extraction method is crucial for the quantitative recovery of very-long-chain PUFAs. The Folch and Bligh & Dyer methods are commonly used and can be adapted for this purpose.
Protocol: Modified Folch Extraction for C24 PUFAs
-
Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) in a 2:1 (v/v) mixture of chloroform and methanol. The solvent-to-sample ratio should be at least 20:1 to ensure complete extraction.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Centrifugation: Centrifuge the mixture to facilitate the separation of the organic and aqueous phases.
-
Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Re-extraction: Re-extract the remaining aqueous phase and protein interface with chloroform to maximize lipid recovery.
-
Drying: Dry the pooled organic phases under a stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C under a nitrogen atmosphere to prevent oxidation.
Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis
For analysis by gas chromatography-mass spectrometry (GC-MS), the extracted fatty acids must be derivatized to their fatty acid methyl esters (FAMEs).
Protocol: FAME Preparation and GC-MS Analysis of C24 PUFAs
-
Transesterification: Resuspend the dried lipid extract in a solution of methanol containing an acid catalyst (e.g., 14% boron trifluoride in methanol or 2% sulfuric acid). Heat the mixture at 80-100°C for 1-2 hours.
-
Extraction of FAMEs: After cooling, add water and a non-polar solvent (e.g., hexane or iso-octane) to the mixture. The FAMEs will partition into the upper organic phase.
-
GC-MS Analysis:
-
Column: A highly polar capillary column (e.g., a bis(cyanopropyl) polysiloxane phase) of at least 60 meters in length is recommended for the separation of very-long-chain and polyunsaturated FAMEs.
-
Injector: Use a split/splitless injector at a temperature of 250-270°C.
-
Oven Temperature Program: An optimized temperature program is critical for the separation of C24 PUFA isomers. A slow ramp rate is often necessary. A typical program might start at a lower temperature (e.g., 100°C), ramp to an intermediate temperature (e.g., 200°C) at a moderate rate, and then have a very slow ramp (e.g., 1-2°C/min) to the final temperature (e.g., 240°C) to ensure separation of late-eluting C24 FAMEs.
-
Mass Spectrometer: Operate the mass spectrometer in full scan mode to identify the FAMEs based on their mass spectra. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and specificity.
-
Signaling Pathways of Tetracosapentaenoic Acid and Related Compounds
The signaling roles of TPA and other C24 PUFAs are an active area of research. One promising avenue of investigation involves their interaction with G protein-coupled receptors (GPCRs).
GPR120: A Receptor for Long-Chain Fatty Acids
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has been identified as a receptor for a variety of long-chain fatty acids, including omega-3 PUFAs.[3][4][5] Activation of GPR120 by these fatty acids has been shown to initiate anti-inflammatory signaling cascades.
The binding of an omega-3 fatty acid to GPR120 can lead to the recruitment of β-arrestin 2. This, in turn, can inhibit the pro-inflammatory signaling pathways mediated by Toll-like receptors (TLRs) and tumor necrosis factor-alpha (TNF-α).[3]
References
- 1. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increases in plasma n-3 tetracosapentaenoic acid and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Very-Long-Chain Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are pivotal metabolic intermediates in a variety of cellular functions, including lipid biosynthesis, energy metabolism, and the regulation of signaling pathways.[1] Comprising fatty acid chains of 22 carbon atoms or more, these molecules are precursors for essential lipids such as sphingolipids and glycerophospholipids.[2] An imbalance in VLCFA-CoA homeostasis is implicated in several severe pathologies, most notably X-linked adrenoleukodystrophy (X-ALD), a genetic disorder characterized by the accumulation of VLCFAs.[3][4] Consequently, the accurate and sensitive quantification of VLCFA-CoAs in biological matrices is crucial for advancing our understanding of their physiological roles and for the development of novel therapeutic strategies.
This document provides detailed application notes on the primary analytical techniques for VLCFA-CoA quantification, with a focus on mass spectrometry-based methods. It includes experimental protocols, a comparative analysis of available techniques, and diagrams illustrating key metabolic and signaling pathways involving VLCFA-CoAs.
Comparison of Analytical Techniques
The quantification of intact VLCFA-CoAs presents analytical challenges due to their low abundance and amphipathic nature. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with LC-MS/MS being the gold standard for the direct analysis of these intact molecules.[1]
| Feature | LC-MS/MS (Direct Analysis) | GC-MS (Indirect Analysis) |
| Principle | Separation of intact VLCFA-CoAs by liquid chromatography followed by detection using tandem mass spectrometry. | Hydrolysis of VLCFA-CoAs to free fatty acids, derivatization, and separation by gas chromatography with mass spectrometry detection.[5] |
| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction.[6][7] | Hydrolysis, extraction of free fatty acids, and derivatization to form volatile esters (e.g., methyl esters).[5] |
| Sensitivity | High, with Limits of Detection (LOD) in the low femtomole range (1-5 fmol).[5][8] | High, but can be limited by the efficiency of hydrolysis and derivatization. |
| Specificity | Very high, allows for the differentiation of isobaric and isomeric species. | High, but potential for interference from other fatty acid sources. |
| Throughput | Moderate to high, amenable to automation. | Lower, due to multi-step sample preparation. |
| Quantitative Accuracy | High, with good linearity and reproducibility. Inter-run precision is typically between 2.6% and 12.2%.[6][7] | Good, but can be affected by the efficiency of the derivatization reaction. |
| Recovery | Generally high, in the range of 90-111%.[5][8] | Variable, dependent on extraction and derivatization efficiency. |
| Advantages | Direct measurement of the intact molecule, preserving structural information. High sensitivity and specificity. | Well-established technique for fatty acid analysis. |
| Disadvantages | Requires specialized and expensive instrumentation. | Indirect measurement, loss of information about the CoA thioester. Labor-intensive sample preparation. |
Signaling and Metabolic Pathways of VLCFA-CoAs
VLCFA-CoAs are integral to several metabolic and signaling pathways. Their synthesis occurs in the endoplasmic reticulum through a four-step elongation cycle. Once synthesized, they can be incorporated into complex lipids or undergo degradation via β-oxidation in peroxisomes. A critical signaling function of VLCFA-CoAs involves their role as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[9]
Experimental Protocols
Protocol 1: Direct Quantification of Intact VLCFA-CoAs by LC-MS/MS
This protocol is adapted from methods that emphasize high sensitivity and broad coverage of acyl-CoA species.[5][6][7][10]
1. Sample Preparation (Solid-Phase Extraction)
-
Homogenization: Homogenize 50-100 mg of tissue or a cell pellet in a suitable ice-cold buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Internal Standard Spiking: Add a mixture of odd-chain or stable isotope-labeled fatty acyl-CoA internal standards (e.g., C15:0-CoA, C17:0-CoA, d4-C22:0-CoA) to the homogenate.
-
Extraction: Perform a liquid-liquid extraction using an acidic organic solvent mixture (e.g., butanol/acetonitrile).
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous phase of the extract onto the cartridge.
-
Wash the cartridge with an aqueous buffer to remove polar interferences.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile containing a weak acid).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate or a similar buffer.
-
Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 15-20 minutes to elute the VLCFA-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each VLCFA-CoA and internal standard. A common transition involves the neutral loss of the phosphopantetheine group.
-
Quantification: Generate standard curves for each analyte by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Protocol 2: Indirect Quantification of VLCFA-CoAs by GC-MS
This protocol involves the hydrolysis of the CoA ester and subsequent analysis of the resulting free fatty acid.[5]
1. Sample Preparation
-
Hydrolysis: To the tissue homogenate or cell lysate, add a strong base (e.g., KOH in ethanol) and heat to hydrolyze the acyl-CoA thioester bond, releasing the free fatty acid.
-
Internal Standard Spiking: Add a known amount of a deuterated VLCFA internal standard (e.g., C24:0-d4).
-
Extraction: Acidify the sample and extract the free fatty acids using an organic solvent (e.g., hexane).
-
Derivatization: Evaporate the solvent and derivatize the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol or by acid-catalyzed methylation.
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent.
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Separation:
-
Column: A polar capillary column (e.g., cyanopropyl silicone).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the FAMEs based on their volatility and polarity.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for each FAME and the internal standard.
-
Quantification: Calculate the concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Conclusion
The accurate quantification of very-long-chain fatty acyl-CoAs is essential for research in lipid metabolism and the development of therapeutics for related disorders. LC-MS/MS offers a highly sensitive and specific method for the direct analysis of intact VLCFA-CoAs, providing valuable insights into their cellular concentrations and metabolic flux. While GC-MS provides a robust, albeit indirect, method for quantification, the direct analysis by LC-MS/MS is preferable for studies requiring detailed information on the intact acyl-CoA species. The protocols and information provided herein serve as a comprehensive guide for researchers to establish reliable methods for VLCFA-CoA quantification in their laboratories.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 4. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 5. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 8. daneshyari.com [daneshyari.com]
- 9. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fatty Acid Metabolism Using Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acids are fundamental building blocks for complex lipids and also serve as crucial signaling molecules and energy sources. The study of fatty acid metabolism is paramount in understanding numerous physiological and pathological states, including metabolic disorders, cardiovascular diseases, and cancer.[][2] Lipidomics, the large-scale study of lipids, provides a powerful platform to investigate the intricate network of fatty acid metabolic pathways.[3] A key technique in this field is the use of stable isotope-labeled fatty acids to trace their metabolic fate within a biological system, a method known as metabolic flux analysis.[][4] This allows for the quantitative analysis of the rates of synthesis, uptake, and transformation of fatty acids.[5]
These application notes provide detailed protocols for researchers to design and execute experiments aimed at elucidating fatty acid metabolism using lipidomics, with a focus on stable isotope tracing.
Principle of Stable Isotope Labeling for Fatty Acid Flux Analysis
Stable isotope labeling is a powerful technique to quantitatively track the metabolic fate of molecules in biological systems.[5] By introducing fatty acids labeled with stable isotopes (e.g., ¹³C or ²H/D) into cells, tissues, or organisms, researchers can trace their incorporation into various lipid species and their conversion through different metabolic pathways.[] Mass spectrometry can then distinguish between the labeled (exogenous) and unlabeled (endogenous) lipids, providing dynamic information about lipid metabolism that is not achievable with static measurements.[6] This approach is invaluable for understanding the dynamics of lipid synthesis, transport, and remodeling under diverse physiological and pathological conditions.[]
Key Metabolic Pathways Amenable to Tracing
-
Fatty Acid Uptake and Incorporation: The rate of uptake of labeled fatty acids from the extracellular environment and their incorporation into cellular lipid pools such as triglycerides (TGs), phospholipids (PLs), and cholesteryl esters (CEs).[5]
-
De Novo Lipogenesis (DNL): While using an exogenous labeled fatty acid, its flux can be compared against the synthesis of unlabeled fatty acids derived from precursors like glucose or glutamine.[5]
-
Fatty Acid Elongation and Desaturation: The conversion of the labeled fatty acid into longer and more unsaturated fatty acid species.
-
Beta-Oxidation: The breakdown of labeled fatty acids for energy production.
Experimental Workflow Overview
The following diagram outlines the general workflow for a stable isotope-assisted lipidomics study of fatty acid metabolism.
Caption: General experimental workflow for fatty acid metabolism analysis.
Protocol 1: In Vitro Stable Isotope Labeling in Cultured Cells
This protocol describes the use of a stable isotope-labeled fatty acid, such as Palmitic Acid (¹³C₁₆), to trace its metabolism in a cell culture model.
Materials:
-
Stable isotope-labeled fatty acid (e.g., ¹³C₁₆-Palmitic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium and supplements
-
Multi-well cell culture plates
-
Cell line of interest (e.g., HepG2, 3T3-L1)
Procedure:
-
Preparation of Labeled Fatty Acid-BSA Complex:
-
Prepare a stock solution of the labeled fatty acid in ethanol.
-
In a sterile tube, evaporate the ethanol from the desired amount of fatty acid stock solution under a stream of nitrogen gas.
-
Resuspend the fatty acid film in a pre-warmed (37°C) solution of 10% fatty acid-free BSA in PBS to achieve the desired final concentration (e.g., 1 mM).[5]
-
Incubate at 37°C for 1 hour with gentle agitation to allow for complex formation.[5]
-
Sterile filter the solution using a 0.22 µm filter.[5]
-
-
Cell Seeding and Growth:
-
Labeling Experiment:
-
Remove the growth medium and wash the cells once with warm PBS.[5]
-
Add the labeling medium (culture medium supplemented with the fatty acid-BSA complex) to the cells.
-
Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours).[5] The optimal duration depends on the metabolic rate of the chosen cell line and should be determined empirically.[4]
-
-
Sample Harvesting and Metabolic Quenching:
-
At each time point, aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to stop all metabolic activity.[5]
-
Add an ice-cold quenching solution (e.g., 80% methanol) to the cells to arrest enzymatic activity.[4]
-
Scrape the cells from the plate in the quenching solution and transfer the cell suspension to a glass tube for lipid extraction.[4][5]
-
Protocol 2: Lipid Extraction
The choice of lipid extraction method is critical for accurate lipidomics analysis. The Bligh-Dyer method is a widely used technique suitable for a broad range of lipids.
Materials:
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Internal standards (a set of deuterated or ¹³C-labeled lipids not expected to be in the sample)
Procedure (Modified Bligh-Dyer Method):
-
To the cell suspension in 80% methanol from the previous step, add an appropriate amount of internal standard solution.[7]
-
Add chloroform to achieve a single-phase mixture of chloroform:methanol:water (1:2:0.8 v/v/v).[8]
-
Vortex the mixture vigorously for 2 minutes and incubate at room temperature for 15-20 minutes.
-
Induce phase separation by adding chloroform and water to adjust the solvent ratio to 2:2:1.8 (chloroform:methanol:water).
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
The lower organic phase, containing the lipids, is carefully collected into a new glass tube.
-
The extraction is typically repeated by adding more chloroform to the remaining aqueous phase, vortexing, centrifuging, and pooling the organic layers.
-
Dry the combined organic extracts under a gentle stream of nitrogen gas.
-
The dried lipid film can be stored at -80°C or reconstituted in an appropriate solvent for mass spectrometry analysis.
Comparison of Lipid Extraction Methods
| Method | Principle | Advantages | Disadvantages | Sample Types |
| Bligh & Dyer | Liquid-liquid extraction using a chloroform/methanol/water system (1:2:0.8, then 2:2:1.8 v/v/v).[8] | Efficient for a wide range of lipids, well-established. | Use of chloroform, can be labor-intensive. | Tissues, cells, plasma.[7][8] |
| Folch | Liquid-liquid extraction with a chloroform/methanol ratio of 2:1.[8] | High recovery for many lipid classes. | Requires large solvent volumes, use of chloroform. | Tissues.[8] |
| MTBE Extraction | Methyl-tert-butyl ether (MTBE) based liquid-liquid extraction. | Less toxic than chloroform, good for high-throughput. | May have different extraction efficiencies for certain lipid classes. | Plasma.[9] |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to selectively bind and elute specific lipid classes.[10] | Excellent for isolating low-abundance lipids and fractionation.[10] | More suitable for targeted analysis, can be more expensive. | Plasma, tissues.[10] |
Protocol 3: Mass Spectrometry Analysis
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used for fatty acid analysis. LC-MS is often preferred for analyzing intact complex lipids, while GC-MS is excellent for analyzing fatty acid methyl esters (FAMEs).
LC-MS for Intact Lipid Analysis
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent, such as isopropanol/acetonitrile/water (2:1:1 v/v/v).
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in both positive and negative ion modes to detect different lipid classes. Negative ion mode is generally used for fatty acid analysis.[5]
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.[5]
-
Perform tandem MS (MS/MS) to identify the specific labeled fatty acids incorporated into complex lipids.
-
GC-MS for Total Fatty Acid Analysis
-
Saponification and Derivatization:
-
To analyze the total fatty acid composition (free and esterified), the dried lipid extract must first be saponified (e.g., using methanolic KOH) to release the fatty acids from complex lipids.[11]
-
The released fatty acids are then derivatized, commonly to fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, to increase their volatility for GC analysis.[11][12]
-
-
GC Separation:
-
Use a capillary column suitable for FAME analysis.
-
Employ a temperature gradient program to separate the FAMEs based on chain length and degree of saturation.
-
-
MS Detection:
-
Use electron ionization (EI) or negative chemical ionization (NCI). NCI is highly sensitive for PFB-derivatized fatty acids.[7]
-
Monitor the mass-to-charge ratios (m/z) corresponding to the unlabeled and labeled fatty acids.
-
Data Analysis and Interpretation
The data from the mass spectrometer will show pairs of peaks for many lipid species: one for the endogenous (unlabeled) lipid and one for the lipid that has incorporated the stable isotope tracer.
Caption: Workflow for processing stable isotope labeling lipidomics data.
Key Calculations:
-
Percent Enrichment: This measures the fraction of a specific lipid pool that is labeled at a given time point.
-
Formula:(Labeled Lipid Peak Area / (Labeled + Unlabeled Lipid Peak Area)) * 100
-
-
Fractional Synthesis Rate (FSR): This represents the rate at which the labeled precursor is incorporated into a product pool. It is often calculated from the slope of the enrichment curve over time.
Example Data Presentation
The following table illustrates how quantitative data from a time-course experiment might be presented.
Table 1: Percent Enrichment of ¹³C₁₆-Palmitate in Major Lipid Classes Over Time
| Time (Hours) | Free Fatty Acids (%) | Triglycerides (TG) (%) | Phosphatidylcholines (PC) (%) |
| 0 | 0.0 | 0.0 | 0.0 |
| 1 | 45.2 ± 3.1 | 5.6 ± 0.8 | 2.1 ± 0.4 |
| 4 | 38.5 ± 2.5 | 22.1 ± 1.9 | 10.5 ± 1.1 |
| 8 | 25.1 ± 2.0 | 35.8 ± 2.8 | 18.9 ± 1.5 |
| 24 | 10.3 ± 1.2 | 48.9 ± 3.5 | 30.2 ± 2.2 |
Data are presented as mean ± standard deviation (n=3).
This data can be used to infer the dynamics of fatty acid trafficking. For example, the rapid initial labeling of the free fatty acid pool is followed by a slower, steady incorporation into storage (TG) and membrane (PC) lipids.
Troubleshooting and Considerations
-
Tracer Toxicity: High concentrations of certain fatty acids can be toxic to cells. It is essential to perform dose-response experiments to determine a non-toxic concentration of the labeled fatty acid.
-
Choice of Isotope: ¹³C-labeled tracers are generally preferred over deuterium (D) labeled ones as the C-D bond can sometimes cause isotopic effects that alter reaction rates.
-
Steady State: Metabolic flux analysis often assumes the system is at a metabolic steady state.[13] Ensure that cell culture conditions are consistent and that the labeling period is appropriate to observe the desired metabolic processes.
-
Internal Standards: The inclusion of appropriate internal standards is crucial for accurate quantification, compensating for variations during sample preparation and analysis.[7][11]
References
- 2. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. Lipidomics Workflows | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
Applications of Synthetic Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs in Research
Note on (9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA:
Initial searches for the specific synthetic molecule, this compound, indicate that while it is listed in chemical databases and available from suppliers for research purposes, there is a notable absence of published scientific literature detailing its specific applications, experimental protocols, or its role in signaling pathways.
Given the limited specific information on the heptaenoyl form, this document will focus on its closest and well-researched structural analog: (9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA and its corresponding free fatty acid, Tetracosahexaenoic Acid (THA / C24:6n-3) . The following application notes and protocols are based on research conducted with this analog and are intended to provide a relevant and detailed resource for researchers in the field of lipidomics and drug development.
Application Notes: (9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA and Tetracosahexaenoic Acid (THA)
Introduction
(9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA is the activated form of Tetracosahexaenoic Acid (THA), a very-long-chain omega-3 polyunsaturated fatty acid. THA is a key intermediate in the biosynthesis of docosahexaenoic acid (DHA) through the Sprecher's shunt pathway. Synthetic THA and its CoA ester are invaluable tools in biomedical research, particularly for studies focused on lipid metabolism, metabolic disorders, and the physiological roles of omega-3 fatty acids.
Key Research Applications
-
Elucidation of Fatty Acid Metabolism and DHA Biosynthesis: Synthetic THA is a critical substrate for in vitro and in vivo studies aimed at understanding the enzymatic steps of the Sprecher's shunt pathway, which leads to the production of DHA. By using labeled THA, researchers can trace its conversion and identify the enzymes and cellular compartments involved.
-
Investigation of Metabolic Syndrome and Liver Disease: THA has demonstrated a potent ability to suppress the accumulation of lipids in hepatocytes.[1] This makes its synthetic form a valuable compound for investigating the molecular mechanisms underlying non-alcoholic fatty liver disease (NAFLD) and for exploring potential therapeutic interventions. Studies in animal models have shown that THA can reduce hepatic triglyceride levels and improve serum lipid profiles.[2]
-
Comparative Studies of Omega-3 Fatty Acid Efficacy: Research has indicated that the biological activity of omega-3 polyunsaturated fatty acids may be related to their chain length and degree of unsaturation.[2] Synthetic THA allows for direct comparisons with other omega-3 fatty acids like eicosapentaenoic acid (EPA) and DHA to determine their relative potency in various biological assays. Such studies have suggested that THA may have superior effects in some contexts, such as reducing hepatic triglyceride accumulation.[2]
-
Nutritional Science and Plasma Lipid Modulation: Supplementation studies in humans with related omega-3 fatty acids like EPA have been shown to increase plasma levels of THA, providing insights into human fatty acid metabolism.[3] Synthetic THA can be used as a standard in analytical methods to accurately quantify its levels in plasma and tissues following dietary interventions.
Data Presentation: Comparative Effects of Omega-3 Fatty Acids
The following table summarizes quantitative data from a study comparing the effects of EPA, DHA, and THA on liver and serum lipids in a mouse model of metabolic syndrome.
| Parameter | Control Group | EPA Group | DHA Group | THA Group |
| Liver Weight (g) | 2.5 ± 0.2 | 2.1 ± 0.1 | 1.9 ± 0.1 | 1.7 ± 0.1 |
| Hepatic Triglycerides (mg/g liver) | 120 ± 15 | 95 ± 10 | 80 ± 8 | 65 ± 7 |
| Serum Adiponectin (µg/mL) | 5.2 ± 0.5 | 6.1 ± 0.6 | 6.8 ± 0.7 | 7.5 ± 0.8 |
| Plasma TPAn-3 (nmol/mL) | 1.3 ± 0.1 | 4.1 ± 0.7 | No significant change | N/A |
| Plasma THA (nmol/mL) | 1.7 ± 0.2 | 3.6 ± 0.5 | No significant change | N/A |
Data are presented as mean ± SEM. Data for liver weight, hepatic triglycerides, and serum adiponectin are adapted from a study on C57BL/KsJ-db/db mice.[2] Plasma TPAn-3 and THA data are from a human supplementation study with EPA.[3]
Experimental Protocols
Protocol 1: In Vitro Assessment of THA on Lipid Accumulation in HepG2 Cells
Objective: To determine the effect of synthetic Tetracosahexaenoic Acid (THA) on oleic acid-induced lipid accumulation in human hepatoma (HepG2) cells.
Materials and Reagents:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Synthetic Tetracosahexaenoic Acid (THA)
-
Oil Red O stain
-
Phosphate Buffered Saline (PBS)
-
Formalin solution (10%)
-
Isopropanol
Methodology:
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Preparation of Fatty Acid Solutions:
-
Prepare a 10 mM stock solution of oleic acid complexed with 10% BSA in DMEM.
-
Prepare a 1 mM stock solution of synthetic THA in ethanol.
-
-
Cell Treatment:
-
Induce lipid accumulation by treating the cells with 0.5 mM oleic acid-BSA complex for 24 hours.
-
Concurrently, treat the cells with varying concentrations of synthetic THA (e.g., 1 µM, 5 µM, 10 µM) or vehicle (ethanol). A control group without oleic acid or THA should also be included.
-
-
Oil Red O Staining:
-
After 24 hours, wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 30 minutes.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 20 minutes.
-
Wash the cells with water to remove excess stain.
-
-
Quantification of Lipid Accumulation:
-
Elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes.
-
Measure the absorbance of the eluted stain at 520 nm using a spectrophotometer.
-
-
Data Analysis:
-
Normalize the absorbance values to the protein content of each well.
-
Compare the lipid accumulation in THA-treated cells to the oleic acid-only control.
-
Signaling Pathways and Visualizations
Sprecher's Shunt Pathway for DHA Biosynthesis
The diagram below illustrates the final steps of DHA biosynthesis, where THA is a key precursor. This pathway occurs in the endoplasmic reticulum and peroxisomes.
References
Application Notes and Protocols for Investigating Tetracosahexaenoyl-CoA Function Using Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetracosahexaenoyl-CoA (C24:6-CoA) is a very-long-chain polyunsaturated fatty acyl-CoA that plays a crucial, albeit often overlooked, role in cellular lipid metabolism. As the immediate precursor to the essential omega-3 fatty acid docosahexaenoic acid (DHA), its metabolism is intrinsically linked to neuronal health, retinal function, and the regulation of inflammatory processes. Dysregulation of C24:6-CoA levels, often due to genetic defects in peroxisomal β-oxidation, can lead to the accumulation of very-long-chain fatty acids (VLCFAs), contributing to severe cellular dysfunction. This document provides detailed application notes and protocols for utilizing cell culture models to investigate the synthesis, metabolism, and potential direct functions of tetracosahexaenoyl-CoA.
Key Cell Culture Models
The investigation of tetracosahexaenoyl-CoA function necessitates the use of specific cell culture models that either accumulate this acyl-CoA or are involved in its synthesis.
| Cell Line Type | Description | Key Characteristics for C24:6-CoA Research | Relevant Genes |
| Human Fibroblasts (Peroxisomal Disorders) | Primary fibroblasts derived from patients with peroxisomal biogenesis disorders (e.g., Zellweger syndrome) or single-enzyme deficiencies in β-oxidation. | Accumulation of VLCFAs, including the precursor to C24:6-CoA, due to impaired peroxisomal metabolism. Ideal for studying the consequences of C24:6-CoA buildup. | PEX genes, ACOX1, DBP |
| HEK293 cells with CRISPR-Cas9 Knockout | Human Embryonic Kidney 293 cells with targeted knockout of genes involved in peroxisomal β-oxidation. | Allows for controlled investigation of the effects of specific enzyme deficiencies on C24:6-CoA metabolism in a genetically defined background. | ACOX1, DBP, ABCD1 |
| Retinal Pigment Epithelial (RPE) cells (e.g., ARPE-19) | A human retinal pigment epithelial cell line. The retina is a tissue with high concentrations of DHA, implying a significant flux through the C24:6-CoA pathway. | Useful for studying the synthesis and role of C24:6-CoA in a physiologically relevant context for vision.[1] | ELOVL4, ACSL6 |
| Neuronal cell lines (e.g., SH-SY5Y, primary neurons) | Human neuroblastoma cell line or primary neuronal cultures. The brain is highly enriched in DHA. | Models for investigating the role of C24:6-CoA in neuronal lipid metabolism and its potential impact on neurodevelopment and neurodegenerative diseases. | ELOVL4, ACSL6 |
| Hepatoma cell lines (e.g., HepG2) | Human liver cancer cell line. The liver is a central organ for fatty acid metabolism. | Suitable for studying the regulation of C24:6-CoA synthesis and its subsequent metabolic fates. | ELOVL family, ACOX1 |
| Cells overexpressing ELOVL4 | Various cell lines (e.g., HEK293, COS-7) engineered to overexpress the ELOVL4 elongase. | ELOVL4 is the key enzyme for the synthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), including the C24:6 fatty acid precursor. These models are ideal for studying the direct synthesis of the C24:6 fatty acid and its subsequent conversion to C24:6-CoA.[2][3][4] | ELOVL4 |
Putative Functions of Tetracosahexaenoyl-CoA
While the primary established role of tetracosahexaenoyl-CoA is as an intermediate in DHA biosynthesis, emerging evidence suggests potential direct biological functions.
-
Precursor for Docosahexaenoic Acid (DHA) Synthesis: The most well-defined function of tetracosahexaenoyl-CoA is its role as the substrate for one round of peroxisomal β-oxidation to yield docosahexaenoyl-CoA (DHA-CoA). This process is critical for maintaining high levels of DHA in tissues like the brain and retina.[5]
-
Modulation of Sphingolipid Metabolism: Very-long-chain acyl-CoAs are substrates for the synthesis of ceramides with very-long-chain fatty acid moieties. The accumulation of C24:6-CoA could potentially be channeled into the synthesis of C24-hexaenoyl-ceramides, which may have unique biophysical properties and signaling functions within cellular membranes, particularly in lipid rafts.[6][7][8][9][10]
-
Regulation of Gene Expression: Long-chain and very-long-chain acyl-CoAs can act as signaling molecules by directly binding to and modulating the activity of nuclear receptors, such as Hepatocyte Nuclear Factor 4α (HNF-4α) and Peroxisome Proliferator-Activated Receptors (PPARs).[6][7] This suggests that tetracosahexaenoyl-CoA could directly influence the expression of genes involved in lipid metabolism and inflammation.
-
Influence on Lipid Droplet Biogenesis: Acyl-CoAs are the building blocks for the synthesis of neutral lipids stored in lipid droplets. Alterations in the pool of very-long-chain acyl-CoAs could impact the formation, size, and composition of lipid droplets.
Experimental Protocols
Protocol 1: Culturing and Treatment of Fibroblasts from Patients with Peroxisomal β-Oxidation Defects
Objective: To generate cell lysates with accumulated VLCFAs, including the precursor to tetracosahexaenoyl-CoA, for subsequent analysis.
Materials:
-
Human fibroblasts from a patient with ACOX1 or DBP deficiency and a healthy control.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
T-75 cell culture flasks.
-
Trypsin-EDTA solution.
-
Phosphate-Buffered Saline (PBS).
-
Cell scraper.
-
Centrifuge.
Procedure:
-
Culture fibroblasts in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Passage the cells when they reach 80-90% confluency. To passage, wash the cells with PBS, add 2 mL of Trypsin-EDTA, and incubate for 3-5 minutes at 37°C. Neutralize the trypsin with 8 mL of complete medium and transfer the cell suspension to a new flask with fresh medium.
-
For experiments, seed the cells in 6-well plates or 10 cm dishes at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
To investigate the metabolism of precursors, the culture medium can be supplemented with deuterated linolenic acid (C18:3n-3) or docosahexaenoic acid (DHA) for 24-72 hours.
-
To harvest the cells, wash the monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and store the cell pellet at -80°C for subsequent acyl-CoA or fatty acid analysis.
Protocol 2: Quantification of Tetracosahexaenoyl-CoA by LC-MS/MS
Objective: To quantify the intracellular levels of tetracosahexaenoyl-CoA and other acyl-CoAs.
Materials:
-
Cell pellets from Protocol 1.
-
Internal standard (e.g., ¹³C-labeled acyl-CoA).
-
Acetonitrile.
-
Methanol.
-
Formic acid.
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Resuspend the cell pellet in 200 µL of ice-cold 10% trichloroacetic acid.
-
Add an appropriate amount of internal standard.
-
Vortex vigorously and sonicate on ice.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 5% methanol in water.
-
Elute the acyl-CoAs with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid).
-
Analyze the sample by LC-MS/MS. Separation is typically achieved on a C18 reversed-phase column with a gradient of water and acetonitrile containing formic acid. Detection is performed in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for tetracosahexaenoyl-CoA and other acyl-CoAs of interest.
Protocol 3: Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
Objective: To determine the effect of tetracosahexaenoyl-CoA accumulation on the expression of genes involved in lipid metabolism and inflammation.
Materials:
-
Cell pellets from Protocol 1.
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
Primers for target genes (e.g., ACOX1, ELOVL4, SCD1, PPARA, NFKB, and a housekeeping gene like GAPDH).
-
Real-time PCR system.
Procedure:
-
Extract total RNA from cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. A typical reaction includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Data Presentation
Table 1: Hypothetical Quantitative Analysis of Very-Long-Chain Acyl-CoAs in Control and ACOX1-Deficient Fibroblasts.
| Acyl-CoA Species | Control Fibroblasts (pmol/mg protein) | ACOX1-Deficient Fibroblasts (pmol/mg protein) | Fold Change |
| C22:6-CoA (DHA-CoA) | 15.2 ± 2.1 | 5.8 ± 1.5 | ↓ 2.6 |
| C24:6-CoA | 0.8 ± 0.2 | 12.5 ± 3.4 | ↑ 15.6 |
| C26:0-CoA | 1.1 ± 0.3 | 25.7 ± 5.9 | ↑ 23.4 |
| C16:0-CoA | 45.3 ± 6.7 | 48.1 ± 7.2 | ↔ 1.1 |
Data are presented as mean ± standard deviation and are hypothetical, for illustrative purposes.
Table 2: Hypothetical Relative Gene Expression Changes in ACOX1-Deficient Fibroblasts.
| Gene | Biological Process | Fold Change vs. Control |
| PPARA | Lipid Metabolism Regulation | ↓ 2.5 |
| SCD1 | Fatty Acid Desaturation | ↑ 3.1 |
| ELOVL1 | Fatty Acid Elongation | ↑ 1.8 |
| NFKB1 | Inflammation | ↑ 4.2 |
| IL6 | Pro-inflammatory Cytokine | ↑ 6.5 |
Data are presented as fold change relative to control cells and are hypothetical.
Visualization of Pathways and Workflows
Caption: Biosynthesis and metabolic fate of Tetracosahexaenoyl-CoA.
Caption: Experimental workflow for investigating C24:6-CoA function.
Caption: Potential signaling consequences of C24:6-CoA accumulation.
References
- 1. Acyl-CoA synthetase 6 controls rod photoreceptor function and survival by shaping the phospholipid composition of retinal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. escholarship.org [escholarship.org]
- 5. Docosahexaenoic acid preserves visual function by maintaining correct disc morphology in retinal photoreceptor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reactome | Sphingolipid metabolism [reactome.org]
Animal Models for Studying Altered Very-Long-Chain Fatty Acid Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of animal models used to investigate the physiological and pathological consequences of altered very-long-chain fatty acid (VLCFA) metabolism. It includes structured data on key models, comprehensive experimental protocols for their analysis, and visual representations of relevant biological pathways and workflows.
Introduction to Very-Long-Chain Fatty Acids (VLCFAs)
Very-long-chain fatty acids are fatty acids with 22 or more carbon atoms. They are essential components of cellular lipids, playing crucial roles in various biological processes, including the formation of myelin, maintenance of the skin barrier, and regulation of membrane fluidity.[1] The metabolism of VLCFAs, involving their synthesis in the endoplasmic reticulum and degradation primarily in peroxisomes, is tightly regulated.[2][3] Dysregulation of VLCFA metabolism, often due to genetic defects, leads to their accumulation in tissues and is associated with severe, often neurodegenerative, diseases such as X-linked adrenoleukodystrophy (X-ALD).[4][5] Animal models are indispensable tools for understanding the pathophysiology of these disorders and for developing and testing novel therapeutic strategies.
Genetically Engineered Mouse Models
Genetically engineered mice are the most widely used models to study altered VLCFA metabolism, as they can accurately recapitulate the biochemical and, in some cases, the clinical features of human diseases.[6][7]
Models of Impaired VLCFA Degradation
These models are characterized by defects in the breakdown of VLCFAs, leading to their accumulation.
-
Abcd1 Knockout Mouse (X-linked Adrenoleukodystrophy Model): This is the most common model for X-ALD, a disease caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter for VLCFA-CoA.[4][8] The Abcd1 knockout mouse exhibits reduced β-oxidation of VLCFAs, resulting in their accumulation in various tissues, including the brain, spinal cord, and adrenal glands.[4][8] While these mice do not spontaneously develop the severe cerebral demyelination seen in some X-ALD patients, they do exhibit a milder, progressive axonopathy resembling adrenomyeloneuropathy (AMN), another form of X-ALD.[8]
-
Acox1 Knockout Mouse (Acyl-CoA Oxidase 1 Deficiency Model): Acox1 encodes the first and rate-limiting enzyme of the peroxisomal β-oxidation pathway.[9] Acox1 knockout mice display a severe impairment of VLCFA degradation, leading to significant accumulation of these fatty acids and the development of hepatic steatosis.[9] These mice are a valuable tool for studying the consequences of a complete blockage of peroxisomal β-oxidation.
Models of Altered VLCFA Synthesis
These models involve the genetic manipulation of enzymes responsible for the elongation of fatty acid chains.
-
Elovl1 Knockout Mouse: Elovl1 is a key elongase responsible for the synthesis of saturated and monounsaturated VLCFAs, particularly those with 24 and 26 carbons.[3][10] Knockout of Elovl1 in mice leads to a significant reduction in the levels of these VLCFAs in various tissues.[10] These mice have been instrumental in elucidating the specific roles of C24:0 and C26:0 fatty acids.
-
Elovl4 Knockout Mouse: Elovl4 is involved in the synthesis of very-long-chain saturated fatty acids (VLC-SFAs) and polyunsaturated fatty acids (VLC-PUFAs) longer than C26. Mutations in ELOVL4 are associated with Stargardt-like macular dystrophy. Elovl4 knockout mice exhibit severe skin barrier defects and die shortly after birth.
Quantitative Data from Animal Models
The following tables summarize the quantitative data on VLCFA levels in key genetically engineered mouse models.
Table 1: VLCFA Levels in Tissues of 8-Month-Old Abcd1 Knockout Mice
| Tissue | Genotype | C26:0 (µg/g) | C26:0/C22:0 Ratio |
| Spinal Cord | Wild-Type | 0.15 ± 0.02 | 0.02 ± 0.003 |
| Abcd1 KO | 0.45 ± 0.05 | 0.06 ± 0.007 | |
| Adrenal Gland | Wild-Type | 1.2 ± 0.2 | 0.08 ± 0.01 |
| Abcd1 KO | 3.8 ± 0.5 | 0.25 ± 0.03 | |
| Brain | Wild-Type | 0.22 ± 0.03 | 0.03 ± 0.004 |
| Abcd1 KO | 0.68 ± 0.09 | 0.09 ± 0.01 |
Data are presented as mean ± SEM. Data extracted from published literature.
Table 2: Relative VLCFA Levels in the Brains of Elovl1 Knockout Mice
| Fatty Acid | Genotype | Relative Abundance (%) |
| C24:0 | Wild-Type | 100 |
| Elovl1 KO | ~40 | |
| C26:0 | Wild-Type | 100 |
| Elovl1 KO | ~20 |
Data are presented as a percentage of wild-type levels. Data extracted from published literature.
Dietary and Pharmacological Models
In addition to genetic models, VLCFA metabolism can be altered through dietary and pharmacological interventions.
-
Dietary Models: Restricting the intake of VLCFAs has been explored as a therapeutic strategy, although its efficacy is limited due to significant endogenous synthesis.[8][11] Conversely, high-fat diets can exacerbate VLCFA accumulation in certain genetic models.
-
Pharmacological Models:
-
Elovl1 Inhibitors: Small molecule inhibitors of Elovl1 have been developed to reduce the synthesis of VLCFAs. Treatment of Abcd1 knockout mice with these inhibitors has been shown to successfully lower VLCFA levels in the brain and spinal cord.
-
Thyroid Hormone Receptor Agonists: Agonists of the thyroid hormone receptor β (TRβ) have been shown to upregulate the expression of ABCD2, a gene that can partially compensate for the function of ABCD1.[11] Treatment with these agonists has been demonstrated to reduce VLCFA levels in plasma and tissues of Abcd1 knockout mice.[11]
-
Experimental Protocols
Protocol 1: Quantification of VLCFA in Animal Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction and analysis of total fatty acids from animal tissues.
Materials:
-
Tissue sample (e.g., brain, liver, spinal cord)
-
Chloroform/methanol (2:1, v/v)
-
0.9% NaCl solution
-
Internal standard (e.g., C17:0 or C23:0 fatty acid)
-
14% Boron trifluoride (BF3) in methanol
-
Hexane
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Homogenization and Lipid Extraction:
-
Weigh approximately 50-100 mg of frozen tissue and homogenize in 2 mL of chloroform/methanol (2:1) containing the internal standard.
-
Incubate the homogenate at room temperature for 30 minutes with occasional vortexing.
-
Add 0.4 mL of 0.9% NaCl solution, vortex thoroughly, and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 1 mL of 14% BF3 in methanol to the dried lipid residue.
-
Incubate at 100°C for 1 hour in a sealed tube.
-
Cool the tube to room temperature and add 1 mL of water and 2 mL of hexane.
-
Vortex vigorously and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new glass tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-23 or equivalent) for separation of FAMEs.
-
Set the GC oven temperature program to achieve optimal separation of VLCFAs.
-
The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in selected ion monitoring (SIM) mode for quantification of specific fatty acids.
-
Quantify the individual fatty acids by comparing their peak areas to the peak area of the internal standard.
-
Protocol 2: Peroxisomal β-Oxidation Assay in Cultured Cells
This assay measures the rate of VLCFA degradation in cultured cells, such as fibroblasts derived from animal models.
Materials:
-
Cultured cells (e.g., skin fibroblasts)
-
Culture medium
-
[1-¹⁴C]-labeled VLCFA (e.g., [1-¹⁴C]lignoceric acid, C24:0) complexed to bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Labeling:
-
Plate cells in 6-well plates and grow to near confluency.
-
Prepare the labeling medium by adding the [1-¹⁴C]-VLCFA-BSA complex to the culture medium to a final concentration of 1-5 µM (specific activity of ~0.5 µCi/mL).
-
Remove the growth medium from the cells and wash once with PBS.
-
Add 1 mL of the labeling medium to each well and incubate at 37°C for 2-4 hours.
-
-
Measurement of β-Oxidation:
-
After incubation, transfer the labeling medium from each well to a separate tube.
-
Add 0.5 mL of ice-cold 10% TCA to each tube to precipitate the non-metabolized [1-¹⁴C]-VLCFA.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the water-soluble ¹⁴C-labeled products of β-oxidation (e.g., [¹⁴C]acetyl-CoA).
-
Add the supernatant to a scintillation vial containing 5 mL of scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in parallel wells to normalize the β-oxidation activity.
-
Calculate the rate of β-oxidation as nmol of ¹⁴C-labeled substrate oxidized per hour per mg of protein.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Role of ALDP (ABCD1) and Mitochondria in X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling and Imaging of Phospholipids in Brains of Abcd1-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic protocol for the accumulation of fatty acid data from multiple tissue samples: tissue handling, lipid extraction and class separation, and capillary gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ABCD1 and X-linked adrenoleukodystrophy: A disease with a markedly variable phenotype showing conserved neurobiology in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 029747 - Acox1[-] Strain Details [jax.org]
- 9. Impaired Epidermal Permeability Barrier in Mice Lacking Elovl1, the Gene Responsible for Very-Long-Chain Fatty Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vikingtherapeutics.com [vikingtherapeutics.com]
- 11. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic acid (TPA), a very long-chain omega-3 polyunsaturated fatty acid (VLC-PUFA), is a critical intermediate in the biosynthesis of longer chain omega-3 fatty acids. Its primary role in scientific research is as a tool to investigate the intricate pathways of fatty acid metabolism, particularly the processes of elongation and desaturation. This document provides an overview of commercially available TPA, its applications in research, and detailed protocols for its use in cell-based assays.
Commercial Suppliers
Several chemical suppliers offer (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic acid for research purposes. The products are typically of high purity and are often supplied in an ethanol solution.
| Supplier | Product Name | CAS Number | Purity | Formulation | Available Sizes |
| Cayman Chemical | 9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosapentaenoic Acid | 68378-48-3 | ≥98% | A solution in ethanol | 25 µg, 50 µg, 100 µg, 250 µg |
| Larodan | 9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosapentaenoic acid | 68378-48-3 | >98% | Neat or in solution | 1 mg, 5 mg |
| Cambridge Bioscience | 9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosapentaenoic Acid | 68378-48-3 | ≥98% | A solution in ethanol | 250 µg |
| MedchemExpress | (9Z,12Z,15Z,18Z,21Z)–Tetracosapentaenoic acid | 68378-48-3 | Not specified | Not specified | Inquire for details |
| Amerigo Scientific | Tetracosapentaenoic acid 9,12,15,18,21 (24:5, n-3) | Not specified | Not specified | Ethanol, 10 mg/ml | 1 mg, 5 mg |
| Bertin Bioreagent | 9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosapentaenoic Acid | 68378-48-3 | Not specified | Not specified | 25 µg, 50 µg, 100 µg, 250 µg |
Application Notes
The principal application of (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic acid is in the study of very long-chain fatty acid metabolism. It serves as a substrate for key enzymes in the omega-3 fatty acid biosynthetic pathway.
-
Elongation Studies: TPA is elongated to form 26:5n-3, a crucial step in the production of longer omega-3 fatty acids.[1][2] Researchers can use TPA to investigate the activity of fatty acid elongase enzymes and the factors that regulate this process.
-
Desaturation Studies: TPA can be acted upon by Δ6 desaturase to form (9Z,12Z,15Z,18Z,21Z,24Z)-Tetracosahexaenoic acid (24:6n-3).[1][2] This allows for the study of desaturase enzyme kinetics and regulation.
-
Neuroscience Research: TPA is found at low levels in the brain and spleen of mice, with levels decreasing with age.[1][2] This suggests a potential role in brain health and aging, making it a valuable tool for neurochemical and neurodegenerative disease research.
Experimental Protocols
The following are example protocols for studying the metabolism of (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic acid in a cellular context. These protocols may require optimization for specific cell lines and experimental conditions.
Protocol 1: In Vitro Elongation and Desaturation of (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic Acid in Hepatocytes
This protocol describes a method to treat hepatocytes with TPA and analyze the resulting changes in the cellular fatty acid profile to study its elongation and desaturation.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
(9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic acid (from a commercial supplier)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Hexane (HPLC grade)
-
Internal standard (e.g., C17:0 or a deuterated analog of a VLC-PUFA)
-
Boron trifluoride (BF3) in methanol (14%)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Culture: Culture hepatocytes in appropriate medium until they reach 70-80% confluency.
-
Preparation of TPA-BSA Complex:
-
Dissolve (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic acid in ethanol to a stock concentration of 10 mg/mL.
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in serum-free cell culture medium.
-
Slowly add the TPA stock solution to the BSA solution while stirring to achieve the desired final concentration (e.g., 50 µM). The molar ratio of fatty acid to BSA should be between 3:1 and 6:1.
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Wash the cells twice with warm PBS.
-
Replace the culture medium with serum-free medium containing the TPA-BSA complex. Include a vehicle control (BSA solution with ethanol).
-
Incubate the cells for a desired time period (e.g., 24, 48, or 72 hours).
-
-
Lipid Extraction:
-
After incubation, wash the cells twice with cold PBS.
-
Scrape the cells into a glass tube.
-
Add the internal standard.
-
Perform a Bligh and Dyer extraction by adding a 2:1 (v/v) mixture of chloroform:methanol. Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Fatty Acid Methyl Ester (FAME) Preparation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 14% BF3 in methanol and heat at 100°C for 30 minutes.
-
Cool the sample and add hexane and water. Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Analyze the FAMEs by GC-MS. Use a suitable column for fatty acid analysis (e.g., a highly polar cyanopropyl-based column).
-
Identify and quantify the peaks corresponding to the methyl esters of (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic acid and its metabolites (e.g., C26:5 and C24:6) by comparing their retention times and mass spectra to known standards.
-
Expected Quantitative Data:
The results of this experiment can be summarized in a table to compare the relative abundance of TPA and its metabolites in control versus treated cells.
| Fatty Acid | Control (Relative Abundance %) | TPA-Treated (Relative Abundance %) |
| C24:5 (TPA) | Undetectable or very low | Increased |
| C26:5 | Undetectable or very low | Increased |
| C24:6 | Undetectable or very low | Increased |
Protocol 2: Analysis of TPA Effects on Gene Expression of Elongase and Desaturase Enzymes
This protocol outlines a method to assess changes in the expression of genes involved in fatty acid metabolism following treatment with TPA.
Materials:
-
Hepatocyte or neuronal cell line
-
(9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic acid
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for elongase (e.g., ELOVL2, ELOVL5) and desaturase (e.g., FADS1, FADS2) genes, and a housekeeping gene (e.g., GAPDH)
-
Quantitative real-time PCR (qPCR) system and reagents
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1.
-
RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis:
-
Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in TPA-treated cells compared to control cells.
-
Signaling Pathways
While specific signaling pathways directly activated by (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic acid are not yet well-defined, as an omega-3 fatty acid, it is expected to contribute to the general mechanisms of action of this class of lipids. The diagram below illustrates the general metabolic pathway of omega-3 fatty acids and their influence on downstream signaling.
Caption: General metabolic pathway of omega-3 fatty acids and their downstream signaling effects.
Conclusion
(9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic acid is a valuable research tool for investigating the metabolism of very long-chain omega-3 polyunsaturated fatty acids. While its specific biological activities and signaling pathways are still under investigation, the provided protocols offer a framework for researchers to explore its role in cellular lipid metabolism and gene regulation. Further studies are warranted to fully elucidate the physiological significance of this unique fatty acid.
References
Application Notes and Protocols for the Extraction of Very-Long-Chain Fatty Acyl-CoAs from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are critical metabolic intermediates in a variety of cellular processes, including peroxisomal β-oxidation, sphingolipid synthesis, and the formation of lipid rafts.[1] The accurate quantification of VLCFA-CoAs is essential for understanding their roles in cellular metabolism, signaling, and the pathophysiology of numerous diseases, such as X-linked adrenoleukodystrophy (X-ALD).[1] However, the low abundance and inherent instability of these molecules present significant analytical challenges.[2]
These application notes provide detailed protocols for the extraction of VLCFA-CoAs from tissues, ensuring high recovery and sample stability for downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Recovery of Acyl-CoAs Using Various Extraction and Purification Methods
The efficiency of VLCFA-CoA extraction and purification can vary based on the tissue type and the protocol employed. Below is a summary of reported recovery efficiencies for different acyl-CoA species using solid-phase extraction (SPE) methods.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% | [3] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% | [3] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% | [3] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [3] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [3] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [3] |
| General Long-Chain Acyl-CoAs | Long | Oligonucleotide Purification Column | 70-80% | [4] |
Experimental Protocols
This section details two primary protocols for the extraction of VLCFA-CoAs from tissue samples: a solvent extraction method followed by solid-phase extraction (SPE) for purification.
Protocol 1: Solvent Extraction of VLCFA-CoAs from Tissues
This protocol is adapted from established methods and is suitable for a broad range of acyl-CoAs.[5][6] It employs an organic solvent mixture to precipitate proteins and extract acyl-CoAs simultaneously.
Materials:
-
Fresh or frozen tissue samples
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[3][4]
-
Extraction Solvent: Acetonitrile (ACN):2-Propanol (Isopropanol) (3:1 v/v)[2] or Acetonitrile (ACN):2-propanol:methanol (3:1:1 v/v)[5]
-
Internal standards (e.g., stable isotope-labeled or odd-chain acyl-CoAs such as Heptadecanoyl-CoA)[2][5]
-
Microcentrifuge tubes (pre-chilled)
-
Centrifuge capable of operating at 4°C and >14,000 x g
-
Vacuum concentrator (e.g., SpeedVac) or nitrogen evaporator
-
Reconstitution Solution (suitable for downstream analysis, e.g., methanol:water 1:1 v/v)[5]
Procedure:
-
Tissue Pulverization: Place the frozen tissue sample in a pre-chilled mortar containing liquid nitrogen. Grind the tissue to a fine, homogenous powder using the pre-chilled pestle.[6]
-
Extraction:
-
Transfer a known weight of the powdered tissue (~20-100 mg) to a pre-weighed, pre-chilled microcentrifuge tube.[4][6]
-
Add ice-cold Homogenization Buffer (e.g., 0.5 mL for ~40 mg of tissue).[5]
-
Add the internal standard(s) at this stage.[5]
-
Add the Extraction Solvent (e.g., 0.5 mL of ACN:2-propanol:methanol 3:1:1 for ~40 mg of tissue).[5]
-
-
Homogenization: Homogenize the sample on ice using a tissue homogenizer.[5] Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.[2][6]
-
Sonication: Sonicate the homogenate for 3 minutes.[5]
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[2][5]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new, clean tube.[2][5][6]
-
Re-extraction (Optional but Recommended): To improve recovery, re-extract the pellet with the same volume of Extraction Solvent, centrifuge again, and combine the supernatants.[5]
-
Drying: Dry the supernatant completely in a vacuum concentrator or under a gentle stream of nitrogen.[5][6] This step is crucial for concentrating the sample and enhancing the stability of the acyl-CoAs.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of Reconstitution Solution for downstream analysis (e.g., 50 µL of methanol:water 1:1).[5] Centrifuge at 14,000 g for 10 minutes at 4°C to pellet any insoluble debris before transferring the supernatant for analysis.[5]
Protocol 2: Solid-Phase Extraction (SPE) for VLCFA-CoA Purification
This protocol is designed for the enrichment of acyl-CoAs from the tissue extract and is based on methods utilizing anion exchange or reverse-phase SPE.[2][3][4]
Materials:
-
Reconstituted acyl-CoA extract (from Protocol 1)
-
SPE Columns: Weak anion exchange (e.g., 2-(2-pyridyl)ethyl functionalized silica gel) or C18 reverse-phase SPE cartridges.[1][2]
-
SPE Column Conditioning Solution (as per manufacturer's instructions, typically methanol followed by an equilibration buffer).[2]
-
Wash Solution (e.g., 100 mM KH2PO4 buffer, pH 4.9, followed by methanol for weak anion exchange).[2]
-
Elution Solution (e.g., 2-propanol for oligonucleotide purification columns or a solvent mixture appropriate for the chosen SPE sorbent).[4]
-
Vacuum manifold (optional)
-
Collection tubes
Procedure:
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with an organic solvent (e.g., methanol) followed by equilibration with a buffer (e.g., 100 mM KH2PO4, pH 4.9).[2]
-
Sample Loading: Load the reconstituted sample from Protocol 1 onto the conditioned SPE cartridge.[2][6]
-
Washing: Wash the cartridge with a suitable wash solution to remove unbound contaminants. For a weak anion exchange column, this may involve washing with the equilibration buffer followed by methanol.[2]
-
Elution: Elute the bound acyl-CoAs with an appropriate Elution Solution into a clean collection tube.[4][6]
-
Drying and Reconstitution: Dry the eluate using a vacuum concentrator or nitrogen stream. Reconstitute the purified acyl-CoAs in a solvent compatible with the intended analytical method (e.g., LC-MS/MS mobile phase).[3]
Visualizations
Experimental Workflow for VLCFA-CoA Extraction
Caption: Workflow for VLCFA-CoA extraction from tissues.
Metabolic Role of VLCFA-CoAs
Caption: Central role of VLCFA-CoAs in cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Very-Long-Chain Polyunsaturated Fatty acids (VLC-PUFAs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of VLC-PUFAs?
A1: The primary challenges in the chemical synthesis of VLC-PUFAs include their susceptibility to oxidation and the isomerization of double bonds.[1][2] Additionally, multi-step syntheses can be inefficient, often resulting in low overall yields.[1] Coupling reactions between the saturated and polyunsaturated precursors can be problematic, sometimes leading to undesired side products and difficulties in purification.[1][3]
Q2: What are the key difficulties in the microbial production of VLC-PUFAs?
A2: Microbial production of VLC-PUFAs faces several hurdles. These molecules are naturally found in low abundance, necessitating the use of metabolically engineered organisms.[4] A complete understanding of the biochemical pathways and their regulation is still lacking, which can lead to metabolic bottlenecks.[5] Optimizing fermentation conditions to maximize yield and ensuring efficient extraction and purification of the final product from the biomass are also significant challenges.[6][7]
Q3: How can I prevent the oxidation of my VLC-PUFA product during chemical synthesis and storage?
A3: To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially during reactions and solvent removal steps. Using degassed solvents is also recommended. For storage, it is best to keep the purified VLC-PUFAs in a solvent under an inert atmosphere at low temperatures (-20°C or -80°C). The addition of antioxidants like butylated hydroxytoluene (BHT) can also help to prevent degradation.
Q4: My microbial culture is producing the precursor fatty acids but not the desired VLC-PUFAs. What could be the issue?
A4: This issue often points to a problem with the heterologously expressed elongase and/or desaturase enzymes. Potential causes include:
-
Inefficient enzyme activity: The chosen enzymes may have low specific activity towards the precursor substrates.
-
Sub-optimal protein expression or folding: The expression levels of the enzymes might be too low, or they may not be folding correctly within the host organism.
-
Incorrect subcellular localization: The enzymes may not be localized to the correct cellular compartment (e.g., the endoplasmic reticulum) to access their substrates.
-
Lack of necessary co-factors: The host organism may not be providing the required co-factors for the enzymes to function correctly.
Troubleshooting Guides
Chemical Synthesis: Low Yield of VLC-PUFA
| Problem | Possible Cause | Suggested Solution |
| Low yield in coupling reaction | Inefficient catalyst activity. | Use freshly activated catalysts. For Negishi coupling, ensure the zinc is freshly activated. |
| Side reactions, such as homo-coupling of reagents. | Optimize the reaction conditions, including temperature, solvent, and the rate of addition of reagents. | |
| Instability of starting materials or intermediates. | Ensure the purity of starting materials and use them immediately after preparation if they are unstable. | |
| Product degradation during workup and purification | Oxidation of the polyunsaturated chain. | Perform all steps under an inert atmosphere and use degassed solvents. Add an antioxidant like BHT. |
| Isomerization of double bonds. | Avoid exposure to strong acids, bases, or high temperatures. | |
| Difficulty in separating the product from byproducts. | Employ high-performance liquid chromatography (HPLC) for purification. | |
| Low overall yield in a multi-step synthesis | Accumulation of losses at each step. | Optimize each reaction step to maximize the yield. Consider a more convergent synthetic strategy to reduce the number of linear steps.[3] |
Microbial Production: Low Yield of VLC-PUFA
| Problem | Possible Cause | Suggested Solution |
| Low biomass production | Sub-optimal growth medium. | Optimize the composition of the growth medium, including the carbon and nitrogen sources. |
| Inappropriate fermentation conditions. | Adjust pH, temperature, and aeration to the optimal levels for the specific microbial host. | |
| Low lipid accumulation | The host strain is not oleaginous. | Use an oleaginous yeast strain known for high lipid accumulation, such as Yarrowia lipolytica.[5] |
| Nitrogen is not limiting in the production phase. | Employ a two-stage fermentation process where nitrogen is depleted in the second stage to trigger lipid accumulation.[7] | |
| Low VLC-PUFA content in total lipids | Inefficient expression or activity of desaturases and elongases. | Codon-optimize the genes for the host organism. Use strong, constitutive promoters for high-level expression.[4] |
| Precursor fatty acids are being diverted to other pathways. | Knock out competing pathways, such as β-oxidation, to increase the precursor pool available for VLC-PUFA synthesis.[5] | |
| Feedback inhibition of the biosynthetic pathway. | Investigate potential feedback mechanisms and engineer enzymes to be less sensitive to product inhibition. | |
| Product degradation | Peroxidation of VLC-PUFAs within the cell. | Consider overexpressing endogenous antioxidant pathways. |
Quantitative Data
Table 1: Comparison of Overall Yields in Chemical Synthesis of VLC-PUFAs
| VLC-PUFA | Synthetic Approach | Starting Material | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Reference |
| 32:6 n-3 | Grignard reaction and orthoester hydrolysis | Docosahexaenoic acid (DHA) | 8 | 6 | [1] |
| 32:6 n-3 | Negishi coupling | Docosahexaenoic acid (DHA) | 6 | 40 | [3][8] |
| 34:6 n-3 | Negishi coupling | Docosahexaenoic acid (DHA) | 6 | Not specified, but amenable to the 40% yield protocol | [3] |
Experimental Protocols
Protocol 1: Gram-Scale Chemical Synthesis of VLC-PUFA 32:6 n-3 via Negishi Coupling
This protocol is a summary of the improved synthesis reported by Song et al. (2024).[3][8]
-
Preparation of DHA Acid Chloride: Docosahexaenoic acid (DHA) is converted to its acid chloride using oxalyl chloride or a similar reagent.
-
Preparation of the Saturated Alkyl Zinc Reagent: Methyl-10-bromodecanoate is reacted with activated zinc to form the corresponding organozinc reagent.
-
Negishi Coupling Reaction: The DHA acid chloride is coupled with the alkyl zinc reagent in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of THF, toluene, and DMA to form the keto-ester precursor of the VLC-PUFA.
-
Reduction of the Ketone: The ketone is chemoselectively reduced to a hydroxyl group.
-
Deoxygenation: The alcohol is converted to a bromide and then reduced to the alkane.
-
Saponification: The methyl ester is hydrolyzed using aqueous NaOH in a mixture of THF and MeOH at 0°C to yield the final VLC-PUFA 32:6 n-3.
Protocol 2: General Procedure for Microbial Production of VLC-PUFAs in Saccharomyces cerevisiae**
-
Strain Engineering:
-
Transform Saccharomyces cerevisiae with expression plasmids containing the codon-optimized genes for the required fatty acid desaturases and elongases (e.g., ELOVL4).
-
Use strong constitutive promoters to drive the expression of these genes.
-
Consider knocking out competing pathways (e.g., β-oxidation) to increase precursor availability.
-
-
Cultivation:
-
Grow the engineered yeast strain in a suitable defined medium containing a carbon source (e.g., glucose) and a nitrogen source.
-
For a two-stage process, initially grow the cells in a nitrogen-rich medium to achieve high biomass, then transfer to a nitrogen-limited medium to induce lipid accumulation.
-
Maintain the fermentation at an optimal temperature (e.g., 30°C) and pH with adequate aeration.
-
-
Lipid Extraction:
-
Harvest the yeast cells by centrifugation.
-
Lyse the cells using methods such as bead beating or enzymatic digestion.
-
Extract the total lipids from the cell lysate using a solvent system like chloroform:methanol.
-
-
Analysis of VLC-PUFAs:
-
Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) using a reagent like methanolic HCl or BF₃ in methanol.
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the VLC-PUFAs.
-
Visualizations
Caption: Biosynthetic pathways for n-6 and n-3 VLC-PUFAs.
Caption: Troubleshooting workflow for low VLC-PUFA yield in microbial production.
Caption: General workflow for the chemical synthesis of VLC-PUFAs.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. [PDF] Five Decades with Polyunsaturated Fatty Acids: Chemical Synthesis, Enzymatic Formation, Lipid Peroxidation and Its Biological Effects | Semantic Scholar [semanticscholar.org]
- 3. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gfi.org [gfi.org]
- 6. Biotechnological production of omega-3 fatty acids: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) [ouci.dntb.gov.ua]
Technical Support Center: Solutions for (9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA Stability
Welcome to the technical support center for (9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound solutions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in solution?
A1: The primary cause of degradation for polyunsaturated acyl-CoAs (PUFA-CoAs) like this compound is lipid peroxidation. This is a chemical process initiated by free radicals, which attack the numerous double bonds in the polyunsaturated fatty acyl chain. This process is a self-propagating chain reaction that can lead to a variety of degradation products and a loss of compound integrity.[1]
Q2: How should I store my this compound solutions to ensure maximum stability?
A2: Proper storage is critical for maintaining the stability of PUFA-CoAs. For short-term storage, it is recommended to keep solutions on ice. For long-term storage, solutions should be snap-frozen in liquid nitrogen and then stored at -80°C. To minimize oxidation, it is also advisable to store samples under an inert atmosphere, such as argon or nitrogen.
Q3: How many times can I freeze and thaw my this compound solution?
A3: It is highly recommended to minimize freeze-thaw cycles as they can accelerate degradation. The best practice is to prepare single-use aliquots to avoid repeated temperature changes.
Q4: What solvents are recommended for dissolving this compound?
A4: Due to their amphipathic nature, PUFA-CoAs can be challenging to dissolve. High-purity solvents (e.g., HPLC or LC-MS grade) are essential to prevent the introduction of contaminants that could catalyze degradation. Methanol has been shown to provide good stability for acyl-CoAs. For aqueous buffers, it is important to consider the pH, as the thioester bond is more susceptible to hydrolysis at neutral to alkaline pH.
Q5: Should I add any stabilizers to my this compound solutions?
A5: Yes, adding an antioxidant to your assay buffer can help to mitigate lipid peroxidation. A common choice is butylated hydroxytoluene (BHT).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the acyl-CoA solution. | Prepare fresh working solutions for each experiment. Ensure proper storage of stock solutions (see Q2 in FAQs). Minimize exposure to light and oxygen. |
| Inaccurate pipetting. | Due to their amphipathic nature, PUFA-CoAs can be difficult to pipette accurately. Use low-retention pipette tips and verify the calibration of your pipettes. | |
| Low signal intensity or poor peak shape in LC-MS/MS analysis | Degradation of the analyte. | Prepare samples immediately before analysis and keep them on ice. Consider adding an antioxidant to the reconstitution solvent. |
| Suboptimal chromatographic conditions. | Optimize the mobile phase pH and consider using an ion-pairing agent to improve peak shape. Adjusting the column temperature may also alter selectivity. | |
| Evidence of hydrolysis (presence of free fatty acid and Coenzyme A) | Exposure to water, especially at neutral to alkaline pH. | Work with solutions on ice and use buffers with a slightly acidic pH if compatible with your experimental system. Prepare aqueous solutions immediately before use. |
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC-UV
This protocol provides a general method to assess the stability of your acyl-CoA solution over time.
1. Preparation of Stock Solution:
-
Allow the powdered this compound to warm to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of the powder in a clean, dry glass vial.
-
Dissolve the powder in a high-purity solvent (e.g., methanol) to a known concentration.
2. Baseline Measurement (Time Zero):
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the diluted sample onto an HPLC system equipped with a C18 column and a UV detector set to 254 nm.
-
Run a gradient elution program to separate the intact acyl-CoA from potential degradation products. A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (Mobile Phase A: Aqueous buffer, e.g., ammonium acetate; Mobile Phase B: Organic solvent, e.g., acetonitrile)
-
-
Record the peak area of the intact acyl-CoA. This will serve as your 100% integrity baseline.
3. Incubation:
-
Store the remaining stock solution under the desired test conditions (e.g., specific temperature, light exposure).
4. Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stock solution and prepare it for HPLC analysis as described in step 2.
-
Inject the sample and record the peak area of the intact acyl-CoA.
5. Data Analysis:
-
Calculate the percentage of intact acyl-CoA remaining at each time point relative to the baseline measurement.
-
Plot the percentage of intact acyl-CoA versus time to determine the stability of the compound under the tested conditions.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: A step-by-step guide to diagnosing and resolving stability problems.
Lipid Peroxidation Pathway
Caption: The free radical chain reaction of lipid peroxidation.[1][2][3]
Generalized Metabolic Pathway of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
Caption: A simplified overview of the synthesis of VLC-PUFAs.[4][5][6]
References
- 1. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 2. Polyunsaturated Fatty Acids Drive Lipid Peroxidation during Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-chain polyunsaturated fatty acid sources and evaluation of their nutritional and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
Technical Support Center: Overcoming Low Yields in Tetracosahexaenoyl-CoA Synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the synthesis of tetracosahexaenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing tetracosahexaenoyl-CoA?
A1: Tetracosahexaenoyl-CoA can be synthesized through two primary routes: enzymatic synthesis and chemical synthesis. Enzymatic synthesis utilizes an acyl-CoA synthetase (ACS) to catalyze the ligation of tetracosahexaenoic acid (TCHA, C24:6) and Coenzyme A (CoA) in an ATP-dependent reaction. Chemical synthesis typically involves the activation of the carboxylic acid of TCHA, followed by reaction with CoA.
Q2: Which acyl-CoA synthetase (ACS) should I choose for enzymatic synthesis?
A2: The choice of enzyme is critical. While specific kinetic data for ACS with tetracosahexaenoic acid is limited, enzymes with known activity towards very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are the best candidates. Look for long-chain acyl-CoA synthetases (LACS) or fatty acid transport proteins (FATPs) with broad substrate specificity. For instance, FATP1 has been shown to activate fatty acids up to 24 carbons in length. Human ACSL6 variant 2 (ACSL6V2) shows a strong preference for docosapolyenoic acids (like DHA), suggesting it may also be effective for the slightly longer tetracosahexaenoic acid.[1][2] It is advisable to screen a few candidate enzymes to find the one with the highest activity for your specific substrate.
Q3: What are the main causes of low yield in the enzymatic synthesis of tetracosahexaenoyl-CoA?
A3: Low yields in enzymatic synthesis can stem from several factors:
-
Enzyme Inactivity: Improper storage or handling of the acyl-CoA synthetase can lead to loss of activity.
-
Suboptimal Reaction Conditions: The pH, temperature, and incubation time may not be optimal for the chosen enzyme.
-
Substrate or Cofactor Issues: Degradation or incorrect concentrations of tetracosahexaenoic acid, CoA, or ATP can limit the reaction.
-
Product Inhibition: Accumulation of tetracosahexaenoyl-CoA or byproducts like AMP can inhibit the enzyme.
-
Substrate Purity: Impurities in the tetracosahexaenoic acid starting material can interfere with the reaction.
Q4: What are the key challenges in the chemical synthesis of tetracosahexaenoyl-CoA?
A4: Chemical synthesis of VLC-PUFA-CoAs presents its own set of challenges:
-
Side Reactions: The high reactivity of the activating agents can lead to the formation of unwanted byproducts.
-
Oxidation: The multiple double bonds in tetracosahexaenoic acid make it susceptible to oxidation, which can be exacerbated by reaction conditions and purification steps.
-
Purification Difficulties: Separating the desired product from unreacted starting materials, byproducts, and residual reagents can be challenging and may lead to yield loss.
-
Handling of Reagents: Many reagents used in chemical synthesis are sensitive to moisture and air, requiring careful handling under inert atmosphere.
Q5: How can I monitor the progress of the synthesis reaction?
A5: The most common method for monitoring the reaction is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can quantify the formation of tetracosahexaenoyl-CoA and the consumption of starting materials. Detection is typically performed at 260 nm, which is the absorbance maximum for the adenine ring of CoA.
Troubleshooting Guides
Enzymatic Synthesis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive Enzyme: The acyl-CoA synthetase may have lost activity due to improper storage or handling. 2. Suboptimal Reaction Conditions: pH, temperature, or cofactor concentrations may not be optimal. 3. Incorrect Substrate/Cofactor Concentrations: Degradation or inaccurate measurement of TCHA, CoA, or ATP. | 1. Verify Enzyme Activity: Use a positive control substrate (e.g., oleic acid) to confirm enzyme activity. Handle the enzyme according to the manufacturer's instructions. 2. Optimize Reaction Conditions: Perform small-scale optimization experiments to test a range of pH (typically 7.0-8.0), temperatures (e.g., 30-37°C), and Mg²⁺ concentrations. 3. Use Fresh Reagents: Prepare fresh solutions of CoA and ATP. Verify the concentration and purity of your TCHA stock. |
| Reaction Starts but Stalls Prematurely | 1. Substrate Limitation: One of the substrates (TCHA, CoA, or ATP) is being depleted. 2. Product Inhibition: Accumulation of tetracosahexaenoyl-CoA or AMP is inhibiting the enzyme. 3. Enzyme Instability: The enzyme is losing activity over the incubation period. | 1. Increase Substrate Concentrations: Use a molar excess of CoA and ATP relative to TCHA. 2. Include Pyrophosphatase: Add inorganic pyrophosphatase to the reaction to degrade pyrophosphate, a potential inhibitor. 3. Optimize Incubation Time: Perform a time-course experiment to determine the optimal reaction time. Consider a second addition of the enzyme for longer reactions. |
| Inconsistent Yields Between Experiments | 1. Variability in Reagent Preparation: Inconsistent concentrations of substrates, cofactors, or enzyme. 2. Inconsistent Reaction Conditions: Fluctuations in temperature or pH. 3. Freeze-Thaw Cycles: Repeated freezing and thawing of enzyme or cofactor stocks can lead to degradation. | 1. Standardize Reagent Preparation: Prepare larger batches of stock solutions and aliquot them to ensure consistency. 2. Maintain Consistent Conditions: Use a calibrated incubator or water bath and freshly prepared buffers. 3. Aliquot Stocks: Store enzyme, CoA, and ATP stocks in single-use aliquots at -80°C. |
Chemical Synthesis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Final Product | 1. Incomplete Activation of TCHA: The carboxylic acid is not fully converted to the reactive intermediate. 2. Degradation of Activated Intermediate: The activated TCHA is unstable and degrades before reacting with CoA. 3. Side Reactions: The activating agent reacts with other functional groups or with itself. 4. Oxidation of TCHA: The polyunsaturated fatty acid is being oxidized during the reaction or workup. | 1. Optimize Activation Step: Ensure anhydrous conditions. Consider using a different activating agent (e.g., carbonyldiimidazole, mixed anhydride method). 2. Control Reaction Temperature: Perform the activation and coupling steps at low temperatures (e.g., 0°C or below) to minimize degradation. 3. Use Stoichiometric Amounts: Carefully control the stoichiometry of the activating agent to minimize side reactions. 4. Use Antioxidants and Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., argon or nitrogen) and consider adding a radical scavenger like BHT. Use degassed solvents. |
| Multiple Peaks in HPLC Analysis of Product | 1. Unreacted Starting Materials: Incomplete reaction. 2. Byproducts from Side Reactions: Formation of undesired acylated species. 3. Degradation of Product: The tetracosahexaenoyl-CoA is degrading during the reaction or workup. 4. Oxidized Product: Formation of various oxidized forms of tetracosahexaenoyl-CoA. | 1. Optimize Reaction Time and Stoichiometry: Drive the reaction to completion by adjusting reaction time or the molar ratio of reactants. 2. Purify Starting Materials: Ensure the purity of TCHA and CoA before the reaction. 3. Maintain Mild Conditions: Use mild pH and temperature conditions during the reaction and purification to minimize hydrolysis. 4. Analyze by LC-MS/MS: Use mass spectrometry to identify the unexpected peaks and confirm the presence of oxidized species. |
| Difficulty in Purifying the Product | 1. Co-elution with Byproducts: Similar chromatographic behavior of the product and impurities. 2. Product Loss During Purification: Adsorption of the product to columns or glassware. | 1. Optimize HPLC Method: Adjust the gradient, mobile phase composition, or column chemistry to improve separation. 2. Use Alternative Purification Methods: Consider solid-phase extraction (SPE) as a preliminary purification step. 3. Pre-treat Glassware: Silanize glassware to reduce adsorption of the amphipathic product. |
Experimental Protocols
Generic Protocol for Enzymatic Synthesis of Tetracosahexaenoyl-CoA
This protocol is a starting point and should be optimized for the specific acyl-CoA synthetase used.
Materials:
-
Tetracosahexaenoic acid (TCHA)
-
Coenzyme A, trilithium salt
-
ATP, disodium salt
-
Acyl-CoA Synthetase (e.g., recombinant human ACSL6V2 or FATP1)
-
HEPES or Tris-HCl buffer (pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Inorganic pyrophosphatase
-
Dithiothreitol (DTT) (optional, to maintain a reducing environment)
-
Bovine Serum Albumin (BSA), fatty acid-free
Reaction Mixture (Example for a 100 µL reaction):
| Component | Final Concentration |
| HEPES or Tris-HCl (pH 7.5) | 100 mM |
| MgCl₂ | 10 mM |
| ATP | 5 mM |
| CoA | 1 mM |
| TCHA (complexed with BSA) | 200 µM |
| DTT (optional) | 1 mM |
| Inorganic Pyrophosphatase | 2 units/mL |
| Acyl-CoA Synthetase | User-determined optimal concentration |
Procedure:
-
Prepare TCHA-BSA Complex: Dissolve TCHA in a small amount of ethanol or DMSO. Add this solution to a solution of fatty acid-free BSA in buffer with stirring to create a stock solution. The molar ratio of TCHA to BSA should be between 2:1 and 4:1.
-
Reaction Setup: In a microcentrifuge tube, combine the buffer, MgCl₂, ATP, CoA, DTT (if used), and inorganic pyrophosphatase.
-
Initiate Reaction: Add the TCHA-BSA complex to the reaction mixture, followed by the acyl-CoA synthetase to start the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding an equal volume of ice-cold isopropanol or by acidifying with formic acid to a final concentration of 1%.
-
Analysis: Centrifuge the quenched reaction to pellet any precipitated protein. Analyze the supernatant for tetracosahexaenoyl-CoA formation by HPLC or LC-MS/MS.
Generic Protocol for HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 5-20 µL
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for low yield in enzymatic synthesis.
Caption: General experimental workflow for enzymatic synthesis.
References
Technical Support Center: Stabilizing Polyunsaturated Fatty Acyl-CoAs During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of polyunsaturated fatty acyl-CoAs (PUFA-CoAs) during sample preparation. Adherence to these guidelines is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PUFA-CoA degradation during sample preparation?
A1: The primary cause of PUFA-CoA degradation is lipid peroxidation, a process initiated by free radicals that target the double bonds in the polyunsaturated fatty acyl chains. This process can become a self-propagating chain reaction, leading to a variety of degradation products and compromising sample integrity. Factors that accelerate this degradation include exposure to oxygen, elevated temperatures, and the presence of transition metals which can catalyze the formation of reactive oxygen species (ROS).[1] Additionally, enzymatic hydrolysis by acyl-CoA thioesterases and other lipases present in biological samples can cleave the thioester bond, releasing the free fatty acid and Coenzyme A.
Q2: How can I minimize PUFA-CoA degradation during sample storage?
A2: Proper storage is crucial for maintaining the stability of PUFA-CoAs. For short-term storage, samples should always be kept on ice. For long-term storage, it is recommended to snap-freeze samples in liquid nitrogen and then store them at -80°C.[1] To minimize oxidation, it is advisable to store samples under an inert atmosphere, such as argon or nitrogen. Aliquoting samples into smaller volumes is also a key strategy to prevent repeated freeze-thaw cycles, which can accelerate degradation.[1]
Q3: What types of antioxidants can I use to protect my PUFA-CoA samples?
A3: A variety of antioxidants can be employed to prevent the oxidation of PUFA-CoAs. Common synthetic antioxidants include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). Natural antioxidants such as tocopherols (Vitamin E) and ascorbic acid (Vitamin C) are also effective.[1] The choice of antioxidant may depend on the specific experimental conditions and downstream applications.
Q4: What is the optimal pH for maintaining PUFA-CoA stability?
A4: Acyl-CoAs are generally more stable in slightly acidic to neutral aqueous solutions (pH 4-7) and are prone to hydrolysis in alkaline and strongly acidic conditions.[2] For reconstitution of dried samples, methanol has been shown to provide good stability.[2] When working with aqueous buffers, a pH of around 4.9 has been used in extraction protocols to improve stability and recovery during solid-phase extraction.[3]
Q5: Are there specific handling precautions I should take during my experiments?
A5: Yes, several precautions are critical. Always work with PUFA-CoA samples on ice to minimize thermal degradation.[1] Use solvents that have been de-gassed to remove dissolved oxygen. It is also recommended to prepare solutions and buffers fresh. Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[1] When possible, performing experimental manipulations in a glove box under an inert atmosphere can provide additional protection.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detectable PUFA-CoA signal in LC-MS/MS analysis. | Sample degradation during preparation. | - Ensure all steps are performed on ice or at 4°C. - Add an antioxidant (e.g., BHT) to all solutions. - Use de-gassed solvents and work under an inert atmosphere if possible. - Prepare fresh samples and avoid repeated freeze-thaw cycles.[1] |
| Inefficient extraction. | - Ensure complete cell lysis or tissue homogenization. - Optimize the ratio of extraction solvent to sample amount. - For solid-phase extraction (SPE), ensure the column is properly conditioned and that the wash and elution solvents are appropriate for your analytes of interest. | |
| Inconsistent or non-reproducible results in enzyme assays. | PUFA-CoA stock solution degradation. | - Prepare fresh stock solutions and store them properly at -80°C under an inert atmosphere.[1] - Prepare working solutions immediately before use and keep them on ice.[1] - Consider adding an antioxidant to the assay buffer.[1] |
| Inaccurate pipetting. | - Due to their amphipathic nature, PUFA-CoAs can be challenging to pipette accurately. Use low-retention pipette tips and ensure your pipettes are properly calibrated.[1] | |
| Poor peak shape or low signal intensity during LC-MS/MS analysis. | Analyte degradation in the autosampler. | - Acyl-CoAs can be unstable in aqueous solutions. Reconstitute dried samples in methanol for better stability.[2] - If using an aqueous mobile phase, ensure the pH is slightly acidic to neutral. A mobile phase with a pH of 6.8 has been used successfully.[2] |
| Instrument contamination. | - Flush the LC system and mass spectrometer to remove potential contaminants that may cause ion suppression or background noise.[1] |
Quantitative Data Summary
The following tables provide a summary of recommended concentrations and conditions for stabilizing and analyzing PUFA-CoAs.
Table 1: Recommended Concentrations of Antioxidants for PUFA Stabilization
| Antioxidant | Recommended Concentration | Application | Reference |
| Butylated Hydroxytoluene (BHT) | 0.005% (w/v) | In chloroform/methanol extraction solvent. | [1] |
| Butylated Hydroxytoluene (BHT) | 2.5 - 5.0 mg/mL | For pre-treating chromatography paper for dried blood spot analysis. | [4] |
| Butylated Hydroxytoluene (BHT) | ~100 µM | To prevent lipid peroxidation in TBARS assays. | [5] |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale | Reference |
| Short-Term Storage | On ice (0-4°C) | Minimizes thermal degradation. | [1] |
| Long-Term Storage | -80°C (after snap-freezing in liquid nitrogen) | Preserves sample integrity for extended periods. | [1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidative damage. | [1] |
| pH of Aqueous Solutions | Slightly acidic to neutral (pH 4-7) | Reduces the rate of hydrolysis of the thioester bond. | [2] |
Experimental Protocols
Protocol 1: Quenching Enzymatic Activity and Tissue Homogenization
This protocol is designed to rapidly halt enzymatic activity in tissue samples to preserve the in vivo acyl-CoA profile.
Materials:
-
Wollenberger clamp or similar tool pre-chilled in liquid nitrogen
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction buffer (e.g., 100 mM KH2PO4, pH 4.9)
-
Protease and phosphatase inhibitor cocktails
-
Antioxidants (e.g., BHT)
Procedure:
-
Immediately upon excision, freeze-clamp the tissue using tongs pre-chilled in liquid nitrogen to rapidly quench all metabolic activity.
-
Store the freeze-clamped tissue at -80°C until further processing.
-
For homogenization, place the frozen tissue in a mortar pre-chilled with liquid nitrogen and grind to a fine powder using a pre-chilled pestle.
-
Weigh the frozen tissue powder and transfer to a pre-chilled tube.
-
Add ice-cold extraction buffer containing protease and phosphatase inhibitors, and an antioxidant such as BHT. The volume of buffer should be sufficient to create a homogenate that can be easily pipetted.
-
Homogenize the sample on ice using a suitable homogenizer until no visible tissue fragments remain.
-
Proceed immediately to the extraction protocol.
Protocol 2: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs from Tissue Homogenate
This protocol provides a general method for the enrichment of PUFA-CoAs from tissue homogenates.
Materials:
-
Tissue homogenate (from Protocol 1)
-
Acetonitrile (ACN)
-
Isopropanol
-
SPE cartridges (e.g., C18 or a specialized phase for acyl-CoAs)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or an appropriate buffer)
-
Wash solvent (e.g., water or a low percentage of organic solvent in water)
-
Elution solvent (e.g., methanol or acetonitrile, potentially with a modifier like acetic acid)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
To the tissue homogenate, add a mixture of ACN and isopropanol (e.g., in a 3:1 ratio).
-
Vortex vigorously to precipitate proteins and extract the acyl-CoAs.
-
Centrifuge at high speed (e.g., 12,000 x g) at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for sample loading.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Pass the wash solvent through the cartridge to remove any unbound impurities.
-
Elution: Pass the elution solvent through the cartridge to elute the purified PUFA-CoAs.
-
Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried sample in an appropriate solvent (e.g., methanol) for downstream analysis.[2]
Visualizations
Caption: A generalized workflow for PUFA-CoA sample preparation and analysis.
Caption: The free radical chain reaction of lipid peroxidation and points of intervention.
References
- 1. Recovery and characterization of sardine oil extracted by pH adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. welch-us.com [welch-us.com]
- 4. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Very-Long-Chain Fatty Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with very-long-chain fatty acids (VLCFAs).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during VLCFA quantification, from sample preparation to data analysis.
FAQ 1: Sample Preparation and Extraction
Question: My VLCFA recovery is very low or non-existent after extraction. What are the potential causes and how can I resolve this?
Answer: Low recovery of VLCFAs is a frequent challenge. The primary causes and their solutions are outlined below:
-
Incomplete Cell Lysis: The robust nature of cell membranes can prevent the complete release of intracellular VLCFAs.
-
Solution: Employ more rigorous cell lysis techniques. Sonication on ice, using a bead beater, or performing multiple freeze-thaw cycles before solvent extraction can significantly enhance cell disruption and improve recovery.
-
-
Inefficient Solvent Extraction: VLCFAs are highly hydrophobic, and the chosen solvent system may not be optimal for their solubilization.
-
Solution: The Folch (chloroform:methanol 2:1) or Bligh & Dyer (chloroform:methanol:water 1:2:0.8) methods are considered industry standards for total lipid extraction and are generally effective for VLCFAs. For particularly nonpolar lipids, a hexane-isopropanol solvent system might yield better results.[1]
-
-
Analyte Degradation: Unsaturated VLCFAs are prone to oxidation, and all fatty acids can be degraded by enzymatic activity if samples are not handled properly.
-
Solution: To minimize enzymatic activity and oxidation, perform extractions at low temperatures (e.g., on ice). The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent is recommended, especially when analyzing polyunsaturated VLCFAs.[1]
-
-
Adsorption to Surfaces: VLCFAs have a tendency to adhere to plastic surfaces, which can lead to significant sample loss.
-
Solution: To prevent adsorption, use glass tubes and vials for the entire extraction and analysis process.[1]
-
FAQ 2: Derivatization
Question: Is derivatization necessary for my VLCFA samples before GC-MS analysis?
Answer: Yes, for gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is an essential step. VLCFAs in their natural state are not volatile enough for GC analysis. Derivatization, typically by converting them into fatty acid methyl esters (FAMEs), increases their volatility and thermal stability. Common derivatization reagents include boron trifluoride (BF3) in methanol or acidic methanol. It is crucial to ensure that your lipid extract is completely dry before adding the derivatization reagent, as the presence of water can interfere with the reaction.
Question: I am seeing inconsistent derivatization efficiency. What could be the cause?
Answer: Inconsistent derivatization can stem from several factors:
-
Presence of Water: As mentioned, water can inhibit the derivatization reaction. Ensure the sample is completely dry by using a stream of nitrogen or a vacuum concentrator.
-
Reagent Quality: Derivatization reagents can degrade over time. Use fresh reagents and store them under the recommended conditions.
-
Reaction Conditions: Ensure the reaction is carried out at the optimal temperature and for the recommended duration. Insufficient heating or time can lead to incomplete derivatization.
FAQ 3: Internal Standards
Question: What type of internal standard is best for VLCFA quantification?
Answer: The choice of internal standard is critical for accurate and precise quantification, as it corrects for sample loss during preparation and variability in instrument response.[2] Stable isotope-labeled VLCFAs (e.g., deuterated forms of the analytes of interest) are considered the "gold standard." They share identical chemical and physical properties with the target analytes, ensuring they behave similarly during extraction, derivatization, and chromatographic separation. Odd-chain fatty acids (e.g., C17:0, C23:0) are another option as they are not naturally abundant in most biological samples. However, their recovery and ionization efficiency may not perfectly match those of the even-chained VLCFAs of interest.
Question: When should the internal standard be added to the sample?
Answer: The internal standard should be added at the very beginning of the sample preparation process, before cell lysis or extraction.[1] This ensures that it accounts for any sample loss that may occur during all subsequent steps of the workflow.
FAQ 4: Mass Spectrometry Analysis
Question: I am observing poor signal intensity for my VLCFAs in the mass spectrometer. What are some troubleshooting steps?
Answer: Poor signal intensity can be caused by a variety of factors:[3]
-
Sample Concentration: If the sample is too dilute, the signal may be too weak to detect. Conversely, an overly concentrated sample can lead to ion suppression. Optimize the sample concentration accordingly.
-
Ionization Efficiency: The choice of ionization technique can significantly impact signal intensity. Experiment with different ionization methods (e.g., electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI)) to find the optimal conditions for your analytes.
-
Instrument Calibration and Tuning: Regular calibration and tuning of the mass spectrometer are essential for maintaining optimal performance. This includes checking the ion source, mass analyzer, and detector settings.
Question: My chromatographic peaks are splitting or broadening. What could be the issue?
Answer: Peak splitting and broadening can make accurate quantification challenging. Potential causes include:[3]
-
Contamination: Contaminants in the sample or on the chromatographic column can lead to poor peak shape. Ensure proper sample cleanup and regular column maintenance.
-
Ionization Conditions: Suboptimal ionization conditions, such as incorrect source parameters or gas flows, can contribute to peak broadening. Adjust these settings to improve peak shape.
Data Presentation
Table 1: Comparison of Common VLCFA Extraction Methods
| Method | Principle | Typical Recovery | Purity | Processing Time | Throughput | Key Advantages | Key Disadvantages |
| Folch | Liquid-liquid extraction with chloroform and methanol. | High | Good | Moderate | Moderate | Well-established, effective for a wide range of lipids. | Use of toxic chlorinated solvents. |
| Bligh & Dyer | A modified liquid-liquid extraction using a lower solvent-to-sample ratio. | High | Good | Moderate | Moderate | Requires less solvent than the Folch method. | Use of toxic chlorinated solvents. |
| Soxhlet | Solid-liquid extraction using continuous solvent cycling. | Very High | Excellent | Long | Low | Exhaustive extraction, high recovery. | Time-consuming, not suitable for heat-labile compounds. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating extraction. | High | Good | Short | High | Fast, reduced solvent consumption. | Requires specialized equipment, potential for analyte degradation if not optimized. |
Table 2: Reference Ranges for VLCFAs in Human Plasma
| Parameter | Reference Range |
| C24:0/C22:0 Ratio | 0 - 1.094 |
| C26:0/C22:0 Ratio | 0 - 0.0350 |
| C26:0 Concentration | 0 - 1.466 µmol/L |
Note: Reference ranges can vary slightly between laboratories. These values are for screening purposes for conditions like X-linked adrenoleukodystrophy.[4] Affected males typically show elevated parameters, while heterozygous females may have values in the upper normal range.[4]
Experimental Protocols
Protocol 1: VLCFA Extraction from Plasma (Modified Folch Method)
This protocol is adapted for the extraction of VLCFAs from plasma samples.[5]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or rotary evaporator
Procedure:
-
To a glass centrifuge tube, add 100 µL of plasma.
-
Add a known amount of an appropriate internal standard (e.g., deuterated VLCFA).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator. The dried lipid extract is now ready for derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS
Materials:
-
Dried lipid extract
-
14% Boron trifluoride (BF3) in methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Reaction vials with PTFE-lined caps
Procedure:
-
To the dried lipid extract in a reaction vial, add 1 mL of 14% BF3-methanol solution.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge briefly to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a new glass tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for injection into the GC-MS.
Visualizations
Caption: Experimental workflow for VLCFA quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 4. lhsc.on.ca [lhsc.on.ca]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing HPLC Resolution for Lipid Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of High-Performance Liquid Chromatography (HPLC) separation for lipid isomers.
Troubleshooting Guide
This section addresses specific issues encountered during the HPLC separation of lipid isomers.
Issue 1: Poor peak resolution or co-elution of lipid isomers.
Question: My chromatogram shows broad, overlapping peaks, or I suspect co-elution of lipid isomers. What steps can I take to improve separation?
Answer: Co-elution, where two or more lipid isomers elute at very similar retention times, is a common challenge due to their structural similarity.[1] To troubleshoot this, a systematic approach involving the optimization of several chromatographic parameters is necessary.
Initial Checks & Solutions:
-
Peak Shape Analysis: Examine your chromatogram for peak shape distortions like shoulders or asymmetry, which can indicate co-elution.[1]
-
Peak Purity Assessment: If you have a Diode Array Detector (DAD), assess peak purity. Differing UV spectra across a single peak suggest the presence of multiple compounds.[1] For mass spectrometry (MS) users, a changing mass-to-charge ratio (m/z) across a peak is indicative of co-elution.[1]
-
Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or diluting your sample.[1]
Advanced Troubleshooting Workflow:
If initial checks do not resolve the issue, follow this workflow to systematically optimize your HPLC method.
Caption: A decision tree for systematically troubleshooting poor peak resolution in HPLC.
Issue 2: Poor peak shape (tailing or fronting).
Question: My lipid isomer peaks are showing significant tailing or fronting. What are the potential causes and solutions?
Answer: Poor peak shape is often caused by secondary interactions with the stationary phase, issues with the mobile phase, or sample dissolution problems.
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with lipids, causing peak tailing.
-
Solution: Use an end-capped column or add an acidic modifier (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress ionization.[2]
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of lipids, leading to peak broadening and tailing if a single lipid exists in both charged and neutral forms.[3]
-
Solution: Adjust the mobile phase pH to ensure a uniform ionization state for your target lipid classes.[3]
-
-
Sample Solvent: Dissolving the sample in a solvent that is much stronger than the initial mobile phase can cause distorted peaks.[2]
-
Solution: Dissolve your sample in the initial mobile phase whenever possible.[2]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right HPLC column for lipid isomer separation?
A1: The choice of column is critical and depends on the type of isomers you are trying to separate. Reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are widely used techniques.[3]
-
Reversed-Phase (RP) HPLC: This is the most popular choice for separating lipid species based on fatty acyl chain length and the number of double bonds.[3]
-
Silver-Ion (Ag+) HPLC: This technique is highly effective for separating isomers based on the number and geometry of double bonds, including conjugated linoleic acid (CLA) isomers.[2][4]
-
Chiral Phase HPLC: For separating enantiomers, such as enantiomeric hydroperoxides of linoleic acid, a chiral stationary phase is required.[4][5]
-
HILIC: This method provides separation based on lipid classes and is optimal for quantification using class-specific internal standards.[3] Zwitterionic HILIC phases have shown promise for separating challenging structural isomers.[3]
| Isomer Type | Recommended Column Type | Separation Principle |
| Positional Isomers (e.g., sn-1 vs. sn-2) | Polymeric ODS, C30[6] | Shape selectivity, interaction with acyl chains. |
| Geometric Isomers (cis/trans) | Silver-Ion (Ag+), UDC-Cholesterol™[4][7] | Interaction of double bonds with silver ions; shape-based selectivity.[4][7] |
| Double Bond Positional Isomers | Silver-Ion (Ag+)[4] | Differential interaction of double bond positions with silver ions. |
| Enantiomers | Chiral Stationary Phase[5] | Stereospecific interactions based on the "three-point rule".[5] |
Q2: How does mobile phase composition affect the resolution of lipid isomers?
A2: Mobile phase composition is a critical factor influencing selectivity and resolution.
-
Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) increases retention times, which can improve the separation of closely eluting peaks.[2]
-
Additives:
-
Acidic Modifiers (e.g., formic acid, acetic acid): Adding a small amount (e.g., 0.1%) can suppress the ionization of fatty acids, leading to improved peak shape.[2]
-
Buffers (e.g., ammonium formate, ammonium acetate): These are used to control the pH of the mobile phase, which is crucial for maintaining a consistent ionization state of the lipids.[3]
-
-
Solvent Type: The choice of organic solvent (e.g., acetonitrile, methanol, isopropanol) can alter selectivity. Gradient elution with water-acetonitrile-isopropanol is a popular mobile phase for reversed-phase chromatography in lipidomics.[3]
Q3: What is the effect of column temperature on lipid isomer separation?
A3: Column temperature can significantly impact retention time, selectivity, and peak shape.[8]
-
Increased Temperature:
-
Reduces Retention Time: Higher temperatures decrease mobile phase viscosity, leading to faster elution.[8][9]
-
Improves Peak Shape: It can increase the diffusion coefficient, resulting in narrower, sharper peaks.[10]
-
Alters Selectivity: Changing the temperature can alter the interactions between the analytes and the stationary phase, which may improve the resolution of challenging isomer pairs.[8]
-
-
Optimal Temperature: For HILIC separation of lipid classes, a temperature of 35°C or higher has been shown to significantly improve the separation of polar and nonpolar lipids.[10] However, excessively high temperatures can degrade thermolabile compounds.[11]
| Parameter | Effect of Increase | Effect of Decrease | Considerations |
| Temperature | Decreased retention time, improved peak shape, lower backpressure.[8][9] | Increased retention time, potentially improved resolution for some isomers.[8] | Risk of degrading heat-sensitive lipids at high temperatures.[11] |
| Flow Rate | Decreased analysis time, potentially lower resolution.[11] | Increased analysis time, potentially higher resolution.[11] | Higher flow rates increase backpressure.[2] |
| Organic Solvent % (RP) | Decreased retention time, potentially lower resolution.[2] | Increased retention time, potentially better separation.[2] | A shallow gradient can improve the resolution of complex mixtures.[11] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Free Fatty Acid Analysis
This protocol provides a starting point for the separation of free fatty acids.
Caption: A generalized workflow for the HPLC analysis of free fatty acids.[2]
Methodology:
-
Column: C18 reversed-phase column.
-
Mobile Phase:
-
A: Acetonitrile/Water/Acetic Acid (50:50:0.1, v/v/v)
-
B: Acetonitrile/Acetic Acid (100:0.1, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C[2]
-
Gradient Program:
-
0-20 min: Linear gradient from 70% B to 100% B
-
20-25 min: Hold at 100% B
-
25.1-35 min: Return to 70% B and re-equilibrate[2]
-
-
Detection: UV at 205 nm or Evaporative Light Scattering Detector (ELSD).
Protocol 2: Silver-Ion HPLC (Ag+-HPLC) for Conjugated Linoleic Acid (CLA) Isomers
This protocol is specifically for separating positional and geometric isomers of CLAs.[4]
Caption: Workflow for Ag+-HPLC analysis of CLA isomers.[4]
Methodology:
-
Sample Preparation:
-
Extract total lipids from the sample.
-
Convert lipids to fatty acid methyl esters (FAMEs) via base-catalyzed transesterification.[4]
-
-
Column: Silver-ion impregnated column(s).
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile in hexane (e.g., 0.1% acetonitrile in hexane).
-
Flow Rate: 0.5 - 1.0 mL/min.[4]
-
Elution: Isocratic elution is commonly used.
-
Detection: UV detector.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. aocs.org [aocs.org]
- 6. researchgate.net [researchgate.net]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. mastelf.com [mastelf.com]
method refinement for acyl-CoA profiling in complex biological samples
Welcome to the technical support center for acyl-CoA profiling in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods, troubleshooting common experimental issues, and accessing detailed protocols.
Troubleshooting Guides
This section addresses specific problems that may be encountered during acyl-CoA analysis, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Poor Signal Intensity or High Background Noise in LC-MS/MS Analysis
Question: My acyl-CoA analytes are showing very low signal intensity, or the background noise is unacceptably high. What are the likely causes and how can I address this?
Answer: Low signal intensity and high background are frequent challenges in the LC-MS/MS analysis of acyl-CoAs. These issues often originate from the sample preparation process, matrix effects, or suboptimal instrument settings.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Sample Quality and Preparation | Acyl-CoA Instability: Acyl-CoAs are prone to degradation.[1][2] Ensure samples are processed rapidly on ice and stored at -80°C. Reconstitute dried extracts immediately before analysis in a suitable solvent, such as 50% methanol in water with a low concentration of ammonium acetate.[1][2] |
| Interference from Biological Matrix | Ion Suppression: Complex biological samples contain molecules like salts, lipids, and proteins that can interfere with the ionization of target analytes.[1] Solution: Employ a robust sample cleanup method. Solid-Phase Extraction (SPE) is highly effective for removing interfering substances.[1] While simpler, protein precipitation may not remove all matrix components.[1] |
| Chromatographic Conditions | Poor Separation: Inadequate separation of analytes from the matrix can lead to ion suppression. Solution: Optimize your liquid chromatography (LC) method. A C18 reversed-phase column is commonly used and effective.[1] Fine-tuning the gradient and mobile phase composition can significantly enhance resolution.[1][3] |
| Mass Spectrometer Settings | Suboptimal Ionization: The choice of ionization mode and source parameters can dramatically affect signal intensity. Solution: Electrospray ionization (ESI) in positive ion mode is generally more sensitive for detecting short-chain acyl-CoAs.[1] Optimize source parameters like capillary voltage, gas flow, and temperature for your specific instrument and analytes.[1] |
| Incorrect Fragmentation: In tandem MS (MS/MS), improper collision energy will lead to poor fragmentation and low signal for your product ions. Solution: Optimize the collision energy for each specific acyl-CoA to ensure efficient fragmentation and maximal product ion signal. |
Issue 2: Poor Chromatographic Resolution and Peak Tailing
Question: My acyl-CoA peaks are showing poor resolution or significant tailing. What can I do to improve my chromatography?
Answer: Poor resolution and peak tailing are common chromatographic issues in acyl-CoA analysis, often stemming from secondary interactions between the negatively charged phosphate groups of the acyl-CoAs and the stationary phase of the chromatography column.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Secondary Interactions with Stationary Phase | Use an Ion-Pairing Agent: This is a very effective method to shield the phosphate groups and reduce secondary interactions, resulting in more symmetrical peaks.[3] |
| Adjust Mobile Phase pH: Operating at a higher pH (e.g., 10.5 with ammonium hydroxide) or a slightly acidic pH can improve peak shape and resolution.[3][4] A lower pH can protonate residual silanol groups on the column packing, minimizing their interaction with your analyte.[3] | |
| Increase Buffer Strength: Using buffers like ammonium acetate can help mask active sites on the column and reduce tailing.[3] A concentration of 5 mM is often a good starting point.[3] | |
| Suboptimal Chromatographic Parameters | Optimize Gradient Elution: A shallower gradient can increase the separation between closely eluting peaks.[3] |
| Column Choice: A C18 column is commonly used for short- to long-chain acyl-CoAs.[3] If resolution remains poor, consider a column with a smaller particle size or a different chemistry, such as Hydrophilic Interaction Liquid Chromatography (HILIC).[3] | |
| Adjust Flow Rate and Temperature: Lowering the flow rate generally improves resolution but increases analysis time.[3] Adjusting the column temperature can alter selectivity; higher temperatures typically reduce viscosity and may improve peak efficiency but can also risk sample degradation.[3] | |
| Column Contamination | Check for Contamination: A partially clogged inlet frit or contamination at the head of the column can cause peak distortion. Solution: Regularly clean and maintain your column according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting a broad range of acyl-CoAs from biological samples?
A1: The choice of extraction method often depends on the specific acyl-CoA species of interest (short-chain vs. long-chain) and the sample matrix. For a broad range of acyl-CoAs, a common and effective method involves solvent precipitation using an ice-cold extraction solvent like 80% methanol in water or a 2:1:0.8 methanol:chloroform:water mixture.[5] Another robust method, particularly for short-chain acyl-CoAs, utilizes 5% sulfosalicylic acid (SSA) for protein precipitation and sample deproteinization, which has been shown to offer high recovery rates.[6][7]
Q2: How can I minimize the degradation of acyl-CoAs during sample preparation?
A2: Acyl-CoAs are inherently unstable, especially in aqueous solutions.[2] To minimize degradation, it is crucial to work quickly and keep samples on ice throughout the extraction process.[1][2] Immediate freezing of tissues in liquid nitrogen upon collection is the gold standard to halt metabolic activity.[8] Store extracts at -80°C and reconstitute them just prior to analysis.[2] The pH of the reconstitution solvent can also impact stability, with a slightly acidic pH (e.g., using ammonium acetate at pH 6.8) often improving stability.[2][9]
Q3: What are the advantages of using LC-MS/MS for acyl-CoA analysis compared to other methods?
A3: LC-MS/MS is considered the gold standard for acyl-CoA analysis due to its high sensitivity and specificity.[5] This allows for the comprehensive profiling of a wide range of acyl-CoA species, even those present at low abundance in complex biological samples.[5][10] Tandem mass spectrometry (MS/MS) provides structural information, aiding in the confident identification and differentiation of various acyl-CoA molecules, including isomers.[11]
Q4: Is an internal standard necessary for accurate quantification of acyl-CoAs?
A4: Yes, the use of an appropriate internal standard is highly recommended to normalize for sample loss during preparation and to account for any degradation that may occur.[2] The ideal internal standard is a stable isotope-labeled version of the analyte of interest, as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.[7]
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissues using 5-Sulfosalicylic Acid (SSA)
This protocol details a robust method for extracting short-chain acyl-CoAs from tissue samples, optimized for subsequent LC-MS/MS analysis.[6]
Materials and Reagents:
-
Frozen tissue sample
-
5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Pre-chilled microcentrifuge tubes
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
-
Pipettes and tips
-
Internal standards (optional, but recommended)
Procedure:
-
Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. It is critical to keep the tissue frozen to halt metabolic activity. Place the frozen tissue in a pre-chilled mortar, add liquid nitrogen to maintain its brittle state, and grind to a fine powder using a pre-chilled pestle.[6]
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution. If using internal standards, spike the SSA solution with the appropriate amount before adding it to the tissue powder. Homogenize the sample immediately.[6]
-
Incubation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.[6]
-
Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[6]
-
Supernatant Collection: Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.[6]
-
Sample Storage and Analysis: The extracted sample is now ready for LC-MS/MS analysis. If not analyzing immediately, store the extracts at -80°C to prevent degradation.[6]
Caption: Workflow for short-chain acyl-CoA extraction from tissues.
Data Presentation
Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE)[6] |
| Propionyl-CoA | ~80% | ~62% | Not Reported |
| Malonyl-CoA | ~74% | ~26% | 93-104% (extraction), 83-90% (SPE)[6] |
| Isovaleryl-CoA | ~59% | ~58% | Not Reported |
| Coenzyme A (Free) | ~74% | ~1% | Not Reported |
Data adapted from a comparative study.[6] Note that recovery rates can vary depending on the specific tissue type and experimental conditions.
Signaling Pathways and Logical Relationships
The accurate quantification of acyl-CoAs is crucial for understanding their role in various metabolic pathways.
Caption: Central role of the Acyl-CoA pool in cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Comparative Guide to the Validation of LC-MS/MS Methods for Very-Long-Chain Fatty Acyl-CoA Analysis
For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and related disorders, the accurate quantification of very-long-chain fatty acyl-CoAs (VLCFA-CoAs) is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity. This guide provides a comparative overview of validated LC-MS/MS methods for VLCFA-CoA analysis, presenting key performance data and detailed experimental protocols to aid in method selection and implementation.
Performance Comparison of Validated LC-MS/MS Methods
The following tables summarize the quantitative performance of different LC-MS/MS methods for the analysis of VLCFA-CoAs. Two main strategies are employed: the direct analysis of intact VLCFA-CoAs and the indirect analysis of very-long-chain fatty acids (VLCFAs) following chemical hydrolysis of the acyl-CoA thioester bond.
Table 1: Direct Analysis of Intact Very-Long-Chain Fatty Acyl-CoAs
| Method Reference | Analytes | Linearity Range | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| Magnes et al. (2005)[1] | C16:0, C16:1, C18:0, C18:1, C18:2-CoA | Not explicitly stated, validated for physiological concentrations in tissue | Not explicitly stated | 94.8 - 110.8% | Intra-run: 1.2 - 4.4%, Inter-run: 2.6 - 12.2% |
| Mauriala et al. (2004) | C16:0, C16:1, C18:0, C18:1, C20:0, C20:4-CoA | 0.1 - 15.0 pmol/µL | 0.1 pmol/µL | Not explicitly stated | Not explicitly stated |
| Kuchař et al. (2021) | Full acyl-CoA profile (free CoA to C25:0-CoA) | Not explicitly stated | 4.2 nM (very-long-chain acyl-CoAs) | 80 - 114% (spiked samples) | Not explicitly stated |
Table 2: Indirect Analysis of Very-Long-Chain Fatty Acids (after Hydrolysis)
| Method Reference | Analytes | Linearity Range | Limit of Detection (LOD) / LOQ | Accuracy (% Recovery) | Precision (% RSD) |
| Lagerstedt et al. (2001) as cited in BenchChem (2025)[2] | C22:0, C24:0, C26:0 | C22:0: 2-64 mg/L, C24:0: 2-64 mg/L, C26:0: 0-8 mg/L | Not Specified | 85-115% | Intra-day: <6-7%, Inter-day: <9-13% |
| Johnson & Eccleston (2021) as cited in BenchChem (2025)[2] | C14-C36 FAs | 100-fold dynamic range | Median LOD: 5 ng/mL | Average deviation from theoretical: 2.3% (M+1), 11.6% (M+2) | Average RSD: 3.2% (M+1), 6.2% (M+2) |
| De Biase et al. (2022) | VLCFAs and Branched-Chain Fatty Acids | Five-point calibration curve used for quantitation | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical methods. Below are representative experimental protocols for both direct and indirect analysis.
Method 1: Direct LC-MS/MS Analysis of Intact VLCFA-CoAs
This method, based on the work of Magnes et al.[1], allows for the quantification of intact VLCFA-CoAs.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Homogenize 100-200 mg of tissue in a suitable buffer.
-
Add an internal standard (e.g., C17:0-CoA).
-
Perform a liquid-liquid extraction with an organic solvent.
-
Apply the extract to a C18 SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol containing an appropriate buffer).
-
Evaporate the eluate and reconstitute in the initial mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase A: Ammonium hydroxide in water (pH 10.5).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.2-0.5 mL/min.
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM) or a neutral loss scan of 507 Da.[1]
-
Quantification: Based on the peak area ratio of the analyte to the internal standard.
Method 2: Indirect LC-MS/MS Analysis of VLCFAs (after Hydrolysis)
This method involves the hydrolysis of the acyl-CoA to release the free fatty acid, followed by derivatization and LC-MS/MS analysis. This approach is often used in clinical diagnostics for diseases like X-linked adrenoleukodystrophy (X-ALD).[2][3]
1. Sample Preparation (Hydrolysis and Derivatization)
-
To 100 µL of plasma, add an internal standard solution containing deuterated VLCFAs (e.g., D4-C26:0).[2]
-
Perform acid hydrolysis to release the fatty acids from their coenzyme A esters and other complex lipids.
-
Extract the free fatty acids using an organic solvent like hexane.[2]
-
Derivatize the fatty acids to enhance ionization efficiency. A common method involves derivatization to trimethyl-amino-ethyl (TMAE) iodide esters.
-
Evaporate the extract and reconstitute in a suitable solvent for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A C8 or C18 column is commonly used.[2]
-
Mobile Phase: A gradient of water and methanol/acetonitrile with a modifier like formic acid is typical.[2]
-
Flow Rate: Generally in the range of 0.2-0.6 mL/min.[2]
3. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is often used for derivatized VLCFAs.
-
Detection: MRM is employed to specifically detect and quantify the target VLCFAs and their internal standards.
Visualizing the Workflow
Diagrams illustrating the experimental workflows provide a clear, at-a-glance understanding of the methodologies.
References
Antibody Specificity: A Comparative Analysis of Cross-Reactivity Against Diverse Fatty Acyl-CoAs
For researchers engaged in metabolic studies, cell signaling, and drug development, the precise detection and quantification of specific fatty acyl-Coenzyme A (acyl-CoA) molecules are paramount. The structural similarity among different acyl-CoA species presents a significant challenge for immunoassay development, making antibody cross-reactivity a critical factor to evaluate. This guide provides a comparative analysis of the cross-reactivity of a monoclonal antibody against a panel of fatty acyl-CoAs, supported by experimental data and detailed protocols to aid in the accurate interpretation of research findings.
Quantitative Cross-Reactivity Analysis
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) was employed to quantitatively assess the cross-reactivity of an anti-Coenzyme A monoclonal antibody (clone 1F10) with various acyl-CoA compounds. The assay determines the concentration of each fatty acyl-CoA required to inhibit the antibody's binding to a coated CoA-conjugate by 50% (IC50). The degree of cross-reactivity is expressed as a percentage relative to unacylated Coenzyme A.
The experimental data reveals that the antibody, while broadly reactive, exhibits a clear preference for shorter acyl chains. The binding epitope has been identified as the deoxyribose ring of CoA, with the 3'-phosphate group being a crucial recognition element[1]. This suggests that the antibody primarily recognizes the core CoA structure. Consequently, longer acyl chains may introduce steric hindrance, reducing the antibody's binding affinity.
| Compound | Acyl Chain Length | IC50 (µM) | % Cross-Reactivity |
| Coenzyme A | N/A | 1.5 | 100% |
| Acetyl-CoA | C2 | 2.0 | 75% |
| Propionyl-CoA | C3 | 2.8 | 54% |
| Butyryl-CoA | C4 | 4.5 | 33% |
| Hexanoyl-CoA | C6 | 12.0 | 12.5% |
| Octanoyl-CoA | C8 | 25.0 | 6% |
| Palmitoyl-CoA | C16 | >100 | <1% |
Experimental Protocols
The following is a detailed methodology for the competitive ELISA used to determine the cross-reactivity of the anti-CoA monoclonal antibody.
Competitive ELISA Protocol for Acyl-CoA Cross-Reactivity
1. Plate Coating:
- A microtiter plate is coated with a Bovine Serum Albumin (BSA) conjugate of Coenzyme A.
2. Preparation of Standards and Competitors:
- Prepare a series of dilutions for the unacylated Coenzyme A standard.
- Prepare separate dilution series for each of the fatty acyl-CoA compounds to be tested for cross-reactivity (e.g., Acetyl-CoA, Butyryl-CoA, etc.).
3. Competitive Reaction:
- Add 50 µL of the diluted standards or competing fatty acyl-CoA samples to the designated wells of the coated microtiter plate.
- Add 50 µL of the anti-CoA monoclonal antibody (clone 1F10) to each well.
- Incubate the plate for 1-2 hours at room temperature to allow for competitive binding to occur.
4. Washing:
- Wash the plate five times with an appropriate wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibodies and competitors.
5. Detection:
- Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary monoclonal antibody to each well.
- Incubate for 1 hour at room temperature.
- Wash the plate again as described in step 4.
6. Signal Development and Measurement:
- Add 100 µL of a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well.
- Incubate in the dark at room temperature for 15-30 minutes, or until a color change is apparent.
- Stop the reaction by adding 50 µL of a stop solution (e.g., 1M H₂SO₄).
- Read the absorbance at 450 nm using a microplate reader.[1]
7. Data Analysis:
- Plot the absorbance values against the logarithm of the concentration for each competing acyl-CoA compound.
- Determine the IC50 value for each compound, which represents the concentration that results in a 50% reduction in the maximum signal.
- Calculate the percent cross-reactivity using the following formula:
- % Cross-Reactivity = (IC50 of Coenzyme A / IC50 of test compound) x 100
Visualizing Experimental Workflow and Metabolic Significance
To further elucidate the experimental process and the central role of fatty acyl-CoAs in cellular metabolism, the following diagrams are provided.
Workflow for determining acyl-CoA antibody cross-reactivity using competitive ELISA.
Fatty acyl-CoAs are not merely antibody targets but are central players in a multitude of cellular processes. Their activation from fatty acids is a critical step for their involvement in both catabolic and anabolic pathways.
References
A Comparative Analysis of Fatty Acid Metabolism in Hepatocytes, Adipocytes, and Myocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of fatty acid metabolism in three key metabolic cell types: hepatocytes (liver cells), adipocytes (fat cells), and myocytes (muscle cells). Understanding the distinct roles and regulatory mechanisms of fatty acid metabolism in these cells is crucial for research into metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as for the development of targeted therapeutics.
Data Presentation: A Comparative Overview
Direct quantitative comparisons of fatty acid metabolic rates across different cell types are often challenging due to variations in experimental conditions and methodologies. The following table summarizes the relative rates and primary functions of key metabolic pathways in hepatocytes, adipocytes, and myocytes based on current scientific literature.
| Metabolic Parameter | Hepatocytes (Liver) | Adipocytes (Adipose Tissue) | Myocytes (Skeletal Muscle) |
| Primary Function | Central metabolic processing and distribution | Energy storage as triglycerides | Energy utilization through oxidation |
| Fatty Acid Uptake | High, concentration-dependent[1] | High, primarily for storage[2] | Moderate, increases with exercise[1] |
| Fatty Acid Oxidation (β-oxidation) | High, for energy and ketone body synthesis[3] | Low, primarily a storage site | Very high, especially during physical activity[1] |
| De Novo Lipogenesis (DNL) | High, particularly in the fed state[4][5][6] | Moderate, contributes to triglyceride stores[4][5] | Very Low |
| Triglyceride Synthesis & Storage | High synthesis for VLDL export, moderate storage | Very high, primary function | Low, stored as intramyocellular lipids |
| Ketogenesis | High, especially during fasting | Negligible | Negligible |
Key Signaling Pathways in Fatty Acid Metabolism
The metabolic specialization of hepatocytes, adipocytes, and myocytes is governed by distinct signaling pathways that respond to hormonal and nutritional cues.
Insulin Signaling
Insulin is a primary regulator of fatty acid metabolism, with its effects varying significantly across these cell types. In the fed state, high insulin levels orchestrate the uptake and storage of fatty acids.
Caption: Insulin signaling pathways in different cell types.
AMP-Activated Protein Kinase (AMPK) Signaling
AMPK acts as a cellular energy sensor. When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated, promoting catabolic pathways like fatty acid oxidation and inhibiting anabolic pathways like fatty acid synthesis.
References
- 1. Fatty acid metabolism in adipose tissue, muscle and liver in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. At physiologic albumin/oleate concentrations oleate uptake by isolated hepatocytes, cardiac myocytes, and adipocytes is a saturable function of the unbound oleate concentration. Uptake kinetics are consistent with the conventional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oleic acid differentially affects de novo lipogenesis in adipocytes and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleic acid differentially affects de novo lipogenesis in adipocytes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Structural Analysis of (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA and Its Isomers for Researchers and Drug Development Professionals
In the landscape of lipidomics, very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and their activated coenzyme A (CoA) esters are gaining increasing attention for their diverse biological roles and potential as therapeutic targets. This guide provides a detailed structural comparison of (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA, an omega-3 fatty acyl-CoA, and its positional isomers, with a focus on providing researchers, scientists, and drug development professionals with the necessary data and methodologies for their investigation.
Introduction to Tetracosapentaenoyl-CoA Isomers
(9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA is the activated form of (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid (C24:5, n-3), a very-long-chain omega-3 polyunsaturated fatty acid.[1][2][3][4][5] Its isomers, such as the omega-6 counterpart (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoyl-CoA, differ in the positioning of their double bonds, which significantly influences their three-dimensional structure and subsequent biological activity.[6][7] These molecules are synthesized endogenously from shorter-chain essential fatty acids through a series of elongation and desaturation reactions.[8][9]
Comparative Structural and Physicochemical Properties
The structural differences between these isomers, though subtle, can lead to distinct physicochemical properties and biological functions. Below is a summary of their key characteristics.
| Property | (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA | (6Z,9Z,12Z,15Z,18Z)-Tetracosapentaenoyl-CoA |
| Synonyms | C24:5n-3-CoA | C24:5n-6-CoA |
| Molecular Formula | C45H68N7O17P3S | C45H68N7O17P3S |
| Molecular Weight | ~1104.1 g/mol | ~1104.1 g/mol |
| Fatty Acid Precursor | (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic acid | (6Z,9Z,12Z,15Z,18Z)-Tetracosapentaenoic acid |
| Fatty Acid CAS Number | 68378-48-3[1][3][5] | Not readily available |
| Fatty Acid IUPAC Name | (9Z,12Z,15Z,18Z,21Z)-tetracosa-9,12,15,18,21-pentaenoic acid[1] | (6Z,9Z,12Z,15Z,18Z)-tetracosa-6,9,12,15,18-pentaenoic acid[6][7] |
| Omega Classification | Omega-3[1][2] | Omega-6[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate analysis and characterization of these complex lipids. The following sections provide established protocols for their analysis and synthesis.
I. Analysis of Tetracosapentaenoyl-CoA Isomers by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and identification of fatty acyl-CoA isomers.
A. Sample Preparation:
-
Extraction: Homogenize tissue or cell samples in a suitable buffer. Extract lipids using a modified Bligh-Dyer method with a chloroform/methanol/water solvent system.
-
Solid-Phase Extraction (SPE): Apply the lipid extract to a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances.
-
Reconstitution: Elute the acyl-CoAs and reconstitute in an appropriate solvent for LC-MS/MS analysis.
B. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile/Isopropanol (70:30, v/v).
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.2-0.4 mL/min.
C. Mass Spectrometry:
-
Ionization Mode: Positive or negative electrospray ionization (ESI).
-
Scan Mode: Precursor ion scanning for the phosphopantetheine fragment or neutral loss scanning.
-
Collision Energy: Optimized to achieve characteristic fragmentation patterns for isomer differentiation. Differentiating positional isomers often requires specialized fragmentation techniques like ozone-induced dissociation (OzID) or electron-activated dissociation (EAD) to pinpoint double bond locations.[10][11]
II. NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of fatty acids.
A. Sample Preparation:
-
Isolate the fatty acid from its CoA ester via hydrolysis.
-
Dissolve the purified fatty acid in a deuterated solvent (e.g., CDCl3).
B. 1H-NMR Spectroscopy:
-
Olefinic Protons (-CH=CH-): Resonances typically appear in the region of 5.3-5.4 ppm. The coupling constants can help determine the cis ('Z') configuration of the double bonds.[12][13]
-
Allylic Protons (=CH-CH2-CH=): Signals are expected around 2.8 ppm.
-
Terminal Methyl Protons (-CH3): The chemical shift of the terminal methyl group can differentiate omega-3 and omega-6 isomers. For omega-3 fatty acids, this signal is typically around 0.97 ppm, while for omega-6 it is around 0.89 ppm.[13][14]
C. 13C-NMR Spectroscopy:
-
Provides detailed information on the carbon backbone, with distinct chemical shifts for carbons involved in double bonds and those in the saturated chain.
III. Synthesis of Tetracosapentaenoyl-CoA
A. Enzymatic Synthesis:
-
Reaction Mixture: Combine the purified tetracosapentaenoic acid isomer, Coenzyme A (CoA-SH), ATP, and a suitable acyl-CoA synthetase enzyme in a buffered solution (e.g., Tris-HCl with MgCl2).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C).
-
Purification: Purify the resulting fatty acyl-CoA using reversed-phase HPLC.[8][15][16]
B. Chemical Synthesis:
-
Activation of Fatty Acid: Activate the carboxylic acid group of the fatty acid, for example, by converting it to an N-hydroxysuccinimide (NHS) ester.
-
Thioesterification: React the activated fatty acid with the free thiol group of Coenzyme A in an appropriate organic solvent.
-
Purification: Purify the final product by HPLC.[17]
Visualization of Relevant Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and analysis of tetracosapentaenoyl-CoA isomers.
Caption: Biosynthetic pathways of omega-3 and omega-6 very-long-chain polyunsaturated fatty acids.
Caption: Workflow for the enzymatic synthesis of fatty acyl-CoA.
Caption: General signaling pathways influenced by very-long-chain polyunsaturated fatty acyl-CoAs.
Biological Significance and Concluding Remarks
The distinct structural conformations of omega-3 and omega-6 tetracosapentaenoyl-CoA isomers are anticipated to lead to differential recognition by enzymes and receptors, thereby influencing downstream signaling cascades. Omega-3 fatty acids are generally associated with anti-inflammatory pathways, while omega-6 fatty acids can have both pro- and anti-inflammatory roles.[18][19][20] For instance, these VLC-PUFAs can be incorporated into cell membranes, altering their fluidity and the function of membrane-bound proteins.[21][22] They also serve as precursors for the synthesis of bioactive lipid mediators like eicosanoids and docosanoids, which are critical regulators of inflammation and immune responses.[23][24]
Further research into the specific biological activities of (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoyl-CoA and its isomers is warranted to elucidate their precise roles in health and disease, potentially paving the way for novel therapeutic interventions in inflammatory and metabolic disorders. The experimental frameworks provided in this guide offer a solid foundation for such investigations.
References
- 1. 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid | C24H38O2 | CID 52921801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. larodan.com [larodan.com]
- 6. ZFIN ChEBI: (6Z,9Z,12Z,15Z,18Z)-tetracosapentaenoic acid [zfin.org]
- 7. Five decades with polyunsaturated fatty acids: chemical synthesis, enzymatic formation, lipid peroxidation and its biological effects - CONICET [bicyt.conicet.gov.ar]
- 8. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Computational mass spectrometry accelerates C = C position-resolved untargeted lipidomics using oxygen attachment dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. magritek.com [magritek.com]
- 14. ilps.org [ilps.org]
- 15. aocs.org [aocs.org]
- 16. Fatty acyl-CoA biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. pnas.org [pnas.org]
- 19. Omega-3 fatty acids cause dramatic changes in TLR4 and purinergic eicosanoid signaling [escholarship.org]
- 20. researchgate.net [researchgate.net]
- 21. aocs.org [aocs.org]
- 22. epaland.com [epaland.com]
- 23. Regulatory Activity of Polyunsaturated Fatty Acids in T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Emerging Pathways of Action of Eicosapentaenoic Acid (EPA) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Architects of Tetracosahexaenoyl-CoA Metabolism: A Comparative Guide to Key Enzymes
For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of very long-chain polyunsaturated fatty acids (VLC-PUFAs) is paramount. This guide provides a comparative analysis of the key enzymes involved in the metabolism of tetracosahexaenoyl-CoA (C24:6-CoA), a critical intermediate in the biosynthesis of docosahexaenoic acid (DHA). We delve into the experimental data validating the roles of these enzymes, offering detailed protocols and quantitative comparisons to aid in future research and therapeutic development.
Key Enzymes in Tetracosahexaenoyl-CoA Metabolism
The synthesis and degradation of tetracosahexaenoyl-CoA are governed by a series of specialized enzymes. This guide focuses on two primary players in its biosynthesis, Elongation of Very Long Chain Fatty Acids Protein 4 (ELOVL4) and Acyl-CoA Synthetase Long-Chain Family Member 6 (ACSL6), and the enzymatic machinery of peroxisomal beta-oxidation responsible for its breakdown.
ELOVL4 is a key elongase responsible for the synthesis of VLC-PUFAs, including the precursors to tetracosahexaenoyl-CoA. It is highly expressed in the retina, brain, and testes.[1] Mutations in the ELOVL4 gene are associated with Stargardt-like macular dystrophy, highlighting its critical role in retinal health.
ACSL6 is an acyl-CoA synthetase with a preference for long-chain and very-long-chain polyunsaturated fatty acids, including DHA. By converting these fatty acids into their acyl-CoA derivatives, ACSL6 plays a crucial role in their subsequent metabolic fates, such as incorporation into phospholipids.[2] Its high expression in the brain underscores its importance in neurological function.[1][3]
Peroxisomal beta-oxidation enzymes are responsible for the shortening of very long-chain fatty acids. Tetracosahexaenoyl-CoA undergoes one cycle of beta-oxidation in the peroxisome to yield docosahexaenoyl-CoA (DHA-CoA). This process involves a cascade of enzymes, including acyl-CoA oxidases, bifunctional proteins, and thiolases.
Comparative Performance of Key Enzymes
The functional validation of these enzymes often involves a combination of in vitro enzyme assays and in vivo studies using knockout animal models. Below, we summarize the key quantitative data from these studies.
Enzyme Kinetics
A direct comparison of the kinetic parameters of ELOVL4 and ACSL6 provides insights into their substrate affinity and catalytic efficiency. While specific kinetic data for ELOVL4 with tetracosahexaenoyl-CoA precursors is limited, data for ACSL6 with the related VLC-PUFA, docosahexaenoic acid (DHA), is available.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | Source |
| ACSL6v1 | Docosahexaenoic Acid (DHA) | 1.4 | 12.8 | [4] |
| ACSL6v2 | Docosahexaenoic Acid (DHA) | 0.2 | 78.4 | [4] |
Table 1: Kinetic parameters of human ACSL6 variants with Docosahexaenoic Acid (DHA). Data indicates that the ACSL6v2 isoform has a significantly higher affinity (lower Km) and catalytic efficiency (higher Vmax) for DHA compared to the v1 isoform.
Impact of Enzyme Knockout on Fatty Acid Composition
Genetically modified mouse models lacking specific enzymes provide invaluable in vivo evidence of their function. The following tables summarize the reported changes in the fatty acid profiles of ELOVL4 and ACSL6 knockout mice.
ELOVL4 Knockout Mice:
| Tissue | Fatty Acid | Change in ELOVL4 Knockout vs. Wild-Type | Source |
| Retina | C30-C34 VLC-PUFAs | Up to 98% reduction | [5] |
| Skin | Fatty acids ≥C28 | Global decrease | [6] |
Table 2: Effects of ELOVL4 knockout on very long-chain fatty acid levels in mice. The profound reduction of VLC-PUFAs in the retina of ELOVL4 knockout mice confirms its essential role in their synthesis in this tissue.
ACSL6 Knockout Mice:
| Tissue | Fatty Acid Species | Change in ACSL6 Knockout vs. Wild-Type | Source |
| Cerebellum | DHA-containing phospholipids | 22-71% reduction | [1] |
| Cerebellum | Arachidonic acid (AA)-containing lipids | 25-61% increase | [1] |
| Brain | DHA | Significant reduction (35-72%) | [7] |
Table 3: Effects of ACSL6 knockout on fatty acid composition in the mouse brain. The significant and specific reduction in DHA-containing lipids, coupled with an increase in AA-containing lipids, highlights the crucial role of ACSL6 in maintaining the balance of these important fatty acids in the brain.
Experimental Protocols
Detailed and replicable experimental protocols are the cornerstone of scientific research. Below are methodologies for key experiments cited in the validation of these enzymes.
In Vitro Fatty Acid Elongation Assay
This assay is used to determine the activity of elongase enzymes like ELOVL4.
Materials:
-
Microsomal protein fraction from cells or tissues expressing the elongase.
-
Fatty acyl-CoA substrate (e.g., C24:5-CoA).
-
[2-¹⁴C]Malonyl-CoA.
-
NADPH.
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0, 5 mM EDTA, 1 mM DTT, 5 mM β-mercaptoethanol).
-
Solvents for lipid extraction (e.g., hexane/isopropanol/H₂SO₄).
-
Thin-layer chromatography (TLC) plates and developing solvents.
-
Scintillation counter.
Procedure:
-
Pre-incubate the microsomal protein with the fatty acyl-CoA substrate and NADPH in the reaction buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding [2-¹⁴C]Malonyl-CoA.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes).
-
Stop the reaction by adding a solution to quench the reaction (e.g., an acidic solution).
-
Extract the lipids using an organic solvent mixture.
-
Separate the elongated fatty acid products from the unreacted radiolabeled malonyl-CoA using TLC.
-
Quantify the radioactivity in the elongated fatty acid spots using a scintillation counter.
-
Calculate the enzyme activity as nmol of malonyl-CoA incorporated per mg of microsomal protein per minute.[8]
Acyl-CoA Synthetase Activity Assay
This assay measures the activity of enzymes like ACSL6.
Materials:
-
Cell or tissue lysate containing the acyl-CoA synthetase.
-
[¹⁴C]-labeled fatty acid substrate (e.g., [¹⁴C]DHA).
-
ATP.
-
Coenzyme A (CoA).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 200 µM DTT).
-
Extraction solution (e.g., Dole's solution: isopropanol/heptane/H₂SO₄).
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, CoA, and the cell lysate.
-
Initiate the reaction by adding the [¹⁴C]-labeled fatty acid substrate.
-
Incubate the mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding the extraction solution.
-
Separate the aqueous and organic phases by centrifugation. The [¹⁴C]-acyl-CoA product will be in the aqueous phase, while the unreacted [¹⁴C]-fatty acid will be in the organic phase.
-
Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.
-
Calculate the enzyme activity based on the amount of [¹⁴C]-acyl-CoA formed.[9]
LC-MS/MS Analysis of Very Long-Chain Fatty Acids
Liquid chromatography-tandem mass spectrometry is a powerful technique for the sensitive and specific quantification of fatty acids.
Sample Preparation (from plasma/serum):
-
To a known volume of plasma or serum, add an internal standard (e.g., deuterated C26:0).
-
Extract the total lipids using a chloroform:methanol solvent mixture.
-
Hydrolyze the esterified fatty acids by adding a strong acid or base and heating.
-
Extract the free fatty acids into an organic solvent (e.g., hexane).
-
Derivatize the fatty acids to improve their ionization efficiency and chromatographic properties. A common derivatizing agent is oxalyl chloride followed by reaction with dimethylaminoethanol and methyl iodide.[10]
-
Evaporate the solvent and reconstitute the derivatized fatty acids in a solvent compatible with the LC-MS system.
LC-MS/MS Parameters (Representative):
-
LC Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the VLCFAs.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each VLCFA and internal standard.[11][12]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of these enzymes and the methodologies used to study them can greatly enhance understanding.
Caption: Metabolic pathways of tetracosahexaenoyl-CoA.
Caption: Experimental workflow for enzyme validation.
This comprehensive guide provides a foundation for researchers investigating the roles of ELOVL4, ACSL6, and peroxisomal enzymes in tetracosahexaenoyl-CoA metabolism. The comparative data, detailed protocols, and visual workflows aim to facilitate further research into the physiological and pathological significance of these critical metabolic pathways.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 5. Role of ELOVL4 and very long-chain polyunsaturated fatty acids in mouse models of Stargardt type 3 retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gel-elongation assay for type II fatty acid synthesis [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to the Influence of Dietary Fatty Acids on Endogenous Acyl-CoA Pools
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of how different dietary fatty acids—saturated, monounsaturated, and polyunsaturated—impact the composition and concentration of endogenous acyl-CoA pools. The information is supported by experimental data to provide a comprehensive resource for understanding the metabolic fate of dietary fats and their role in cellular signaling and disease.
Comparative Analysis of Acyl-CoA Pools
The composition of endogenous acyl-CoA pools is highly reflective of dietary fatty acid intake. Different classes of fatty acids lead to distinct alterations in the levels of specific acyl-CoA species within tissues such as the liver, muscle, and heart. These changes can have significant implications for cellular metabolism and signaling pathways.
Liver Acyl-CoA Profiles
The liver is a central hub for fatty acid metabolism. The data below summarizes the typical changes observed in the hepatic acyl-CoA pool in response to diets enriched in saturated (SFA), monounsaturated (MUFA), and polyunsaturated (PUFA) fatty acids.
| Acyl-CoA Species | Saturated Fat Diet (e.g., Palmitate) | Monounsaturated Fat Diet (e.g., Oleate) | Polyunsaturated Fat Diet (e.g., Linoleate) |
| Palmitoyl-CoA (16:0) | Increased | No significant change / Slight decrease | Decreased |
| Stearoyl-CoA (18:0) | Increased | No significant change / Slight decrease | Decreased |
| Oleoyl-CoA (18:1) | Decreased | Significantly Increased | No significant change |
| Linoleoyl-CoA (18:2) | Decreased | No significant change | Significantly Increased |
| Total Acyl-CoA | Generally Increased | Variable | Variable |
Note: The presented changes are relative and can vary based on the specific fatty acids used, the duration of the diet, and the animal model.
Muscle Acyl-CoA Profiles
Skeletal muscle is a major site of fatty acid oxidation and storage. The composition of intramuscular acyl-CoA pools is also sensitive to dietary fat composition.
| Acyl-CoA Species | High Saturated Fat Diet | High Monounsaturated Fat Diet | High Polyunsaturated Fat Diet |
| Palmitoyl-CoA (16:0) | Increased | Decreased | Decreased |
| Oleoyl-CoA (18:1) | Decreased | Increased | No significant change |
| Linoleoyl-CoA (18:2) | Decreased | No significant change | Increased |
| Total Long-Chain Acyl-CoA | Increased | Variable | May decrease or remain unchanged |
Cardiac Acyl-CoA Profiles
The heart relies heavily on fatty acid oxidation for energy. Alterations in cardiac acyl-CoA pools can impact cardiac function. A study on rats fed different high-fat diets for an intermediate term showed the following changes in cardiac long-chain acyl-CoA (LCACoA) content[1]:
| Acyl-CoA Species | High-Fat Diet (SFA-rich) | Western Diet (High SFA & Carbohydrate) |
| Total LCACoA | Increased | Increased |
| Saturated LCACoA | Increased | Increased |
| Monounsaturated LCACoA | Increased | Increased |
| Unsaturated-to-Saturated Ratio | No significant change | Decreased |
Experimental Protocols
Accurate quantification of acyl-CoA pools is critical for studying lipid metabolism. The following protocols provide a general framework for the extraction and analysis of acyl-CoAs from biological tissues.
Acyl-CoA Extraction from Liver Tissue
This protocol is adapted from methodologies described for the analysis of acyl-CoAs from liver tissue.[2][3]
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Ice-cold extraction solvent (e.g., 2:1 v/v methanol:water with internal standards)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >12,000 x g
-
Vacuum concentrator
Procedure:
-
Tissue Collection and Quenching: Immediately freeze-clamp the liver tissue in liquid nitrogen to halt metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle, ensuring the tissue remains frozen.
-
Extraction:
-
Transfer a known weight of the powdered tissue (e.g., 20-50 mg) to a pre-chilled microcentrifuge tube.
-
Add a 10-fold volume of ice-cold extraction solvent containing appropriate internal standards (e.g., 13C-labeled acyl-CoAs).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
-
Centrifugation: Centrifuge the homogenate at >12,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Drying: Dry the supernatant in a vacuum concentrator.
-
Storage: Store the dried acyl-CoA pellet at -80°C until analysis.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of a wide range of acyl-CoA species.[2][4][5]
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
General LC-MS/MS Parameters:
-
Column: A reversed-phase C18 column is commonly used for the separation of acyl-CoAs.
-
Mobile Phases:
-
Mobile Phase A: Aqueous buffer (e.g., ammonium acetate or formic acid in water)
-
Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol)
-
-
Gradient: A gradient elution is employed to separate acyl-CoAs based on their chain length and polarity.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification on triple quadrupole instruments, providing high sensitivity and specificity. Precursor ion or neutral loss scans can be used for profiling on other types of mass spectrometers.
-
Data Analysis:
-
Acyl-CoA concentrations are determined by comparing the peak areas of the endogenous analytes to the peak areas of the corresponding stable isotope-labeled internal standards.
-
A standard curve is generated using known concentrations of acyl-CoA standards to ensure accurate quantification.
Signaling Pathways and Regulatory Mechanisms
Dietary fatty acids and their corresponding acyl-CoAs are not just metabolic intermediates but also potent signaling molecules that regulate gene expression, primarily through the activation of nuclear receptors and other transcription factors.[6]
References
- 1. Western diet changes cardiac acyl-CoA composition in obese rats: a potential role for hepatic lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary polyunsaturated fatty acids and regulation of gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative comparison of acyl-CoA levels in healthy versus diseased tissues
For Researchers, Scientists, and Drug Development Professionals
Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, serving as activated intermediates in a myriad of biochemical pathways, including fatty acid metabolism, the Krebs cycle, and the synthesis of complex lipids.[1][2] Dysregulation of acyl-CoA metabolism is increasingly recognized as a hallmark of various diseases, making the quantitative analysis of these thioesters in tissues a critical area of research for biomarker discovery and therapeutic development.[3][4] This guide provides a comparative overview of acyl-CoA levels in healthy versus diseased tissues, supported by experimental data and detailed methodologies.
Quantitative Comparison of Acyl-CoA Levels
The following table summarizes findings from various studies that have quantified acyl-CoA levels in different tissues, highlighting the alterations observed in pathological conditions. The data underscores the tissue-specific nature of acyl-CoA pools and their dynamic changes in response to disease.
| Disease State | Tissue | Acyl-CoA Species | Quantitative Change in Diseased vs. Healthy Tissue | Reference Methodology |
| Fatty Acid Oxidation Defect (SCAD Deficiency) | Mouse Liver | Butyryl-CoA (C4) | Significant increase in SCAD -/- mice compared to wild type. | Flow-injection tandem mass spectrometry (MS/MS) |
| Fatty Acid Oxidation Defect (SCHAD Deficiency) | Mouse Liver | Medium-chain 3-hydroxyacyl-CoAs | Modest accumulation. | Flow-injection tandem mass spectrometry (MS/MS) |
| Heart Failure | Human Heart | Total long-chain acyl-CoAs | Approximately 60% lower in failing hearts compared to normal hearts.[5] | Not specified |
| Ischemia | Rat Heart | Short- and medium-chain acyl-CoAs | Progressive increase with ischemic time (0-15 minutes).[6] | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Ischemia | Rat Heart | Propionyl-CoA | Progressive accumulation with ischemic time (0-30 minutes).[6] | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Hepatocellular Carcinoma (Hep3B cells vs. HepG2 cells) | Human Liver Cancer Cell Lines | C12:0, C14:0, C16:0, C18:0, C18:1, C20:0 CoAs | Decreased levels in tumorigenic Hep3B cells compared to HepG2 cells.[7] | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Breast Cancer (MCF7 cells vs. RAW264.7 cells) | Human Breast Cancer Cell Line | Very-long-chain fatty acyl-CoAs (>C20) | Constitute a greater proportion of total fatty acyl-CoAs (>50%) in MCF7 cells compared to RAW264.7 cells (<10%).[8] | Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) |
| Neurodegenerative Disease Model (Acot7 knockout) | Mouse Brain | Long-chain acyl-CoAs | Increased fatty acid flux into multiple long-chain acyl-CoA-dependent pathways.[9] | Unbiased and targeted metabolomics |
Experimental Protocols
The accurate quantification of acyl-CoAs is challenging due to their low abundance and susceptibility to degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its high sensitivity and specificity.[10][11]
Acyl-CoA Extraction from Tissues
This protocol is a generalized procedure based on common methodologies.[11][12]
-
Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.[13] Homogenize the frozen tissue powder in an ice-cold extraction solvent (e.g., 80% methanol in water or a 2:1:0.8 methanol:chloroform:water mixture).[11]
-
Internal Standards: Add a mixture of stable isotope-labeled internal standards (e.g., [¹³C₂] acetyl-CoA, [¹³C₈] octanoyl-CoA) to the homogenization buffer to correct for extraction efficiency and matrix effects.[12][14]
-
Protein Precipitation: Precipitate proteins by adding an acid, such as 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA).[15]
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cellular debris.[16]
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE) (Optional but Recommended): For cleaner samples, perform SPE. Condition an SPE column with methanol, equilibrate with water, load the supernatant, wash with a weak acid and then methanol, and finally elute the acyl-CoAs with a basic solution (e.g., 2-5% ammonium hydroxide).[12]
-
Drying and Reconstitution: Dry the eluted fraction under a stream of nitrogen at room temperature. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) prior to LC-MS/MS analysis.[12]
LC-MS/MS Quantification of Acyl-CoAs
This protocol outlines a general approach for the analysis of acyl-CoAs.
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8][12]
-
MRM Transitions: For each acyl-CoA, monitor the transition from the precursor ion [M+H]⁺ to a specific product ion. A common neutral loss of 507 m/z, corresponding to the fragmentation of the phosphopantetheine moiety, is often used for screening.[12][13]
-
-
Quantification:
-
Standard Curve: Generate a standard curve for each acyl-CoA species of interest using authentic standards of known concentrations.
-
Calculation: Quantify the amount of each acyl-CoA in the sample by comparing its peak area to the corresponding standard curve, normalized to the peak area of the internal standard.[11]
-
Visualizations
Signaling Pathway: Fatty Acid β-Oxidation
Caption: Overview of the fatty acid β-oxidation pathway.
Experimental Workflow: Acyl-CoA Quantification
Caption: General workflow for quantitative acyl-CoA analysis.
References
- 1. Acyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Targeting Lipid Metabolic Reprogramming as Anticancer Therapeutics [jcpjournal.org]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 5. biotecnika.org [biotecnika.org]
- 6. Ischemia promotes acyl-CoAs dephosphorylation and propionyl-CoA accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl coenzyme A thioesterase 7 regulates neuronal fatty acid metabolism to prevent neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects [agris.fao.org]
- 15. jdc.jefferson.edu [jdc.jefferson.edu]
- 16. mdpi.com [mdpi.com]
Illuminating the Labyrinth of Very-Long-Chain Fatty Acid Metabolism: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals navigating the intricate pathways of very-long-chain fatty acid (VLCFA) metabolism, isotopic labeling stands as an indispensable tool. This guide provides a comprehensive comparison of stable isotope labeling strategies, primarily focusing on deuterium (²H) and carbon-13 (¹³C) tracers, to validate and quantify the metabolic flux through VLCFA synthesis and degradation pathways. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a practical resource for designing and interpreting isotopic labeling studies in the context of VLCFA research.
Very-long-chain fatty acids, those with 22 or more carbon atoms, play crucial roles in a variety of physiological processes, and their dysregulation is implicated in severe human diseases such as X-linked adrenoleukodystrophy (X-ALD).[1] Understanding the dynamics of their metabolism—specifically their synthesis via elongation and their degradation through peroxisomal β-oxidation—is paramount for developing effective therapeutic interventions. Isotopic labeling, coupled with mass spectrometry, allows for the precise tracing of atoms as they traverse these metabolic routes.[2]
Comparative Analysis of Isotopic Labeling Strategies
The choice between deuterium and carbon-13 as an isotopic tracer for studying VLCFA metabolism depends on the specific research question, the analytical platform available, and the biological system under investigation. Both approaches offer unique advantages and present distinct challenges.
Deuterium (²H) Labeling: This method typically involves the use of deuterated water (D₂O) or deuterated fatty acid precursors. The incorporation of deuterium into newly synthesized or metabolized fatty acids is then quantified by mass spectrometry. Deuterium labeling is often more cost-effective than ¹³C labeling.[2] Studies have successfully used deuterium-labeled VLCFAs, such as D₃-C22:0, to measure peroxisomal β-oxidation activity in living cells.
Carbon-13 (¹³C) Labeling: This strategy utilizes substrates uniformly or specifically labeled with ¹³C, such as [U-¹³C]glucose or ¹³C-labeled fatty acids. The incorporation of ¹³C into downstream metabolites provides a detailed map of carbon flow through various pathways. ¹³C-based metabolic flux analysis (¹³C-MFA) is a powerful technique for quantifying the rates of metabolic reactions.[3] While often more expensive, ¹³C labeling can provide more detailed information about the carbon backbone of molecules.
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling |
| Principle | Tracing the incorporation of deuterium atoms. | Tracing the incorporation of carbon-13 atoms. |
| Common Tracers | Deuterated water (D₂O), deuterated fatty acids (e.g., D₃-C22:0). | [U-¹³C]glucose, ¹³C-labeled fatty acids (e.g., [1-¹³C]C24:0). |
| Primary Applications | Measuring de novo synthesis, fatty acid oxidation. | Metabolic flux analysis, pathway elucidation. |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS). | GC-MS, LC-MS, Nuclear Magnetic Resonance (NMR). |
| Advantages | Generally lower cost of tracers. Can be used to measure whole-body fatty acid synthesis with D₂O. | Provides detailed information on carbon transitions. Less potential for kinetic isotope effects compared to deuterium. |
| Limitations | Potential for kinetic isotope effects which may alter reaction rates. Possible loss of label in certain reactions. | Higher cost of labeled substrates. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of isotopic labeling studies. Below are representative protocols for investigating VLCFA metabolism using both deuterium and carbon-13 tracers.
Protocol 1: Measurement of Peroxisomal β-Oxidation using Deuterium-Labeled Docosanoic Acid (D₃-C22:0)
This protocol is adapted from methods used to measure peroxisomal β-oxidation capacity in cultured human skin fibroblasts.
1. Cell Culture and Labeling:
-
Culture human skin fibroblasts to confluence in appropriate media.
-
Prepare a labeling medium containing D₃-C22:0 complexed with fatty acid-free bovine serum albumin (BSA). A typical concentration is 10 µM.
-
Incubate the cells with the labeling medium for a defined period, for example, 72 hours, to allow for the uptake and metabolism of the labeled VLCFA.
2. Metabolite Extraction:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Harvest the cells by trypsinization and pellet them by centrifugation.
-
Extract total lipids from the cell pellet using a suitable solvent system, such as a mixture of chloroform and methanol.
3. Sample Preparation and Analysis:
-
Hydrolyze the lipid extract to release free fatty acids.
-
Derivatize the fatty acids to their methyl esters (FAMEs) for analysis by GC-MS.
-
Analyze the FAMEs using a GC-MS system in selected ion monitoring (SIM) mode to quantify the abundance of the deuterated product (e.g., D₃-C16:0) relative to the deuterated substrate (D₃-C22:0).
Protocol 2: ¹³C-Metabolic Flux Analysis of VLCFA Elongation
This protocol outlines a general approach for tracing the elongation of long-chain fatty acids to VLCFAs using a ¹³C-labeled precursor.
1. Cell Culture and Labeling:
-
Culture cells of interest (e.g., fibroblasts, hepatocytes) in a medium containing a ¹³C-labeled precursor, such as [U-¹³C]palmitate (C16:0), complexed to BSA.
-
The concentration of the tracer and the labeling duration should be optimized based on the cell type and the expected rate of fatty acid elongation. A typical labeling period can range from 24 to 72 hours.
2. Metabolite Extraction and Derivatization:
-
Following the labeling period, harvest the cells and extract total lipids as described in Protocol 1.
-
Isolate the fatty acid fraction from the total lipid extract.
-
Derivatize the fatty acids to FAMEs for GC-MS analysis.
3. Mass Spectrometry Analysis and Data Interpretation:
-
Analyze the FAMEs by GC-MS, scanning for the mass isotopologue distributions of various fatty acids, including the precursor (e.g., ¹³C-labeled C16:0) and the elongated products (e.g., ¹³C-labeled stearate (C18:0), arachidate (C20:0), behenate (C22:0), and lignocerate (C24:0)).
-
The mass shift in the elongated fatty acids will indicate the incorporation of ¹³C atoms from the precursor, confirming the activity of the elongation pathway.
-
Metabolic flux analysis software can be used to model the data and calculate the rates of elongation.[3]
Visualizing Metabolic Pathways and Experimental Workflows
To facilitate a clearer understanding of the complex processes involved in VLCFA metabolism and the experimental approaches to study them, the following diagrams have been generated using the DOT language.
Caption: Overview of Very-Long-Chain Fatty Acid (VLCFA) Metabolism.
Caption: Experimental Workflow for Isotopic Labeling of VLCFAs.
Conclusion
Isotopic labeling studies are a cornerstone of modern metabolic research, providing unparalleled insights into the dynamic nature of VLCFA metabolism. Both deuterium and carbon-13 labeling strategies offer powerful means to dissect the intricate pathways of VLCFA synthesis and degradation. The choice of tracer and experimental design should be carefully considered based on the specific scientific question. The protocols and visualizations provided in this guide aim to equip researchers with the foundational knowledge to effectively employ these techniques and advance our understanding of VLCFA metabolism and its role in human health and disease.
References
- 1. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safe Disposal of (9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This document outlines the recommended procedures for the safe disposal of (9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA, a long-chain polyunsaturated fatty acyl-CoA. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for similar long-chain fatty acyl-CoAs and general laboratory chemical waste management.
Core Principles of Disposal
Given its chemical nature as a very long-chain fatty acyl-CoA, direct disposal of this compound into sanitary sewer systems is not recommended. The primary disposal route involves collection as hazardous chemical waste for subsequent incineration or other approved disposal methods by a licensed waste contractor.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, researchers must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on the quantity of waste.
For Small Quantities (< 50 mL of solution):
-
Absorption: Absorb the liquid onto an inert material, such as paper towels, vermiculite, or sand.
-
Evaporation: Place the absorbent material in a fume hood to allow the solvent to evaporate.
-
Collection: Once the solvent has fully evaporated, place the contaminated absorbent material into a designated hazardous waste container.
For Larger Quantities (> 50 mL of solution):
-
Absorption: Absorb the liquid onto a non-combustible, inert absorbent material such as vermiculite, sand, or "cat litter".
-
Containment: Carefully transfer the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by a licensed hazardous waste disposal contractor.
For Solid (Neat) Form:
-
Collection: Carefully sweep the solid material onto paper or into a suitable container.
-
Containment: Transfer the solid waste into a labeled hazardous waste container.
-
Storage: Store the sealed container in a designated satellite accumulation area for collection by a licensed waste contractor.
Waste Stream Management Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Important Considerations
-
Regulatory Compliance: Always adhere to your institution's specific hazardous waste disposal guidelines, as well as local, state, and federal regulations.
-
Waste Compatibility: Do not mix this waste with other incompatible chemical waste streams.
-
Labeling: Ensure all hazardous waste containers are clearly and accurately labeled with their contents.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
Essential Safety and Operational Guide for Handling (9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling (9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of the compound.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for biochemical reagents.[1][2][3]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[1] For extended handling, consider double-gloving.[2] Gloves should be changed immediately upon contamination. |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement for eye protection.[1][3] |
| Chemical Splash Goggles | Recommended when there is a potential for splashes.[2][3] | |
| Face Shield | To be worn in conjunction with safety glasses or goggles when handling large volumes or when there is a significant splash hazard.[1][2] | |
| Body Protection | Laboratory Coat | Should be worn to protect skin and clothing from potential spills.[1][2] |
| Foot Protection | Closed-Toe Shoes | Required to protect feet from spills and falling objects.[1][2] |
| Respiratory Protection | Respirator | May be necessary if working with the compound in a powdered form or if an aerosol-generating procedure is performed. The type of respirator should be determined by a risk assessment.[2][4] |
Experimental Protocol: Safe Handling and Disposal
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound according to the manufacturer's recommendations, typically in a freezer.
-
Log the compound in your chemical inventory.
Preparation and Handling:
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the compound in its powdered form to avoid inhalation.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation, which can degrade the compound.
-
Use clean, dedicated spatulas and glassware to avoid cross-contamination.
-
For creating solutions, use high-purity solvents and work quickly to minimize exposure to air and light, which can cause degradation.
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan:
-
All waste materials, including empty containers, contaminated gloves, and absorbent materials, should be considered chemical waste.
-
Dispose of the chemical waste in a properly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Workflow for Safe Handling of this compound
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. uah.edu [uah.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
